molecular formula C12H13NO5 B1348641 (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid CAS No. 97534-82-2

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Cat. No.: B1348641
CAS No.: 97534-82-2
M. Wt: 251.23 g/mol
InChI Key: XRRRGBIMHQARMF-JTQLQIEISA-N
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Description

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-11(15)10-7-17-8-13(10)12(16)18-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRRGBIMHQARMF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CO1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350876
Record name (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid
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Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97534-82-2
Record name (-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97534-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-3-[(Benzyloxy)carbonyl]-1,3-oxazolidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid: A Chiral Building Block for Advanced Peptide Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and peptide science, the precise control of molecular architecture is paramount. Chiral building blocks serve as the foundational elements for constructing complex, stereochemically defined molecules with specific biological activities. Among these, (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a derivative of L-serine, has emerged as a valuable synthon for researchers and drug development professionals. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in the sophisticated realm of peptide synthesis.

CAS Number: 97534-82-2[1][2] Molecular Formula: C₁₂H₁₃NO₅[2] Molecular Weight: 251.24 g/mol [2]

This guide is designed to furnish researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile building block in their research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic building block is critical for its effective application. The properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid are summarized in the table below.

PropertyValueSource
Appearance White to off-white solidInferred from supplier data
Melting Point 74-78 °C[1]
Optical Rotation [α]20/D -92° (c=1 in chloroform)[1]
Purity ≥98%[2]
Solubility Soluble in chloroform, methanol, and other common organic solvents. Limited solubility in water.[3]
Spectroscopic Data

The structural integrity of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid can be confirmed through standard spectroscopic techniques. Representative data is provided below:

  • ¹H NMR (400 MHz, CDCl₃, δ in ppm):

    • 10.0-11.0 (br s, 1H): Carboxylic acid proton (COOH). The chemical shift can be concentration-dependent.

    • 7.30-7.45 (m, 5H): Aromatic protons of the benzyl group (C₆H₅).

    • 5.15-5.25 (m, 2H): Methylene protons of the benzyl group (OCH₂Ph).

    • 4.80-5.00 (m, 1H): Oxazolidine ring proton (N-CH-O).

    • 4.40-4.60 (m, 1H): Chiral proton at C4 of the oxazolidine ring (N-CH-COOH).

    • 4.20-4.35 (m, 2H): Methylene protons of the oxazolidine ring (O-CH₂-N).

  • ¹³C NMR (100 MHz, CDCl₃, δ in ppm):

    • 175.0-178.0: Carboxylic acid carbonyl carbon (COOH).

    • 155.0-157.0: Carbamate carbonyl carbon (N-COO-).

    • 135.0-136.0: Quaternary aromatic carbon of the benzyl group.

    • 128.0-129.0: Aromatic carbons of the benzyl group.

    • 67.0-68.0: Methylene carbon of the benzyl group (OCH₂Ph).

    • 75.0-77.0: Oxazolidine ring carbon (N-CH-O).

    • 65.0-67.0: Methylene carbon of the oxazolidine ring (O-CH₂-N).

    • 58.0-60.0: Chiral carbon at C4 of the oxazolidine ring (N-CH-COOH).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3300-2500 (broad): O-H stretch of the carboxylic acid.

    • 1760-1740: C=O stretch of the carbamate.

    • 1720-1700: C=O stretch of the carboxylic acid.

    • 1420-1380: C-N stretch.

    • 1250-1200: C-O stretch.

    • 750-700 and 700-650: C-H out-of-plane bending for the monosubstituted benzene ring.

  • Mass Spectrometry (MS):

    • [M+H]⁺: 252.08

    • [M+Na]⁺: 274.06

Synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid

The synthesis of this chiral building block is conceptually straightforward, leveraging the inherent stereochemistry of L-serine. The key transformation involves the protection of the amino group as a benzyloxycarbonyl (Cbz) derivative, followed by the cyclization with an aldehyde, typically paraformaldehyde, to form the oxazolidine ring.

Reaction Scheme

synthesis cluster_reactants Reactants cluster_products Product L_Serine L-Serine N_Cbz_Serine N-Cbz-L-Serine (Intermediate) L_Serine->N_Cbz_Serine 1. Base (e.g., NaHCO₃) 2. Cbz-Cl CbzCl Benzyl Chloroformate (Cbz-Cl) Paraformaldehyde Paraformaldehyde ((CH₂O)n) Target (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid N_Cbz_Serine->Target Paraformaldehyde Acid Catalyst (e.g., p-TsOH)

Caption: Synthesis of the target compound from L-Serine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established organic chemistry principles for oxazolidine formation from amino acids.

Step 1: N-Protection of L-Serine

  • Dissolution: Dissolve L-serine (1 equivalent) in a suitable aqueous basic solution, such as 1 M sodium bicarbonate, at 0 °C.

  • Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorously stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Cbz-Cl. Acidify the aqueous layer to a pH of approximately 2 with a strong acid (e.g., 1 M HCl).

  • Extraction and Isolation: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-serine as a white solid.

Step 2: Oxazolidine Ring Formation

  • Reaction Setup: To a solution of N-Cbz-L-serine (1 equivalent) in a suitable aprotic solvent (e.g., toluene or benzene), add paraformaldehyde (1.5-2.0 equivalents) and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).

  • Azeotropic Removal of Water: Heat the reaction mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is in solid-phase peptide synthesis (SPPS), particularly for the introduction of modified serine residues. The oxazolidine moiety serves as a constrained dipeptide isostere, which can be beneficial for inducing specific secondary structures in peptides and for protecting the serine side chain.

Orthogonal Protection Strategy

A key advantage of using this building block in Fmoc-based SPPS is the orthogonality of the Cbz protecting group with the temporary Fmoc protecting group.

orthogonal_protection Peptide_Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Peptide_Resin->Fmoc_Deprotection Coupling Coupling of (S)-3-Cbz-oxazolidine-4-carboxylic acid (e.g., HBTU/DIPEA) Fmoc_Deprotection->Coupling Chain_Elongation Further Chain Elongation (Fmoc-SPPS cycles) Coupling->Chain_Elongation Final_Cleavage Final Cleavage and Deprotection (TFA cocktail) Chain_Elongation->Final_Cleavage Final_Peptide Final Peptide with Serine Residue Final_Cleavage->Final_Peptide

Caption: Workflow for incorporating the building block in SPPS.

Protocol for Incorporation into a Peptide Chain

The following is a general protocol for the manual coupling of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid in Fmoc-based SPPS. This can be adapted for automated peptide synthesizers.

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine, following a standard Fmoc deprotection step (e.g., 20% piperidine in DMF).

  • Activation: In a separate vessel, pre-activate the (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU (0.95 equivalents relative to the acid) and an activating base like DIPEA (2 equivalents relative to the acid) in DMF. Allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: After complete coupling, wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove any excess reagents and byproducts.

  • Chain Elongation: The peptide chain can be further elongated by repeating the standard Fmoc deprotection and coupling cycles with the subsequent Fmoc-protected amino acids.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The Cbz group and the oxazolidine ring are typically stable to the conditions used for Fmoc removal but are cleaved under strong acidic conditions.

  • Cleavage Cocktail: A standard cleavage cocktail for peptides containing acid-labile side-chain protecting groups is typically composed of trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Procedure:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide under vacuum.

The strong acidic conditions of the TFA cocktail will cleave the Cbz group and hydrolyze the oxazolidine ring, revealing the free serine residue in the final peptide.

Applications in Drug Development

The incorporation of constrained amino acid analogues like (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid can significantly impact the pharmacological properties of a peptide. The conformational rigidity imparted by the oxazolidine ring can lead to:

  • Increased Receptor Affinity and Selectivity: By locking a portion of the peptide backbone into a specific conformation, the peptide may better fit into the binding pocket of its target receptor.

  • Enhanced Proteolytic Stability: The modified backbone can be less susceptible to degradation by proteases, leading to a longer in vivo half-life.

  • Improved Pharmacokinetic Properties: The overall physicochemical properties of the peptide can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

While the carboxylic acid functional group is often crucial for biological activity, its presence can sometimes lead to poor membrane permeability and metabolic instability. In such cases, the carboxylic acid of this building block can be used as a handle for further modification or as a bioisostere for other functional groups.[4]

Conclusion

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a powerful and versatile tool in the arsenal of the synthetic and medicinal chemist. Its straightforward synthesis from L-serine, coupled with its utility in SPPS via an orthogonal protection strategy, makes it an attractive building block for the creation of novel peptides with tailored properties. The ability to introduce conformational constraints and protect the serine side chain simultaneously provides a streamlined approach to complex peptide synthesis. As the demand for more sophisticated peptide-based therapeutics continues to grow, the strategic application of such chiral synthons will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.

References

  • ChemUniverse. (s)-3-((benzyloxy)carbonyl)oxazolidine-4-carboxylic acid. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • ResearchGate. Chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-D-glucosamine. Available at: [Link]

  • MDPI. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available at: [Link]

  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Available at: [Link]

  • SpringerLink. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

  • PubMed Central. Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Available at: [Link]

  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available at: [Link]

  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Available at: [Link]

  • ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Available at: [Link]

  • PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available at: [Link]

  • PubMed Central. Structure Property Relationships of Carboxylic Acid Isosteres. Available at: [Link]

  • PubMed. Carboxylic acid (bio)isosteres in drug design. Available at: [Link]

  • Taylor & Francis Online. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Available at: [Link]

  • PubMed Central. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Available at: [Link]

  • Open Exploration Publishing. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Available at: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acids. Available at: [Link]

  • PubMed Central. Biomedical applications of solid-binding peptides and proteins. Available at: [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a chiral building block of significant interest in synthetic and medicinal chemistry. Derived from L-serine, this molecule incorporates a carbamate-protected amine within a heterocyclic oxazolidine ring, presenting a unique set of analytical challenges and opportunities. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the principles of causality in experimental design and self-validating protocols. We will explore the requisite spectroscopic and chromatographic techniques, interpreting the expected data to build a conclusive structural and stereochemical profile.

Introduction: The Chemical Identity and Significance

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, often referred to as N-Cbz-(S)-oxazolidine-4-carboxylic acid, is a constrained amino acid derivative. The oxazolidine ring is typically formed by the condensation of an amino acid, in this case, L-serine, with an aldehyde (formaldehyde), while the benzyloxycarbonyl (Cbz) group serves as a common protecting group for the amine functionality.[1][2] This strategic combination makes it a valuable intermediate in asymmetric synthesis, particularly in peptide chemistry where the constrained ring structure can be used to induce specific secondary structures.[3]

Before embarking on any analytical workflow, establishing the fundamental physicochemical properties is paramount. These initial data points provide the first layer of validation for the compound's identity.

Table 1: Physicochemical Properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

PropertyValueSource
CAS Number 97534-82-2[4]
Molecular Formula C₁₂H₁₃NO₅[4][5]
Molecular Weight 251.24 g/mol [4][5]
Appearance White to off-white solid[4]
Melting Point 74-78 °C[4]
Optical Activity [α]²⁰/D ≈ -92° (c=1 in chloroform)[4]

The defined stereochemistry at the C4 position, inherited from the L-serine precursor, is a critical quality attribute. The negative specific rotation is a key indicator of the (S)-enantiomer's presence.

Synthetic Strategy and Potential Impurities: A Proactive Approach to Elucidation

A robust structural elucidation is not merely a confirmation of the expected molecule but also a thorough search for what is not supposed to be there. Understanding the synthetic route is therefore a prerequisite for a comprehensive analytical strategy. A common and logical synthesis involves a two-step process from L-serine.

Workflow 1: Synthesis Pathway

cluster_0 Step 1: N-Protection cluster_1 Step 2: Cyclization L-Serine L-Serine N-Cbz-L-Serine N-Cbz-L-Serine L-Serine->N-Cbz-L-Serine Protection Cbz-Cl Benzyl Chloroformate (Cbz-Cl) Cbz-Cl->N-Cbz-L-Serine Base Base (e.g., NaHCO₃) Base->N-Cbz-L-Serine Target (S)-3-Cbz-oxazolidine- 4-carboxylic acid N-Cbz-L-Serine->Target Condensation Formaldehyde Formaldehyde Formaldehyde->Target

Caption: Synthesis of the target molecule from L-Serine.

This pathway informs the potential impurity profile:

  • Starting Materials: Unreacted L-serine or N-Cbz-L-serine.

  • By-products: Di-Cbz protected serine, or products of over-reaction with formaldehyde.

  • Reagent Residues: Benzyl alcohol (from hydrolysis of Cbz-Cl), residual base.

  • Stereoisomers: Racemization during the protection step, though generally minimal under controlled pH, could lead to the presence of the (R)-enantiomer.[2]

Spectroscopic Verification: The Core of Structure Elucidation

A multi-technique spectroscopic approach is essential to unambiguously determine the structure. Each method provides a unique piece of the puzzle, and together they form a self-validating system.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy serves as the initial confirmation of the key functional groups. The analysis is predicated on the principle that bonds vibrate at characteristic frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum over a range of 4000-600 cm⁻¹.

Expected Data and Interpretation: The spectrum is dominated by absorptions from the carboxylic acid and the carbamate moieties.

Table 2: Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Bond VibrationInterpretationReference
3300-2500 (broad)O-H stretch (Carboxylic Acid)The very broad nature of this peak is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[6][7]
~1760 & ~1710C=O stretchTwo distinct carbonyl stretches are expected. The higher frequency band (~1760 cm⁻¹) corresponds to the carboxylic acid C=O, while the lower frequency band (~1710 cm⁻¹) is attributed to the carbamate (Cbz group) C=O. The exact positions can vary, but two distinct peaks are a key feature.[6][7]
~1230C-O stretchA strong band associated with the C-O single bond of the carboxylic acid.
~1100C-O stretch (Ether-like)Corresponds to the C-O-C linkages within the oxazolidine ring and the Cbz group.

The presence of the broad O-H stretch combined with the dual carbonyl peaks provides strong, immediate evidence for the molecule's core structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Experimental Protocol: ESI-MS

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Infuse the solution directly into the ESI source.

  • Acquire spectra in both positive and negative ion modes.

Expected Data and Interpretation:

  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 252.08 should be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 250.07 is expected. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₂H₁₃NO₅ to within a few ppm.

  • Key Fragments: The fragmentation pattern helps to piece together the structure.

Workflow 2: Predicted ESI-MS Fragmentation

M_H [M+H]⁺ m/z 252.08 Loss_COOH [M+H - HCOOH]⁺ m/z 206.09 M_H->Loss_COOH - HCOOH Loss_BnOH [M+H - BnOH]⁺ m/z 144.04 M_H->Loss_BnOH - C₇H₈O Tropylium [C₇H₇]⁺ m/z 91.05 M_H->Tropylium - C₅H₆NO₅ Loss_BnOH->Tropylium Further fragmentation

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

The observation of the tropylium ion (m/z 91) is a classic signature of a benzyl group. The loss of formic acid (46 Da) is characteristic of carboxylic acids, and the loss of benzyl alcohol (108 Da) points to the Cbz protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed structural information, allowing for the assignment of every proton and carbon in the molecule.

Experimental Protocol: NMR Analysis

  • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ ~10-12 ppm (1H, broad singlet): The acidic proton of the carboxylic acid (COOH). This peak will disappear upon D₂O exchange.[6][7]

  • δ ~7.3-7.4 ppm (5H, multiplet): The five aromatic protons of the benzyl group (C₆H₅).

  • δ ~5.5 and 5.3 ppm (2H, doublet of doublets, AB quartet): The two diastereotopic protons of the oxazolidine ring methylene (O-CH₂-N). Due to conformational restriction, they are not equivalent and will split each other.

  • δ ~5.2 ppm (2H, singlet): The two protons of the benzylic methylene (O-CH₂-Ph).

  • δ ~4.5-4.6 ppm (1H, multiplet): The methine proton at the C4 position (N-CH-COOH).

  • δ ~4.2-4.4 ppm (2H, multiplet): The two diastereotopic protons on the C5 methylene of the oxazolidine ring (CH-CH₂-O).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • δ ~174 ppm: Carboxylic acid carbonyl carbon (COOH).[6][7]

  • δ ~154 ppm: Carbamate carbonyl carbon (N-C=O).

  • δ ~136 ppm: Aromatic quaternary carbon of the benzyl group (ipso-C).

  • δ ~128-129 ppm: The remaining five aromatic carbons (C₆H₅).

  • δ ~78 ppm: Methylene carbon of the oxazolidine ring (O-CH₂-N).

  • δ ~68 ppm: Methylene carbon of the Cbz group (O-CH₂-Ph).

  • δ ~66 ppm: Methylene carbon at the C5 position (CH-CH₂-O).

  • δ ~58 ppm: Methine carbon at the C4 position (N-CH-COOH).

2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be used to definitively assign these signals and confirm the connectivity of the entire molecule.

Stereochemical Integrity and Purity Assessment: Chiral HPLC

Confirming the enantiomeric purity is critical for a chiral building block. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Experimental Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose, is often effective for separating chiral carboxylic acids.

  • Mobile Phase: A typical mobile phase would consist of a mixture of hexane and a polar alcohol like isopropanol, often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to ensure good peak shape for the carboxylic acid.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Analysis: Inject a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers. Then, inject the sample to be analyzed. Enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Expected Result: A successful separation will show two distinct peaks for the racemic mixture. The analysis of the synthesized (S)-isomer should ideally show only one major peak at the retention time corresponding to the (S)-enantiomer, with the area of the (R)-enantiomer's peak being minimal (ideally <1-2%).

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a systematic process that builds a case from fundamental properties to intricate spectroscopic details. The convergence of data from IR, MS, and multidimensional NMR, all interpreted within the context of the synthetic pathway, provides a high degree of confidence in the final structure. Chromatographic analysis then confirms the chemical and, most importantly, the stereochemical purity. This integrated, multi-faceted approach ensures a robust and self-validating characterization, meeting the rigorous standards required for its application in research and development.

References

  • Mass spectrometric behaviour of simple oxazolidines under electron impact and chemical ionization. (1994). Journal of Mass Spectrometry. Available at: [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). PMC - NIH. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2021). MDPI. Available at: [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (2019). PMC - NIH. Available at: [Link]

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  • Synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives and their antibacterial activity. (2023). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). ACS Publications. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Available at: [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). MDPI. Available at: [Link]

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  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. (2023). PubMed Central. Available at: [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. (2021). MDPI. Available at: [Link]

  • Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. (2021). PMC - PubMed Central. Available at: [Link]

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An In-depth Technical Guide on the Physical Properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the successful application of any chemical entity in a research or development setting is fundamentally reliant on a comprehensive understanding of its physical and chemical properties. (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a chiral building block of significant interest in synthetic and medicinal chemistry, is no exception. This guide is structured to provide not just a repository of data, but a practical, in-depth resource that explains the causality behind experimental choices and provides robust, repeatable protocols for property determination. The integrity of the data presented is paramount, and as such, is supported by citations to authoritative sources.

Introduction: A Versatile Chiral Synthon

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, also known as N-Cbz-(S)-oxazolidine-4-carboxylic acid, is a protected derivative of L-serine. The oxazolidine ring is formed by the condensation of the amino and hydroxyl groups of serine with formaldehyde, and the benzyloxycarbonyl (Cbz) group provides a stable protecting group for the secondary amine. This structural arrangement imparts conformational rigidity and specific stereochemistry, making it a valuable intermediate in the asymmetric synthesis of a wide range of biologically active molecules, including peptides and pharmaceuticals. A thorough knowledge of its physical properties is essential for its effective use in synthesis, purification, and formulation.

Core Physical and Chemical Properties

The physical properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid are a direct consequence of its molecular structure, which features a carboxylic acid, a carbamate, and an aromatic ring.

Table 1: Physicochemical Properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

PropertyValue
Molecular Formula C₁₂H₁₃NO₅
Molecular Weight 251.24 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 74-78 °C
Optical Rotation ([α]D) -92° (c = 1 in chloroform)
Solubility (Qualitative) Soluble in chloroform, methanol, and other common organic solvents. Insoluble in water.

Experimental Protocols for Property Determination

The following protocols are presented as robust, self-validating methods for the determination of the key physical properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid.

Melting Point Determination

Causality of Experimental Choices: The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. The capillary method described is a standard and reliable technique for this determination. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

Experimental Workflow:

graphdot cluster_prep Sample Preparation cluster_analysis Analysis A Grind Sample B Pack Capillary A->B Fine Powder C Insert into Apparatus B->C 2-3 mm height D Heat Rapidly to ~70 °C C->D E Heat Slowly (1-2 °C/min) D->E F Record Melting Range E->F Onset to Complete Liquefaction

Caption: Workflow for accurate melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: Finely grind a small amount of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid to a powder using a mortar and pestle. This ensures uniform heat transfer throughout the sample.[3]

  • Capillary Loading: Tap the open end of a melting point capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end. Tap the tube gently on a hard surface to compact the sample at the bottom.[4]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: If the approximate melting point is known (around 74-78 °C), heat the apparatus rapidly to about 70 °C. Then, adjust the heating rate to a slow increase of 1-2 °C per minute.[4][5]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[4]

  • Purity Assessment: A melting range of 2 °C or less is generally indicative of a pure compound.

Quantitative Solubility Determination (Illustrative Protocol in Methanol)

Causality of Experimental Choices: The shake-flask method is considered the gold standard for determining equilibrium solubility. It ensures that the solvent is fully saturated with the solute. The use of a constant temperature bath is critical as solubility is temperature-dependent. Analysis by a specific and sensitive method like HPLC is necessary to accurately quantify the dissolved solute without interference from potential impurities.

Experimental Workflow:

graphdot A Prepare Supersaturated Solution B Equilibrate at Constant Temperature A->B Excess Solid in Methanol C Filter to Remove Undissolved Solid B->C e.g., 24h at 25 °C D Prepare Serial Dilutions C->D Known Dilution Factors E Analyze by HPLC D->E F Calculate Concentration E->F Against Calibration Curve

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol:

  • Preparation of a Saturated Solution: Add an excess amount of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid to a known volume of methanol in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a shaking incubator or on a magnetic stirrer in a constant temperature water bath (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove all solid particles.

  • Dilution: Accurately dilute the filtered solution with methanol to a concentration that falls within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the diluted sample by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of the compound in methanol, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A standard ¹H NMR experiment identifies the different types of protons and their connectivity, while a ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard for chemical shift referencing (0 ppm).

Standard Sample Preparation Protocol for NMR:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, as the compound is soluble in chloroform).[7]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.[8]

  • Analysis: Acquire the NMR spectrum on a calibrated spectrometer.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.[9]

  • ~7.3-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

  • ~5.1-5.2 ppm (singlet or AB quartet, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

  • ~4.2-4.6 ppm (multiplet, 3H): Protons on the oxazolidine ring.

  • ~3.8-4.1 ppm (multiplet, 2H): Protons on the oxazolidine ring.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • ~170-180 ppm: Carbonyl carbon of the carboxylic acid.[9]

  • ~155-160 ppm: Carbonyl carbon of the carbamate.

  • ~135-137 ppm: Quaternary aromatic carbon of the benzyl group.

  • ~127-129 ppm: Aromatic carbons of the benzyl group.

  • ~67-69 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

  • ~55-65 ppm: Carbons of the oxazolidine ring.

Infrared (IR) Spectroscopy

Causality of Experimental Choices: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[10][11]

  • ~3000 cm⁻¹: Aromatic and aliphatic C-H stretches.

  • ~1760-1690 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[10]

  • ~1700-1670 cm⁻¹ (strong): C=O stretch of the carbamate.

  • ~1320-1210 cm⁻¹: C-O stretch of the carboxylic acid and carbamate.[10]

Mass Spectrometry (MS)

Causality of Experimental Choices: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 251.

  • Key Fragments:

    • Loss of the benzyl group (m/z = 91).

    • Loss of CO₂ from the carboxylic acid (M - 44).

    • Fragments characteristic of the oxazolidine ring.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid and the experimental methodologies for their determination. By understanding these properties and the rationale behind the analytical techniques, researchers can more effectively utilize this versatile chiral building block in their synthetic endeavors. The provided protocols serve as a foundation for obtaining reliable and reproducible data, which is the cornerstone of sound scientific research and development.

References

  • Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • Experiment (1) Determination of Melting Points. [Link]

  • NMR Sample Preparation. University of Toronto. [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Determination of Melting Points. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity. Iraqi Journal of Science. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF 4-OXO-OXAZOLIDINE DERIVATIVES. ResearchGate. [Link]

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  • (s)-3-((benzyloxy)carbonyl)oxazolidine-4-carboxylic acid. ChemUniverse. [Link]

  • IR Absorption Table. Millersville University. [Link]

  • Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline. ResearchGate. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Mass Spec 3e Carboxylic Acids. YouTube. [Link]

  • Solubility comparison in methanol. ResearchGate. [Link]

  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]

  • Missing carboxyl peak in my benzoic acid 1H-NMR, but C=O peak is shown from 13C-NMR and the IR. What is the broad singlet peak present? Solvent was 50:50 CDCL3:DMSO. Reddit. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. PubMed. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids. Oregon State University. [Link]

  • (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. [Link]

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Physicochemical Profile of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid

For researchers, scientists, and drug development professionals, understanding the solubility of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a critical first step in its application. This proline analogue, a valuable chiral synthon in asymmetric synthesis, possesses physicochemical properties that are instrumental in tuning the characteristics of peptides. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its use in further research and development.

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a white to off-white solid with a melting point in the range of 74-78 °C. Its molecular structure, containing a carboxylic acid group, a benzyloxycarbonyl protecting group, and an oxazolidine ring, dictates its solubility behavior. The carboxylic acid moiety provides a site for hydrogen bonding and ionization, while the benzyl group introduces significant nonpolar character. The oxazolidine ring contributes to the overall polarity and three-dimensional structure of the molecule.

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₅
Molecular Weight251.24 g/mol
Melting Point74-78 °C
AppearanceSolid
Optical Activity[α]20/D −92°, c = 1 in chloroform

Theoretical Framework for Solubility

The solubility of a carboxylic acid is profoundly influenced by the pH of the solvent. In acidic or neutral aqueous media, the carboxylic acid group remains largely protonated, limiting its ability to form strong interactions with water and thus resulting in lower solubility. Conversely, in basic media, the carboxylic acid is deprotonated to form a carboxylate salt, which is ionic and significantly more water-soluble.[1]

The presence of the benzyloxycarbonyl group, with its aromatic ring, imparts a significant degree of hydrophobicity, which will generally decrease the compound's solubility in polar solvents like water and increase its solubility in nonpolar organic solvents. The interplay between the polar carboxylic acid and oxazolidine components and the nonpolar benzyloxycarbonyl group will result in a nuanced solubility profile across a range of solvents.

cluster_0 Low pH (Acidic/Neutral) cluster_1 High pH (Basic) Protonated_Acid R-COOH (Less Soluble in Water) Deprotonated_Salt R-COO⁻ + Na⁺ (More Soluble in Water) Protonated_Acid->Deprotonated_Salt + NaOH Deprotonated_Salt->Protonated_Acid + HCl

Figure 1: pH-dependent solubility of carboxylic acids.

Experimental Protocol for Solubility Determination

This section outlines a detailed, step-by-step methodology for determining the solubility of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid in various solvents. This protocol is a synthesis of established methods for determining the solubility of organic compounds and carboxylic acids.[1][2][3]

Materials and Equipment
  • (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

  • Selection of solvents:

    • Purified water (Type I)

    • Aqueous solutions: 0.1 M HCl, 0.1 M NaOH, 5% NaHCO₃[2]

    • Organic solvents: methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, diethyl ether

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer[4][5]

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

A 1. Prepare Saturated Solution (Add excess solid to solvent) B 2. Equilibrate (Shake at constant temperature) A->B C 3. Separate Solid and Liquid (Centrifuge) B->C D 4. Sample and Dilute Supernatant C->D E 5. Quantify Concentration (HPLC-UV/MS) D->E F 6. Calculate Solubility E->F

Figure 2: Workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid into a series of glass vials.

    • Add a known volume of each selected solvent to the respective vials. The amount of solid should be sufficient to ensure that a saturated solution is formed with undissolved solid remaining.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatic shaker incubator set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium. Gentle agitation should be maintained throughout this period.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or HPLC-MS method.[4][5] A calibration curve should be prepared using standard solutions of known concentrations of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid.

    • The presence of a chromophore (the benzyl group) makes UV detection a viable option.

  • Calculation of Solubility:

    • From the concentration determined by HPLC and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Data Recording and Interpretation

The results of the solubility study should be recorded in a structured table to facilitate comparison and analysis.

SolventTemperature (°C)Qualitative SolubilityQuantitative Solubility (mg/mL)
Purified Water25
0.1 M HCl25
0.1 M NaOH25
5% NaHCO₃25
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Chloroform25
Diethyl Ether25

Expected Trends:

  • Aqueous Solutions: Low solubility is expected in water and 0.1 M HCl. Significantly higher solubility is anticipated in 0.1 M NaOH and 5% NaHCO₃ due to salt formation.[1][2]

  • Organic Solvents: The compound is expected to exhibit good solubility in polar aprotic solvents like acetone and ethyl acetate, as well as in alcohols like methanol and ethanol. Its solubility in less polar solvents like dichloromethane and chloroform is also likely to be significant due to the benzyloxycarbonyl group. Diethyl ether, being less polar, may show lower solubility.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the solubility of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid. By following the detailed protocol and understanding the underlying chemical principles, researchers can generate reliable solubility data that is essential for the effective use of this important chiral building block in drug discovery and development. The provided methodologies are designed to be self-validating, ensuring the generation of accurate and reproducible results.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • (S)-(-)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid 98%. (n.d.). Sigma-Aldrich.
  • (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid 98%. (n.d.). Sigma-Aldrich.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid. (n.d.). BLDpharm.
  • experiment 1 determination of solubility class. (n.d.).
  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025). Chemistry LibreTexts.
  • Liquid-Chromatographic Methods for Carboxylic Acids. (n.d.). Encyclopedia.pub.
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A Technical Guide to the Spectroscopic Characterization of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectral data for (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a chiral building block frequently utilized in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations for obtaining and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Molecular Structure and its Spectroscopic Implications

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, often abbreviated as Cbz-L-oxazolidine-4-carboxylic acid, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include:

  • An oxazolidine ring , a five-membered heterocycle containing both nitrogen and oxygen.

  • A carboxylic acid moiety, which is a primary site for hydrogen bonding and exhibits characteristic spectral signals.

  • A benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom, which introduces an aromatic ring and a carbamate linkage.

  • A chiral center at the C4 position of the oxazolidine ring, originating from the L-serine precursor.

The interplay of these groups dictates the chemical environment of each atom and, consequently, their behavior in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons of the oxazolidine ring, the benzyl group, and the carboxylic acid. Due to the presence of the chiral center and the restricted rotation around the carbamate bond, some signals may appear as complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 13.0broad singletPosition is concentration and solvent dependent; signal disappears upon D₂O exchange.
Aromatic (C₆H₅)7.2 - 7.4multipletProtons of the benzyl group.
Benzyl (-CH₂Ph)~5.2singlet or AB quartetThe two benzylic protons can be diastereotopic.
Oxazolidine C2-H₂4.8 - 5.5multipletProtons on the carbon between the two heteroatoms.
Oxazolidine C4-H4.3 - 4.7multipletMethine proton at the chiral center.
Oxazolidine C5-H₂3.8 - 4.2multipletDiastereotopic protons adjacent to the oxygen.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the carbamate will be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-C OOH)170 - 175
Carbamate (-NC OO-)155 - 160
Aromatic (ipso-C)135 - 138Carbon attached to the -CH₂- group.
Aromatic (ortho, meta, para-C)127 - 129
Benzyl (-C H₂Ph)67 - 70
Oxazolidine C278 - 82Carbon between the two heteroatoms.
Oxazolidine C458 - 62Chiral carbon.
Oxazolidine C565 - 69
Experimental Protocol for NMR Data Acquisition

A standard protocol for obtaining high-quality NMR spectra of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the -COOH proton should disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 D2O D₂O Exchange H1->D2O optional process Fourier Transform, Phase & Baseline Correction H1->process DEPT DEPT C13->DEPT optional C13->process calibrate Calibrate Spectra process->calibrate interpret Structure Elucidation calibrate->interpret

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid will be dominated by absorptions from the carboxylic acid and carbamate moieties.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H stretch (Carboxylic Acid)2500-3300BroadVery characteristic broad absorption due to hydrogen bonding.[1][2]
C-H stretch (Aromatic)3000-3100Medium
C-H stretch (Aliphatic)2850-3000Medium
C=O stretch (Carboxylic Acid)1700-1725StrongThe exact position can be influenced by hydrogen bonding.[3][4]
C=O stretch (Carbamate)1680-1700Strong
C-O stretch (Carboxylic Acid/Carbamate)1200-1300Strong
C-N stretch1000-1200Medium
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is a modern and rapid method.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Expected Mass Spectrometry Data

Ionm/z (expected)Notes
[M+H]⁺252.08Molecular ion with a proton adduct (in positive ion mode). The molecular formula is C₁₂H₁₃NO₅.[5]
[M+Na]⁺274.06Molecular ion with a sodium adduct.
[M-H]⁻250.07Molecular ion with a proton removed (in negative ion mode).
[M-COOH]⁺206.09Loss of the carboxylic acid group.
[C₇H₇]⁺91.05Tropylium ion from the benzyl group.
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (typically in methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and deprotonated species.

    • For fragmentation analysis, perform a tandem mass spectrometry (MS/MS) experiment by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis dissolve_ms Dissolve in Volatile Solvent esi Electrospray Ionization (ESI) dissolve_ms->esi ms1 Full Scan MS esi->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 Select Precursor Ion mw Determine Molecular Weight ms1->mw frag Analyze Fragmentation ms2->frag confirm Confirm Structure mw->confirm frag->confirm

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

The spectroscopic characterization of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid provides a wealth of information for its unambiguous identification and quality control. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure, purity, and stereochemical integrity of this important chiral building block, ensuring its suitability for downstream applications in pharmaceutical and chemical synthesis.

References

  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents.
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  • CN105085510A - Preparation method of (S)-4-oxo-2-(thiazolidine-3-carbonyl) pyrrolidone-1-carboxylic acid tert-butyl ester - Google Patents.
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An In-depth Technical Guide to Cbz-Protected Oxazolidine-4-Carboxylic Acid: Synthesis, Applications, and Chiral Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Cbz-protected oxazolidine-4-carboxylic acid, a critical building block in modern synthetic and medicinal chemistry. We will delve into the strategic importance of the carbobenzyloxy (Cbz) protecting group, detail the synthesis and purification of this valuable compound, and explore its applications, with a particular focus on peptide synthesis and drug development. Furthermore, this document will address the paramount importance of maintaining chiral purity and the analytical techniques employed for its verification.

Introduction: The Strategic Importance of Cbz-Protected Oxazolidine-4-Carboxylic Acid

Oxazolidine-4-carboxylic acids are conformationally constrained analogs of serine and threonine, making them valuable chiral synthons. The introduction of a protecting group on the nitrogen atom is essential to prevent unwanted side reactions during subsequent synthetic transformations. The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, remains a cornerstone in peptide chemistry and organic synthesis due to its unique stability profile.[1][2]

The Cbz group is robust under a variety of reaction conditions, including those that are basic or mildly acidic, making it orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[2][3] This orthogonality is a key principle in complex multi-step syntheses, allowing for the selective deprotection of different functional groups within the same molecule.[2] The Cbz-protected oxazolidine-4-carboxylic acid, therefore, offers a stable and versatile platform for the construction of complex molecules, particularly peptides and peptidomimetics.

Synthesis and Purification

The synthesis of Cbz-protected oxazolidine-4-carboxylic acid typically involves the reaction of the parent amino acid, such as L-serine, with a suitable carbonyl-containing compound to form the oxazolidine ring, followed by the introduction of the Cbz protecting group.

Synthesis Protocol

A common synthetic route involves the condensation of L-serine with an aldehyde or ketone to form the oxazolidine ring, followed by N-protection. A patent describes a method for synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds using serine and bis(trichloromethyl) carbonate or methyl chloroformate in the presence of an organic solvent.[4]

Step-by-step methodology:

  • Oxazolidine Formation: L-serine is reacted with a suitable carbonyl compound (e.g., acetone, formaldehyde) in an appropriate solvent. The reaction is typically acid-catalyzed.

  • N-Protection: The resulting oxazolidine-4-carboxylic acid is then N-protected using benzyl chloroformate (Cbz-Cl) under basic conditions.[1] Schotten-Baumann conditions, employing an aqueous carbonate base, are often effective.[1] The nucleophilic nitrogen of the oxazolidine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride and forming the stable carbamate linkage.[1]

  • Work-up and Purification: The reaction mixture is worked up to remove unreacted reagents and byproducts. Purification is typically achieved by recrystallization or column chromatography to yield the pure Cbz-protected oxazolidine-4-carboxylic acid.

SynthesisWorkflow

Applications in Peptide Synthesis and Drug Development

The primary application of Cbz-protected oxazolidine-4-carboxylic acid lies in its use as a building block in peptide synthesis. The conformational rigidity of the oxazolidine ring can be exploited to induce specific secondary structures in peptides.

Peptide Synthesis

In solution-phase peptide synthesis, the Cbz group serves as a reliable N-terminal protecting group.[2][3] It prevents the amino group from participating in undesired coupling reactions.[2] The carboxylic acid functionality of the molecule can be activated to form a peptide bond with the N-terminus of another amino acid or peptide chain.

The use of pseudoproline derivatives, which are oxazolidine-containing dipeptides, is a common strategy to minimize aggregation during solid-phase peptide synthesis.[5] These derivatives disrupt interchain hydrogen bonding that can lead to poor coupling efficiencies.[5]

Drug Development

The oxazolidinone ring is a key structural motif in a class of antibiotics.[6][7] For instance, Linezolid, the first clinically approved oxazolidinone antibiotic, acts by inhibiting bacterial protein synthesis.[6] While Cbz-protected oxazolidine-4-carboxylic acid itself is not an antibiotic, it serves as a valuable starting material for the synthesis of more complex oxazolidinone-containing drug candidates. The carboxylic acid moiety can be a pharmacophore in some drugs, but its presence can also lead to metabolic instability or poor membrane permeability.[8][9] In such cases, the carboxylic acid can be replaced with a bioisostere, a functional group with similar physical and chemical properties.[9][10][11]

Applications cluster_Peptide Peptide Synthesis cluster_Drug Drug Development Cbz_Oxazolidine {Cbz-Protected Oxazolidine-4-Carboxylic Acid | Key Intermediate} Peptide_Building_Block Building Block for Solution-Phase Synthesis Cbz_Oxazolidine->Peptide_Building_Block Incorporation into peptide chains Pseudoproline Precursor to Pseudoproline Dipeptides Cbz_Oxazolidine->Pseudoproline Dipeptide synthesis Oxazolidinone_Scaffold Scaffold for Oxazolidinone Antibiotics (e.g., Linezolid analogs) Cbz_Oxazolidine->Oxazolidinone_Scaffold Further chemical modification Bioisostere Modification via Carboxylic Acid Bioisosteres Cbz_Oxazolidine->Bioisostere Improving pharmacokinetic properties

Deprotection Strategies

The removal of the Cbz group is a critical step to liberate the free amine for further reactions. Several methods are available for Cbz deprotection, with the choice depending on the sensitivity of other functional groups in the molecule.

Catalytic Hydrogenolysis

The most common and often preferred method for Cbz deprotection is catalytic hydrogenolysis.[1][12] This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.[1] The reaction is clean, with the byproducts being toluene and carbon dioxide. Transfer hydrogenation, using a hydrogen donor like triethylsilane in the presence of a palladium catalyst, offers a milder alternative.[13]

Acid-Mediated Deprotection

Strong acidic conditions can also cleave the Cbz group.[12][14] Reagents such as HBr in acetic acid are effective.[12] More recently, acid-mediated deprotection using reagents like isopropanol hydrochloride (IPA·HCl) or aluminum chloride in hexafluoroisopropanol (HFIP) have been developed as metal-free alternatives.[12][14] These methods are particularly advantageous on a commercial scale as they avoid the costs and safety concerns associated with hydrogen gas and the need to remove residual heavy metals.[14]

Table 1: Comparison of Cbz Deprotection Methods

Deprotection MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CClean byproducts, mild conditions.[1][15]Flammable H₂ gas, potential for catalyst poisoning, may affect other reducible groups.[14]
Transfer Hydrogenolysis H₂ donor (e.g., triethylsilane), Pd/CMilder than direct hydrogenation, avoids handling H₂ gas.[13]Catalyst still required.
Acid-Mediated HBr/AcOH, IPA·HCl, AlCl₃/HFIPMetal-free, scalable, operationally simple.[12][14]Harsh acidic conditions may not be suitable for all substrates.
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄Useful for substrates with sensitive functionalities.[13]Requires specific reagents and conditions.

Chiral Integrity and Analytical Characterization

The stereochemical purity of Cbz-protected oxazolidine-4-carboxylic acid is of utmost importance, as it directly impacts the stereochemistry of the final product, be it a peptide or a drug molecule.[16][17] The formation of the oxazolidine ring can introduce new chiral centers, and it is crucial to control the stereochemical outcome of the reaction.[18]

Analytical Techniques for Chiral Purity Determination

Several analytical techniques are employed to assess the enantiomeric purity of chiral compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating enantiomers.[16] A chiral stationary phase is used to differentially interact with the two enantiomers, leading to different retention times.

  • Capillary Electrophoresis (CE): CE with chiral selectors, such as cyclodextrins, is another powerful technique for the chiral separation of oxazolidinone analogs.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments that are distinguishable by NMR. Quantitative NMR (qNMR) can also be used for purity assessment.[16]

Characterization Data

The synthesized Cbz-protected oxazolidine-4-carboxylic acid should be thoroughly characterized to confirm its identity and purity.

Table 2: Typical Characterization Data

AnalysisExpected Results
¹H NMR Signals corresponding to the protons of the oxazolidine ring, the Cbz group (including the benzylic protons and the aromatic ring), and the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyls of the carbamate and the carboxylic acid.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated exact mass of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorption bands for the C=O stretching of the carbamate and carboxylic acid, and the N-H bond (if present).
Melting Point A sharp and defined melting point range is indicative of high purity.

Conclusion

Cbz-protected oxazolidine-4-carboxylic acid is a versatile and valuable building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. Its robust Cbz protecting group allows for orthogonal synthetic strategies, while the oxazolidine core provides conformational constraint and a scaffold for further functionalization. A thorough understanding of its synthesis, deprotection, and analytical characterization is essential for its effective application in the development of complex and biologically active molecules. The careful selection of synthetic and analytical methods is paramount to ensure the chiral integrity and overall quality of the final products.

References

  • Chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-D-glucosamine | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PubMed Central. (2023, June 2). Retrieved January 18, 2026, from [Link]

  • (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • N-Cbz-4-methyl-5-oxooxazolidine - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

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  • CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents. (n.d.).
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  • Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

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  • Fabrication of Carbamazepine Cocrystals: Characterization, In Vitro and Comparative In Vivo Evaluation - PubMed Central. (2021, March 15). Retrieved January 18, 2026, from [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC - NIH. (2024, April 9). Retrieved January 18, 2026, from [Link]

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A Technical Guide to the Synthesis of Chiral Building Blocks from (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a derivative of L-serine, stands as a pivotal chiral building block in modern asymmetric synthesis. Its rigid oxazolidine ring serves to protect the amine and hydroxyl functionalities of the parent amino acid while locking in the stereochemistry at the α-carbon. The presence of a versatile carboxylic acid handle and a readily cleavable benzyloxycarbonyl (Cbz) protecting group makes it an exceptionally useful precursor for a diverse array of complex chiral molecules. This guide provides an in-depth exploration of the core synthetic transformations originating from this starting material, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of a Serine-Derived Synthon

The pharmaceutical industry's demand for enantiomerically pure compounds has driven the development of robust synthetic strategies.[1][2] Chiral building blocks, or synthons, are fundamental to this endeavor, allowing for the efficient construction of stereochemically defined molecules.[] (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, often referred to as N-Cbz-(S)-serine acetonide, is a prime example of such a synthon.

Derived from the natural amino acid L-serine, this compound offers several strategic advantages:

  • Stereochemical Integrity: The cyclic structure rigidly holds the stereocenter, preventing racemization under various reaction conditions.

  • Orthogonal Protection: The amine is protected by a Cbz group, which is stable to a wide range of reagents but can be removed under specific hydrogenolysis conditions. The hydroxyl group is masked within the oxazolidine ring.

  • Functional Handle: The carboxylic acid at the C4 position is a versatile functional group that can be readily modified to form esters, amides, or reduced to an alcohol, providing a gateway to a multitude of other chiral structures.[4][5]

This guide will detail the primary synthetic routes to exploit these features, focusing on derivatization of the carboxylic acid and strategic ring-opening reactions.

Core Synthetic Pathways and Methodologies

The true synthetic utility of (S)-3-Cbz-oxazolidine-4-carboxylic acid is realized through two primary classes of transformations: modification of the carboxylic acid and cleavage of the oxazolidine ring. These pathways can be employed sequentially or in combination to access a wide range of valuable chiral intermediates.

Diagram 1: Overview of Synthetic Transformations

G A (S)-3-Cbz-oxazolidine- 4-carboxylic acid B Carboxylic Acid Derivatization A->B C Ring-Opening Reactions A->C D Amides / Esters B->D Coupling Agents (EDC, DCC) E Protected Amino Alcohols C->E Reductive Opening (e.g., NaBH4, LiBH4) F Tertiary Amides C->F Grignard Reagents G β-Chalcogen Amines C->G Decarboxylative Opening (Chalcogenolates)

Caption: Key synthetic routes from the title compound.

Derivatization of the Carboxylic Acid Moiety

The most direct synthetic manipulation involves the carboxylic acid group. Standard coupling methodologies can be employed to form amides and esters, which are key intermediates in the synthesis of peptidomimetics and other complex molecules.[6]

Causality Behind Experimental Choices:
  • Activation is Key: Direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient. Activation of the carboxyl group is necessary. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCC) are commonly used because they are effective and generate ureas as byproducts, which can often be easily removed.[4]

  • Suppressing Side Reactions: The addition of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is crucial. These reagents react with the activated acid to form an active ester intermediate. This two-step process increases coupling efficiency and, critically, minimizes racemization at the α-carbon, preserving the stereochemical integrity of the building block.

Protocol 1: General Procedure for Amide Bond Formation
  • Dissolution: Dissolve (S)-3-Cbz-oxazolidine-4-carboxylic acid (1.0 equiv) and N-hydroxysuccinimide (1.1 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDAC (1.2 equiv) portion-wise while stirring. Allow the reaction to stir at 0 °C for 30 minutes.

  • Coupling: Add the desired amine (1.0-1.2 equiv) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to liberate the free amine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Strategic Ring-Opening of the Oxazolidine Core

The cleavage of the oxazolidine ring unmasks the serine backbone, providing access to highly functionalized chiral amino alcohols and their derivatives. The choice of ring-opening strategy dictates the nature of the final product.

Reductive Ring-Opening to Chiral Amino Alcohols

This is one of the most powerful transformations of this synthon. The use of a reducing agent simultaneously opens the oxazolidine ring and reduces the carboxylic acid to a primary alcohol.

Causality Behind Experimental Choices:
  • Reagent Selection: Sodium borohydride (NaBH₄) in a protic solvent like ethanol or lithium borohydride (LiBH₄) in an aprotic solvent like tetrahydrofuran (THF) are effective reagents. LiBH₄ is a stronger reducing agent and is often preferred for its efficacy. The reaction proceeds via reduction of the carboxylic acid to the alcohol, which is followed by or concurrent with the reductive cleavage of the N,O-acetal of the oxazolidine ring.

  • Stereochemical Outcome: This reaction proceeds with retention of configuration at the C4 stereocenter, yielding a chiral (S)-2-((benzyloxy)carbonyl)amino-propane-1,3-diol derivative. This product is a valuable precursor for synthesizing molecules like (S)-5-hydroxymethyl-2-oxazolidinones.[7]

Protocol 2: Synthesis of (S)-benzyl (1,3-dihydroxypropan-2-yl)carbamate
  • Setup: To a solution of (S)-3-Cbz-oxazolidine-4-carboxylic acid (1.0 equiv) in anhydrous THF, add lithium borohydride (2.0-3.0 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Carefully cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Workup: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amino diol.

Nucleophilic Ring-Opening with Organometallics

Treatment of N-substituted oxazolidin-2-ones (a related structure) with Grignard reagents can lead to ring-opening to form tertiary amides.[8][9] This reaction attacks the carbamate carbonyl, cleaving the C-O bond and extruding the rest of the ring structure. This provides a pathway to chiral amides that are otherwise difficult to synthesize.[9]

Decarboxylative Ring-Opening to β-Chalcogen Amines

A more advanced and highly innovative strategy involves the decarboxylative ring-opening of the corresponding 2-oxazolidinone derivative. This reaction provides direct access to valuable β-seleno, β-tello, and β-thioamines.[10][11]

  • Mechanism Insight: The reaction is typically promoted by in situ generated chalcogenolate anions (e.g., from diphenyl diselenide and NaBH₄). The nucleophilic chalcogenolate attacks one of the electrophilic methylene carbons of the oxazolidinone ring, inducing a regioselective ring-opening and loss of CO₂.[10][11] This method is advantageous as it avoids the use of toxic aziridine precursors, with the oxazolidinone acting as a safer "aziridine equivalent".[10]

Diagram 2: Workflow for Reductive Ring-Opening

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup & Purification A Dissolve Starting Material in Anhydrous THF B Cool to 0°C A->B C Add LiBH4 Portion-wise B->C D Warm to RT C->D E Reflux for 4-6h D->E F Monitor by TLC E->F G Quench with 1M HCl at 0°C F->G H Extract with Ethyl Acetate G->H I Wash, Dry, Concentrate H->I J Flash Chromatography I->J K Pure Amino Diol J->K

Caption: Step-by-step workflow for the synthesis of chiral amino diols.

Data Summary: Representative Building Blocks

The methodologies described above enable the synthesis of a diverse catalog of chiral intermediates.

Starting Material Transformation Key Reagents Product Class Potential Application Reference
(S)-3-Cbz-oxazolidine-4-carboxylic acidAmide CouplingEDAC, NHS, R₂NHChiral N-Protected AmidesPeptidomimetics, Enzyme Inhibitors[6]
(S)-3-Cbz-oxazolidine-4-carboxylic acidEsterificationDCC, DMAP, ROHChiral N-Protected EstersNatural Product Synthesis
(S)-3-Cbz-oxazolidine-4-carboxylic acidReductive Ring-OpeningLiBH₄ or NaBH₄N-Cbz-aminodiolsSynthesis of oxazolidinones, ligands[7]
(S)-4-substituted-2-oxazolidinoneDecarboxylative Ring-Opening(PhSe)₂, NaBH₄β-SelenoaminesBioactive compounds, Asymmetric Catalysis[10]
N-Alkyl-oxazolidin-2-oneNucleophilic Ring-OpeningR-MgBrTertiary AmidesAlkaloid Synthesis[8][9]

Conclusion and Future Outlook

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is more than just a protected amino acid; it is a stereochemically dense and synthetically versatile platform. The ability to selectively manipulate the carboxylic acid or to strategically open the oxazolidine ring provides chemists with reliable and reproducible pathways to a vast array of valuable chiral building blocks. These intermediates are instrumental in the synthesis of pharmacologically active molecules, including enzyme inhibitors, antibacterial agents, and complex natural products.[7] As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of robust chiral synthons like this serine-derived oxazolidine will remain a cornerstone of efficient and innovative drug discovery.

References

  • Falorni, M. et al. (1995). New useful chiral synthon (derived from serine) for the asymmetric synthesis of a variety of nitrogen-containing targets. Tetrahedron: Asymmetry, 6, 287.

  • Marino, S. T. et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]

  • Bensa, D., Coldham, I., Feinäugle, P., Pathak, R. B., & Butlin, R. J. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Organic & Biomolecular Chemistry, 6(8), 1410-1415. [Link]

  • Galetto, F. Z. et al. (2022). Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines. RSC Advances, 12, 34496-34502. [Link]

  • Marino, S. T. et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]

  • Galetto, F. Z. et al. (2022). Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines. RSC Advances. [Link]

  • Zheng, Z. et al. (2019). Routes to N-glycinamide oxazolidinone derivatives: The reaction of 4-iodomethyl-5-trityloxymethyloxazolidin-2-one with amines. Arkivoc, 2019(iii), 40-52. [Link]

  • Bensa, D., Coldham, I., Feinäugle, P., Pathak, R. B., & Butlin, R. J. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Request PDF. [Link]

  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Compound

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, often abbreviated as Cbz-L-oxazolidine-4-carboxylic acid, is a chiral building block of significant value in synthetic organic chemistry and medicinal chemistry. As a constrained analog of serine protected with the versatile benzyloxycarbonyl (Cbz or Z) group, it serves as a crucial synthon for the asymmetric synthesis of complex nitrogen-containing molecules, including peptide analogues and other pharmacologically active compounds.[1][2] The Cbz group provides stability during synthetic steps and can be selectively removed under specific conditions, a cornerstone of modern peptide synthesis strategy.[3][4] Its utility, however, necessitates a thorough understanding of its properties to ensure safe and effective handling in a laboratory setting. This guide provides a comprehensive overview of its safety profile, handling protocols, and emergency procedures, grounded in established scientific principles and regulatory standards.

Compound Identification and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical is the first step in safe handling.

PropertyValueSource(s)
Chemical Name (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid
CAS Number 97534-82-2
Molecular Formula C₁₂H₁₃NO₅
Molecular Weight 251.24 g/mol
Appearance White solid / powder[5]
Melting Point 74 - 78 °C[5]
Solubility Low water solubility is indicated. Soluble in solvents like chloroform.[3][5]

Hazard Identification and GHS Classification

The hazard classification for (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid presents some variability across different supplier Safety Data Sheets (SDS). This discrepancy underscores a critical principle: all chemical products should be treated with the recognition of "having unknown hazards and toxicity," and safe usage conditions are the responsibility of the end-user.[6]

  • One supplier does not classify the compound as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]

  • However, an SDS for the corresponding (R)-enantiomer classifies it as causing skin irritation (Category 2) and serious eye irritation (Category 2).[7]

  • Furthermore, an SDS for a structurally similar compound, (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, identifies it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335), warranting a "Warning" signal word.[6]

Senior Application Scientist's Recommendation: Given the conflicting data and the structural alerts for irritation, a conservative approach is mandated. Researchers must handle this compound as, at a minimum, a skin and eye irritant . The potential for respiratory irritation from airborne dust should also be actively mitigated. The following GHS classification should be assumed for risk assessment and control planning:

Hazard ClassGHS CategoryHazard StatementPictogramSignal Word
Skin IrritationCategory 2H315: Causes skin irritationGHS07Warning
Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07Warning

This cautious stance ensures a higher level of protection and compliance with the core principles of laboratory safety.

Reactivity Profile and Chemical Stability

Understanding the chemical reactivity is paramount to preventing incidents during storage and experimentation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents .[7] As a carboxylic acid, it will react with bases in a standard acid-base neutralization.

  • Reactivity of the Cbz Group: The benzyloxycarbonyl (Cbz) protecting group is a key feature of the molecule's reactivity. It is stable under mildly acidic and basic conditions but can be cleaved under specific, often intentionally applied, chemical conditions.[3][4] Awareness of these conditions is crucial to avoid unintended deprotection:

    • Catalytic Hydrogenolysis: The most common method for Cbz removal involves hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C).[4] This reaction is highly efficient and proceeds under neutral conditions.

    • Strong Acids: Strong acidic conditions, such as HBr in acetic acid, can cleave the Cbz group.[3]

    • Lewis Acids: Certain Lewis acids can also effect deprotection.[3]

    • Reducing Conditions: Dissolving metal reductions (e.g., Na/NH₃) are also effective.[10]

Therefore, planning experiments that involve strong reducing agents or strong acids should account for the potential cleavage of the Cbz group.

Standard Operating Procedures for Safe Handling

Adherence to rigorous, well-defined protocols is the foundation of laboratory safety. The following procedures are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize the potential for exposure.

Caption: Hierarchy of controls for handling the compound.

  • Engineering Controls:

    • Always handle the solid material in a well-ventilated area.

    • When weighing the powder or preparing solutions, perform these operations within a certified chemical fume hood to prevent inhalation of dust.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]

    • Skin Protection: Wear a standard laboratory coat.

    • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use. Dispose of contaminated gloves in accordance with institutional procedures and wash hands thoroughly after handling the material.[5][11]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower. Confirm the chemical fume hood is functioning correctly.

  • Weighing:

    • Don the required PPE (lab coat, goggles, nitrile gloves).

    • Perform all weighing operations on a tared weigh boat or paper inside a chemical fume hood to contain any dust.

    • Use a spatula to carefully transfer the solid. Avoid actions that could generate airborne dust.

    • Close the primary container tightly immediately after dispensing.

  • Dissolution:

    • Add the weighed solid to the solvent in a flask or beaker, still within the fume hood.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented into the hood.

  • Post-Handling:

    • Clean the spatula and any contaminated surfaces within the fume hood.

    • Carefully remove gloves and dispose of them in the appropriate waste container.

    • Wash hands thoroughly with soap and water.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage Protocol
  • Keep containers tightly closed to prevent moisture ingress.[7]

  • Store in a dry, cool, and well-ventilated place.[7]

  • Segregate from incompatible materials, particularly strong oxidizing agents.

  • Store below eye level to minimize the risk of dropping and spillage.[11]

Caption: Key considerations for proper storage and disposal.

Disposal Protocol
  • Regulatory Compliance: All disposal actions must comply with local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for accurate classification and disposal.

  • Waste Collection: Collect waste material and empty containers in a designated, properly labeled hazardous waste container.

  • Recommended Disposal Method: A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do not empty into drains or release into the environment.[3]

Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, seek medical attention.[6][7]
Inhalation Remove the victim to fresh air. If breathing is difficult or symptoms occur, seek immediate medical attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if you feel unwell.[3][7]
Spill Response Protocol
  • Minor Spill (Small quantity of solid, contained):

    • Alert others in the immediate area.

    • Ensure proper PPE is worn (goggles, lab coat, gloves).

    • Prevent dust formation. Gently sweep up the solid material and shovel it into a suitable, labeled container for disposal.[3]

    • Wipe the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.

    • Wash the area with soap and water.

  • Major Spill (Large quantity, airborne dust, or outside of a contained area):

    • Evacuate the immediate area and alert all nearby personnel and the laboratory supervisor.

    • Restrict access to the area.

    • If there is significant airborne dust, hold your breath and exit the lab immediately.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Provide them with the identity of the chemical ( (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid), the quantity spilled, and the location.

    • Do not attempt to clean up a major spill without proper training and equipment.

Conclusion

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a valuable synthetic tool whose safe use hinges on a proactive and informed approach to risk management. By understanding its physical properties, recognizing its potential as a skin, eye, and respiratory irritant, and adhering to the detailed handling, storage, and emergency protocols outlined in this guide, researchers can effectively mitigate risks. The principles of using appropriate engineering controls, wearing correct PPE, and always handling with care form the bedrock of a robust safety culture, enabling continued innovation in the fields of drug discovery and chemical synthesis.

References

  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - (S)-(-)-3-(Benzyloxycarbonyl)oxazolidine-4-carboxylic acid.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Bennasar, M.-L., Roca, T., & Padullés, A. (2003). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Organic Letters, 5(4), 569–572.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - (R)-(+)-3-(Benzyloxycarbonyl)oxazolidine-4-carboxylic acid.
  • Schaefer, A., & Böttcher, M. (2016). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid. SpringerPlus, 5(1), 1-11.
  • Gao, W., et al. (2020). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 10(1), 1-10.
  • ChemUniverse. (n.d.). (S)-3-((BENZYLOXY)CARBONYL)OXAZOLIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • BLD Pharmatech. (n.d.). Safety Data Sheet - (S)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid.
  • D’Mello, J. P. F. (2015). Toxicology of non-protein amino acids. In Amino acids in higher plants. CABI.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • ECHA. (2023, December 29). Industry self-classifications - 3-nitroso-1,3-oxazolidine. Retrieved from [Link]

  • ResearchGate. (2018, July 30). Glutamic acid protection using cbz?. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Constrained Chiral Scaffold for Stereoselective Synthesis

In the field of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to direct a stereoselective reaction, remain a cornerstone of this endeavor.[1] Among these, oxazolidinone-based auxiliaries, popularized by David A. Evans, are renowned for their high levels of stereocontrol in reactions such as alkylations and aldol additions.[1][]

This guide focuses on a specific and versatile chiral building block: (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid . Derived from the natural amino acid L-serine, this compound presents a conformationally restricted scaffold where the inherent chirality of the serine backbone is locked within a five-membered ring. The N-benzyloxycarbonyl (Cbz) group provides robust protection, while the C-4 carboxylic acid serves as a handle for substrate attachment and subsequent functionalization. This unique structure makes it an exceptional tool for the diastereoselective synthesis of complex, non-proteinogenic α-amino acids, which are invaluable building blocks in medicinal chemistry and drug development.[3][4][5]

This document provides a detailed exploration of the principles, applications, and protocols for leveraging this chiral auxiliary in key synthetic transformations.

Core Principle: Stereochemical Control via Facial Shielding

The efficacy of (S)-3-Cbz-oxazolidine-4-carboxylic acid derivatives in asymmetric synthesis stems from the rigid conformation of the oxazolidine ring. Once the C-4 carboxylic acid is converted into an ester and an enolate is formed at the C-4 position, the molecule adopts a highly organized structure. The steric bulk of the Cbz protecting group and the geometry of the ring system effectively block one face of the planar enolate. Consequently, incoming electrophiles are directed to the opposite, less-hindered face, resulting in a highly predictable and diastereoselective bond formation.[6][7]

The general workflow involves three key stages: derivatization of the carboxylic acid, diastereoselective enolate reaction, and finally, cleavage to release the enantiomerically enriched product.

G cluster_0 Workflow Overview A Start: (S)-3-Cbz-oxazolidine- 4-carboxylic acid B Step 1: Esterification (e.g., MeI, K₂CO₃) A->B C Step 2: Diastereoselective Enolate Reaction (Base, Electrophile, -78 °C) B->C D Step 3: Cleavage & Purification (e.g., Acid Hydrolysis) C->D E Final Product: Enantiopure α-Substituted Amino Acid D->E G start Chiral Ester enolate Enolate Formation Li-Chelated (Z)-Enolate start->enolate LDA or NaHMDS THF, -78 °C approach Electrophile (R-X) Approaches Less- Hindered Face enolate:f0->approach Facial Shielding by Cbz & Ring product Alkylated Product (High d.r.) approach->product Sₙ2 Attack

Caption: Logical flow of the diastereoselective alkylation.

Protocol 1: Synthesis of (S)-2-Amino-2-methyl-4-pentenoic Acid

This three-step protocol details the esterification, alkylation with allyl iodide, and subsequent cleavage to yield the target non-proteinogenic amino acid.

Step 1A: Methyl Ester Formation

  • To a solution of (S)-3-Cbz-oxazolidine-4-carboxylic acid (5.02 g, 20 mmol) in acetone (100 mL), add potassium carbonate (4.15 g, 30 mmol).

  • Add methyl iodide (1.87 mL, 30 mmol) dropwise to the suspension.

  • Stir the mixture at room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Filter the suspension to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (100 mL), wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester, which can be used directly in the next step.

Step 1B: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 13.8 mL, 22 mmol) to a solution of diisopropylamine (3.1 mL, 22 mmol) in anhydrous THF (80 mL) at -78 °C under a nitrogen atmosphere.

  • Dissolve the crude methyl ester from Step 1A (approx. 20 mmol) in anhydrous THF (40 mL) and add it dropwise to the LDA solution at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Add allyl iodide (2.2 mL, 24 mmol) dropwise to the enolate solution. Maintain the temperature at -78 °C and stir for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography (e.g., 20% ethyl acetate in hexanes) to afford the pure, alkylated product.

Step 1C: Hydrolysis and Cleavage

  • Dissolve the purified alkylated product (approx. 15 mmol) in a mixture of 6 M hydrochloric acid (60 mL) and dioxane (30 mL).

  • Heat the solution to reflux (approx. 100-110 °C) for 8 hours to effect both ester hydrolysis and cleavage of the oxazolidine ring.

  • Cool the reaction mixture to room temperature and wash with dichloromethane (2 x 50 mL) to remove the benzyl-containing byproducts.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • Purify by recrystallization or ion-exchange chromatography to yield (S)-2-amino-2-methyl-4-pentenoic acid hydrochloride.

Data Summary: Alkylation Diastereoselectivity
Electrophile (R-X)Product (α-Alkyl Group)Typical Diastereomeric Ratio (d.r.)
Methyl IodideMethyl>95:5
Allyl IodideAllyl>98:2
Benzyl BromideBenzyl>99:1

Note: Diastereomeric ratios are highly dependent on specific reaction conditions and should be determined experimentally, typically by GC or ¹H NMR analysis of the crude product.

Application II: Diastereoselective Aldol Addition

The synthesis of β-hydroxy-α-amino acids, key structural motifs in many natural products and pharmaceuticals, can be achieved via a diastereoselective aldol addition using the enolate derived from the chiral auxiliary. [8][9]The stereochemical outcome is governed by a well-ordered, chair-like six-membered transition state, as described by Zimmerman and Traxler.

Mechanism: The Zimmerman-Traxler Model

For high diastereoselectivity in aldol reactions, boron enolates are often employed. [10]The reaction of the N-acyl oxazolidinone with a dialkylboron triflate and a hindered base generates a (Z)-boron enolate. This enolate then coordinates with the incoming aldehyde to form a rigid, chair-like transition state. The aldehyde's substituent (R') preferentially occupies an equatorial position to minimize steric interactions, and the approach of the aldehyde is directed by the chiral auxiliary, leading to the formation of the syn-aldol product. [1][8]

G cluster_0 Aldol Addition Pathway A Chiral Ester Derivative B (Z)-Boron Enolate Formation (e.g., Bu₂BOTf, DIPEA) A->B C Aldehyde Coordination (R-CHO) B->C D Chair-like Zimmerman-Traxler Transition State C->D E Syn-Aldol Adduct (High Diastereoselectivity) D->E

Sources

Protocol for N-Cbz Deprotection in (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid and its derivatives are valuable chiral building blocks in organic synthesis, particularly in the preparation of modified amino acids and peptidomimetics. The oxazolidine ring serves as a protective group for the serine backbone, allowing for selective modifications at other positions. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation.[1]

This application note provides a detailed guide for the deprotection of the N-Cbz group from (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid derivatives. The primary challenge in this transformation is the selective cleavage of the N-Cbz group while preserving the integrity of the oxazolidine ring, which can be sensitive to certain reaction conditions. This document outlines protocols for catalytic hydrogenation and transfer hydrogenation, discusses the mechanistic rationale behind the choice of reagents and conditions, and provides troubleshooting guidance for common issues encountered during the deprotection process.

Mechanism of N-Cbz Deprotection

The removal of the Cbz group is most commonly achieved through hydrogenolysis.[1] In this reaction, the benzylic C-O bond of the carbamate is cleaved by catalytic hydrogenation, leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.

dot graph "N_Cbz_Deprotection_Mechanism" { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Nodes substrate [label="N-Cbz Protected Amine"]; catalyst [label="H₂, Pd/C", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Carbamic Acid\n(Unstable)"]; amine [label="Free Amine"]; toluene [label="Toluene"]; co2 [label="CO₂"];

// Edges substrate -> intermediate [label="Hydrogenolysis"]; catalyst -> intermediate [style=dotted]; intermediate -> amine; intermediate -> toluene; intermediate -> co2; } caption="Mechanism of N-Cbz Deprotection via Hydrogenolysis.";

Challenges: Preserving the Oxazolidine Ring

The oxazolidine ring, particularly in serine-derived systems, can be susceptible to cleavage under certain deprotection conditions. Acid-catalyzed methods, for instance, can lead to hydrolysis of the oxazolidine. Even with catalytic hydrogenation, harsh conditions or prolonged reaction times can potentially lead to the reduction or cleavage of the oxazolidine ring. Therefore, careful optimization of the reaction conditions is crucial to ensure the selective removal of the N-Cbz group.

Recommended Protocols

Two primary methods are recommended for the N-Cbz deprotection of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid derivatives: catalytic hydrogenation and transfer hydrogenation. The choice between these methods will depend on the available equipment and the specific nature of the substrate.

Protocol 1: Catalytic Hydrogenation

This is the most common and often cleanest method for Cbz deprotection.

Materials and Reagents:

  • (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Reaction flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Magnetic stirrer

Experimental Procedure:

  • Preparation: In a suitable reaction flask, dissolve the (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid derivative in methanol or ethanol (approximately 0.1 M concentration).

  • Inerting: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure) at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter pad with a small amount of the reaction solvent (methanol or ethanol).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Data Presentation:

SubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)
Model Derivative A5MeOH3>95
Model Derivative B10EtOH4>90
Protocol 2: Transfer Hydrogenation

This method is a convenient alternative to using hydrogen gas and specialized hydrogenation equipment. Ammonium formate is a common and effective hydrogen donor.

Materials and Reagents:

  • (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid derivative

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Reaction flask

  • Magnetic stirrer

Experimental Procedure:

  • Preparation: In a round-bottom flask, dissolve the (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid derivative in methanol or ethanol (approximately 0.1 M concentration).

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution.

  • Inerting: Purge the flask with an inert gas for 5-10 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the reaction mixture (typically 10-20 mol% of the substrate).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic, and gentle heating (40-50 °C) may be applied to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often contaminated with ammonium salts. It can be purified by dissolving the residue in a suitable organic solvent and washing with water, followed by drying and concentration. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation:

SubstrateHydrogen DonorCatalyst Loading (mol%)SolventTime (h)Yield (%)
Model Derivative AAmmonium Formate15MeOH2>90
Model Derivative BAmmonium Formate20EtOH2.5>85

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, reaction time, or temperature (for transfer hydrogenation). Ensure the catalyst is active and the hydrogen source (for catalytic hydrogenation) is pure.

  • Oxazolidine Ring Cleavage: If ring opening is observed, reduce the reaction time and temperature. For catalytic hydrogenation, ensure the system is not over-pressurized. For transfer hydrogenation, using a milder hydrogen donor or lower temperatures might be beneficial.

  • Difficult Purification: In transfer hydrogenation, residual ammonium salts can be challenging to remove. A thorough aqueous work-up is crucial. Alternatively, using a different hydrogen donor like formic acid or cyclohexene might circumvent this issue.

Conclusion

The N-Cbz deprotection of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid derivatives can be effectively achieved using either catalytic hydrogenation or transfer hydrogenation. Careful control of reaction conditions is paramount to ensure the selective removal of the Cbz group while preserving the integrity of the oxazolidine ring. The choice of protocol will depend on the specific substrate and available laboratory resources. The methods outlined in this application note provide a solid foundation for researchers and drug development professionals working with these important chiral building blocks.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Kocovsky, P.; Stary, I.; Zajicek, J. Palladium-Catalyzed Reactions in Carbohydrate Chemistry. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 7, pp 638-710.
  • Reddy, M. S.; Nageswar, Y. V. D. A mild and efficient transfer hydrogenation protocol for the deprotection of N-Cbz and O-benzyl groups using Pd/C and ammonium formate. Tetrahedron Lett.2004, 45 (43), 8141-8143.

Sources

Application Notes: (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategically Constrained Building Block for Advanced Peptide Synthesis

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, often abbreviated as Cbz-Ser-Ox, is a chiral synthon derived from L-serine. Its structure features an oxazolidine ring formed by cyclizing the serine backbone with a formaldehyde equivalent, while the amine is protected by a benzyloxycarbonyl (Cbz or Z) group.[1] This unique, conformationally constrained architecture is not merely a protected amino acid; it is a sophisticated tool for medicinal chemists to address critical challenges in peptide synthesis and peptidomimetic design.[2][3][4]

The primary value of this reagent lies in its ability to enforce a specific, rigid conformation.[5] In drug discovery, locking a peptide or small molecule into a bioactive conformation can dramatically increase its binding affinity to a target receptor and improve metabolic stability.[5][6] Furthermore, the oxazolidine ring serves a crucial tactical role during synthesis by preventing common side reactions associated with serine residues, such as racemization and dehydration (β-elimination), particularly during the carboxyl group activation required for peptide bond formation.[7][8][9]

This document provides an in-depth guide to the strategic application of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, detailing its synthesis, core applications, and providing field-tested protocols for its successful implementation in drug discovery workflows.

Section 1: Physicochemical Properties & Synthesis

Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 97534-82-2[10][11]
Molecular Formula C₁₂H₁₃NO₅[10]
Molecular Weight 251.24 g/mol [10]
Appearance White to off-white solid
Melting Point 70-74 °C[12]
Chirality (S)-configuration[10]
Solubility Soluble in chloroform, DMF, DCM, and other common organic solvents.
Synthesis Pathway

The compound is readily synthesized from commercially available L-serine. The process involves two key steps: N-protection followed by cyclization. This straightforward synthesis makes it an accessible and valuable building block for complex molecular architectures.

G cluster_reactants Reactants cluster_products Products L_Serine L-Serine Cbz_Ser N-Cbz-L-Serine L_Serine:e->Cbz_Ser:w 1. NaOH (aq) 2. Cbz-Cl CbzCl Benzyl Chloroformate (Cbz-Cl) Formaldehyde Formaldehyde (or Paraformaldehyde) Final_Product (S)-3-Cbz-oxazolidine- 4-carboxylic acid Cbz_Ser:e->Final_Product:w Formaldehyde, Acid Catalyst (e.g., p-TsOH)

Caption: Synthesis of the target compound from L-Serine.

Section 2: Core Applications in Drug Discovery

The utility of Cbz-Ser-Ox stems from its dual role as both a constrained structural element and a problem-solver for difficult synthetic steps.

Suppression of Side Reactions in Peptide Synthesis

Serine and other β-hydroxy amino acids are notoriously prone to side reactions during coupling, primarily:

  • Racemization: Activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which facilitates the loss of stereochemical integrity at the α-carbon.[7][8]

  • Dehydration (β-elimination): The hydroxyl group can be eliminated to form a dehydroalanine residue, an unwanted and often irreversible side product.

The oxazolidine ring physically locks the backbone, preventing the formation of the planar oxazolone intermediate required for racemization and sterically shielding the β-proton, thus inhibiting dehydration. This makes it an indispensable tool for incorporating serine into sensitive or lengthy peptide sequences where purity and stereochemical fidelity are paramount.

G cluster_standard Standard N-Protected Serine cluster_oxazolidine Cbz-Ser-Oxazolidine Derivative Standard_Ser N-Protected Serine Activation Activation (e.g., DCC, HBTU) Standard_Ser->Activation Oxazolone Oxazolone Intermediate (Planar) Activation->Oxazolone Dehydration Dehydration (β-elimination) Activation->Dehydration Racemization Racemization Oxazolone->Racemization Coupling Direct Coupling (Desired Reaction) Ox_Ser (S)-3-Cbz-oxazolidine- 4-carboxylic acid Activation_Ox Activation (e.g., DCC, HBTU) Ox_Ser->Activation_Ox Activation_Ox->Coupling

Caption: Suppression of side reactions using the oxazolidine derivative.

As a Constrained Serine Surrogate in Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability.[2][4] By incorporating Cbz-Ser-Ox into a peptide sequence, researchers can introduce a rigid "kink" or turn. This pre-organization reduces the entropic penalty of binding to a biological target, often leading to a significant increase in potency and selectivity.[5] The constrained nature of the ring limits the conformational freedom of the peptide backbone, guiding it to adopt a specific three-dimensional shape that is crucial for biological activity.[3][6]

Section 3: Experimental Protocols

The following protocols are designed for researchers familiar with standard solid-phase peptide synthesis (SPPS) techniques.[13][14][15][16][17]

Protocol 3.1: Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol describes the manual coupling of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid onto a resin-bound peptide chain. Note that while the title compound has a Cbz group, this protocol is for its incorporation into a sequence being built with Fmoc-strategy. The Cbz group and the oxazolidine ring are removed simultaneously during the final cleavage step.

Materials:

  • Peptide synthesis vessel

  • Fmoc-deprotected peptide-resin (e.g., on Rink Amide or Wang resin)

  • (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N'-Diisopropylethylamine)

  • DMF (N,N'-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate vial, dissolve 3 equivalents of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the activation solution to the resin.

    • Add 6 equivalents of DIPEA to the vessel.

    • Agitate the mixture using nitrogen bubbling or mechanical shaking for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the reaction is sluggish, allow it to proceed longer or slightly warm the vessel to 35-40°C.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Continuation: The resin is now ready for the next Fmoc-deprotection and coupling cycle.

Causality Note: The use of HBTU/HOBt is a robust activation method that balances high efficiency with a reduced risk of racemization, although the oxazolidine ring already provides significant protection against this side reaction.[8] The excess of reagents ensures the reaction is driven to completion, which is a core principle of solid-phase synthesis.[17]

Protocol 3.2: Final Cleavage and Deprotection (Ring Opening)

The final step involves cleaving the completed peptide from the solid support and simultaneously removing all side-chain protecting groups, the N-terminal Fmoc/Boc group, and, crucially, the Cbz group and the oxazolidine ring. The acidic conditions of the cleavage cocktail hydrolyze the oxazolidine acetal to reveal the native serine residue.

Materials:

  • Peptide-resin from the completed synthesis

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v)

  • Cold diethyl ether

  • Centrifuge and tubes

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the cold cleavage cocktail (approx. 10 mL per 0.1 mmol of resin).

    • Stir the mixture at room temperature for 2-3 hours. The acidic TFA will cleave the peptide from the resin and remove all acid-labile protecting groups, including opening the oxazolidine ring.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a cold centrifuge tube.

    • Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the mixture at 3000-4000 rpm for 5 minutes.

    • Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove scavengers.

  • Drying: After the final wash, dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.

  • Final Product: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

G Start Start: Fmoc-deprotected peptide on resin Coupling_Step Protocol 3.1: Couple Cbz-Ser-Ox Start->Coupling_Step Wash1 Wash (DMF, DCM) Coupling_Step->Wash1 Next_Cycle Continue SPPS Cycles (Fmoc Deprotection & Coupling) Wash1->Next_Cycle Final_Peptide_Resin Final Protected Peptide on Resin Next_Cycle->Final_Peptide_Resin Cleavage_Step Protocol 3.2: Cleavage & Deprotection (TFA) Final_Peptide_Resin->Cleavage_Step Crude_Peptide Crude Peptide in Solution (Serine residue revealed) Cleavage_Step->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Final_Product Pure Lyophilized Peptide Purification->Final_Product

Caption: Workflow for incorporation and deprotection in SPPS.

Conclusion

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a powerful and versatile building block in modern drug discovery. Its primary advantages—the suppression of common side reactions and the ability to introduce conformational constraints—directly translate to the synthesis of higher-purity peptides and the rational design of potent, selective peptidomimetics. By understanding the principles behind its application and employing robust protocols, researchers can effectively leverage this reagent to accelerate the development of novel therapeutics.

References

  • MDPI. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Available from: [Link]

  • PubMed Central (PMC). Constrained Peptides as Miniature Protein Structures. Available from: [Link]

  • ResearchGate. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Available from: [Link]

  • BioSpace. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. (2011-02-07). Available from: [Link]

  • SpringerLink. Methods and protocols of modern solid phase peptide synthesis. (2014-06-13). Available from: [Link]

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007-12-13). Available from: [Link]

  • ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Available from: [Link]

  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022-02-14). Available from: [Link]

  • PubMed Central (PMC). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Available from: [Link]

  • MDPI. Epimerisation in Peptide Synthesis. Available from: [Link]

  • ChemUniverse. (s)-3-((benzyloxy)carbonyl)oxazolidine-4-carboxylic acid. Available from: [Link]

  • PubMed Central (PMC). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024-04-09). Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • PubMed. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023-09-01). Available from: [Link]

Sources

Application Notes and Protocols: Stereoselective Alkylation of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid Enolate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral α-Amino Acids

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry, particularly in the realm of pharmaceutical development and peptidomimetics.[1] Unnatural α-amino acids, with their diverse side chains, offer a powerful tool for modulating the pharmacological properties of peptide-based therapeutics. Among the various strategies for their synthesis, the use of chiral auxiliaries remains a robust and predictable method for establishing stereocenters.[2][3][4] This application note provides a detailed guide to the stereoselective alkylation of the enolate derived from (S)-3-((benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a versatile chiral synthon derived from L-serine.[5] This methodology offers a reliable pathway to α-alkylated amino acid derivatives with high diastereoselectivity.

The core of this strategy lies in the temporary attachment of a chiral auxiliary to a prochiral substrate.[3] This auxiliary, in our case the oxazolidinone ring system, directs the approach of an incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The subsequent removal of the auxiliary reveals the desired enantiomerically enriched α-alkylated amino acid. The predictability and high fidelity of this approach have made it a widely adopted strategy in both academic and industrial settings.[3][4]

Mechanistic Insights: Controlling Stereoselectivity

The high degree of stereocontrol observed in the alkylation of N-acyl oxazolidinone enolates is a direct consequence of the rigid, chelated transition state formed upon deprotonation. The choice of base and counterion plays a crucial role in dictating the geometry of the enolate and, consequently, the stereochemical outcome of the alkylation.

1. Enolate Formation: Treatment of the N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (-78 °C) leads to the rapid and quantitative formation of the corresponding metal enolate. Spectroscopic and computational studies have shown that these enolates predominantly exist in the Z-configuration. The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring structure.

2. Stereodifferentiation: The steric bulk of the substituent at the C4 position of the oxazolidinone ring (derived from the amino acid) effectively shields one face of the planar enolate. In the case of the (S)-configured auxiliary derived from serine, the substituent directs the incoming electrophile to the si-face of the enolate. This facial bias is the key to the high diastereoselectivity of the reaction. The alkylating agent approaches from the less sterically hindered face, leading to the formation of the new C-C bond with a predictable stereochemistry.[6]

3. Influence of the Metal Counterion: The nature of the metal counterion (e.g., Li+, Na+, Ti(IV)) can influence the reactivity and selectivity of the alkylation.[7][8] While lithium enolates are commonly used, sodium enolates have been reported to exhibit enhanced reactivity at lower temperatures, sometimes leading to improved diastereoselectivities.[7] Titanium enolates, generated using reagents like TiCl4, have shown unique reactivity, including the ability to participate in radical-mediated alkylations with otherwise unreactive electrophiles.[8][9]

Below is a diagram illustrating the key steps in the stereoselective alkylation process.

Stereoselective Alkylation Mechanism cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Auxiliary Cleavage Start (S)-N-Cbz-Oxazolidine Carboxylic Acid Derivative Base Strong Base (e.g., LDA, NaHMDS) -78 °C Enolate Z-Enolate (Chelated) Start->Enolate Deprotonation Base->Start Electrophile Alkyl Halide (R-X) Alkylated_Product α-Alkylated Product (High Diastereoselectivity) Enolate->Alkylated_Product SN2 Attack Electrophile->Enolate Hydrolysis Hydrolysis (e.g., LiOH, H2O2) Final_Product Enantiomerically Enriched α-Alkylated Amino Acid Alkylated_Product->Final_Product Cleavage Hydrolysis->Alkylated_Product

Caption: Mechanism of Stereoselective Alkylation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the stereoselective alkylation of the lithium enolate of methyl (S)-3-((benzyloxy)carbonyl)oxazolidine-4-carboxylate with benzyl bromide as a representative electrophile.

Materials and Reagents
ReagentSupplierPurity
Methyl (S)-3-((benzyloxy)carbonyl)oxazolidine-4-carboxylateCommercially Available>98%
DiisopropylamineAnhydrous>99.5%
n-ButyllithiumSolution in Hexanes1.6 M
Benzyl BromideCommercially Available>98%
Tetrahydrofuran (THF)Anhydrous>99.9%
Saturated Aqueous NH4ClLaboratory Grade-
Ethyl AcetateACS Grade-
BrineLaboratory Grade-
Anhydrous Magnesium SulfateLaboratory Grade-
Protocol: Alkylation with Benzyl Bromide
  • Preparation of Lithium Diisopropylamide (LDA):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 20 mL).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 eq) to the cold THF.

    • Add n-butyllithium (1.05 eq) dropwise to the solution while maintaining the temperature at -78 °C.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve methyl (S)-3-((benzyloxy)carbonyl)oxazolidine-4-carboxylate (1.0 eq) in anhydrous THF (10 mL).

    • Cool the solution to -78 °C.

    • Slowly add the freshly prepared LDA solution to the substrate solution via cannula transfer.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the enolate is typically indicated by a color change.

  • Alkylation:

    • To the enolate solution at -78 °C, add benzyl bromide (1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-benzylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

The following diagram outlines the experimental workflow.

Experimental Workflow Start Start with Methyl (S)-3-Cbz-oxazolidine-4-carboxylate LDA_Prep Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78 °C) Start->LDA_Prep Enolate_Formation Form Enolate (Add LDA to Substrate at -78 °C) LDA_Prep->Enolate_Formation Alkylation Alkylate (Add Benzyl Bromide at -78 °C) Enolate_Formation->Alkylation Quench Quench Reaction (Saturated aq. NH4Cl) Alkylation->Quench Extraction Aqueous Workup & Extraction (Ethyl Acetate) Quench->Extraction Purification Purification (Flash Column Chromatography) Extraction->Purification Analysis Characterization (NMR, HPLC for d.r.) Purification->Analysis

Caption: Experimental Workflow for Alkylation.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The enolate formation and alkylation steps are highly sensitive to moisture. Ensure all glassware is thoroughly flame-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon). Anhydrous solvents are critical for success.

  • Temperature Control: Maintaining a low temperature (-78 °C) is crucial for minimizing side reactions and maximizing diastereoselectivity.

  • Choice of Base: While LDA is commonly used, other bases like NaHMDS or KHMDS can be employed. The choice of base may influence the reaction rate and selectivity.

  • Electrophile Reactivity: The success of the alkylation is dependent on the reactivity of the electrophile.[10] Primary and benzylic halides are generally good substrates. Less reactive electrophiles may require longer reaction times or the use of additives.

  • Diastereomer Separation: In cases where the diastereoselectivity is not perfect, the resulting diastereomers can often be separated by flash column chromatography.

Conclusion

The stereoselective alkylation of the enolate derived from (S)-3-((benzyloxy)carbonyl)oxazolidine-4-carboxylic acid represents a powerful and reliable method for the synthesis of enantiomerically enriched α-alkylated amino acids. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields and excellent diastereoselectivities can be achieved. The versatility of this method, coupled with the ready availability of the chiral auxiliary, makes it an invaluable tool for researchers in medicinal chemistry and drug development.

References

  • Moon, Y., et al. (2018). Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative. PMC. Available at: [Link]

  • Karimi, B., et al. (2023). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Chiral auxiliary. Available at: [Link]

  • Karimi, B., et al. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]

  • Reich, H. J. (n.d.). Enolate Alkylations. Available at: [Link]

  • Herrmann, A. T., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC. Available at: [Link]

  • Evans, D. A., et al. (2002). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Myers, A. G., et al. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Vaquero, J. J., et al. (2000). Highly Diastereoselective Alkylation of a Pyroglutamate Derivative with an Electrophile Obtained from Indole. Synthesis of a Potential Intermediate for the Preparation of the Natural Sweetener (-)-Monatin. Semantic Scholar. Available at: [Link]

  • Vaquero, J. J., et al. (2000). Highly Diastereoselective Alkylation of a Pyroglutamate Derivative with an Electrophile Obtained from Indole. Synthesis of a Potential Intermediate for the Preparation of the Natural Sweetener (-)-Monatin. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Al-Masri, A., & Nenajdenko, V. G. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. Available at: [Link]

  • Chen, J.-R., et al. (2017). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Chemical Science. Available at: [Link]

  • Vaquero, J. J., et al. (2014). Synthesis and uses of pyroglutamic acid derivatives. Google Patents.
  • Urpí, F., et al. (2021). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

  • Ezquerra, J., et al. (1994). Stereoselective Double Alkylation of Ethyl N-Boc-pyroglutamate. The Journal of Organic Chemistry. Available at: [Link]

  • ChemistryViews. (2018). N-Acylation of Oxazolidinones. Available at: [Link]

  • Pearson. (n.d.). Enolate Alkylation and Acylation: Videos & Practice Problems. Available at: [Link]

  • El-Faham, A., et al. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. Available at: [Link]

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  • Urpí, F., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. ADDI. Available at: [Link]

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Use of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid in the synthesis of beta-amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of β-Amino Acids Utilizing (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid

Introduction: The Significance of β-Amino Acids and the Utility of a Serine-Derived Synthon

β-Amino acids are structural isomers of the canonical α-amino acids, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone. This seemingly minor structural alteration imparts profound changes in their chemical and biological properties. They are critical components in the development of pharmaceuticals and serve as foundational units for β-peptides, which can form stable secondary structures like helices and sheets.[1] The incorporation of β-amino acids into peptides can confer resistance to enzymatic degradation, enhancing their metabolic stability and therapeutic potential.[2] Consequently, robust and stereocontrolled methods for their synthesis are of paramount importance to researchers in medicinal chemistry and drug development.[3][4]

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a derivative of the naturally occurring amino acid L-serine, serves as an exceptionally valuable chiral building block for this purpose. In this molecule, the amine and hydroxyl groups of serine are cyclized into an oxazolidine ring, and the nitrogen is protected with a benzyloxycarbonyl (Cbz) group.[5] This constrained cyclic structure offers several strategic advantages:

  • Stereochemical Integrity: The chiral center derived from L-serine is locked within the ring, ensuring the retention of stereochemistry during subsequent transformations.

  • Enhanced Reactivity: The cyclic structure facilitates specific chemical manipulations of the carboxylic acid moiety.

  • Orthogonal Protection: The Cbz group is a robust protecting group, stable under a variety of reaction conditions, yet it can be selectively removed via hydrogenolysis, which is crucial for downstream applications like peptide synthesis.[5][6]

This guide provides an in-depth exploration of the primary synthetic strategies for producing β-amino acids from this versatile synthon, with a focus on the underlying mechanisms and detailed experimental protocols.

Primary Synthetic Route: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a cornerstone of synthetic organic chemistry for the one-carbon homologation of carboxylic acids.[7][8] It is arguably the most direct and widely employed method for converting α-amino acid derivatives, such as (S)-3-Cbz-oxazolidine-4-carboxylic acid, into their β-amino acid counterparts with high fidelity.[2][9][10]

Mechanistic Rationale

The causality behind the Arndt-Eistert homologation is a well-defined, multi-step sequence that ensures the stereochemical information of the starting material is transferred to the product. The process involves the conversion of the carboxylic acid into a reactive acyl intermediate, which then undergoes a rearrangement to form a ketene, ultimately yielding the carbon-extended acid.[2][11]

  • Activation of the Carboxylic Acid: The synthesis begins with the activation of the carboxylic acid, typically by converting it into a more reactive acid chloride or a mixed anhydride. This step is critical as it renders the carboxyl carbon sufficiently electrophilic to react with the nucleophilic diazomethane in the subsequent step.

  • Formation of the α-Diazoketone: The activated acid derivative reacts with diazomethane. Two equivalents of diazomethane are typically required: one for the acylation and a second to neutralize the liberated HCl, preventing the formation of undesired chloromethyl ketone byproducts.[8][11]

  • The Wolff Rearrangement: This is the pivotal step of the sequence. The α-diazoketone, upon treatment with a catalyst (commonly a silver(I) salt like Ag₂O or silver benzoate) or upon photolysis/thermolysis, expels molecular nitrogen to generate a highly reactive ketene intermediate.[2] Crucially, this rearrangement proceeds with complete retention of the configuration at the adjacent chiral center.

  • Nucleophilic Trapping: The ketene is immediately trapped by a nucleophile present in the reaction medium. When water is used, it results in the formation of the desired homologous β-amino carboxylic acid.[2] If an alcohol or an amine is used, the corresponding ester or amide is formed, respectively.

Arndt_Eistert_Workflow Start (S)-3-Cbz-oxazolidine- 4-carboxylic acid Step1 Acid Activation (e.g., (COCl)₂, SOCl₂) Start->Step1 1. Intermediate1 Acid Chloride Derivative Step1->Intermediate1 Step2 Reaction with Diazomethane (CH₂N₂) Intermediate1->Step2 2. Intermediate2 α-Diazoketone Step2->Intermediate2 Step3 Wolff Rearrangement (e.g., Ag₂O, H₂O, Δ) Intermediate2->Step3 3. Intermediate3 Ketene Intermediate Step3->Intermediate3 Step4 Nucleophilic Trapping (H₂O) Intermediate3->Step4 4. End Homologous β-Amino Acid Derivative Step4->End

Caption: Workflow for the Arndt-Eistert Homologation.

Experimental Protocol: Arndt-Eistert Homologation

Safety Precaution: Diazomethane is highly toxic and explosive. All operations involving this reagent must be performed in a well-ventilated fume hood behind a blast shield, using appropriate personal protective equipment and specialized glassware (e.g., Diazald® kit). As a safer alternative, (trimethylsilyl)diazomethane can be used.[11]

Part A: Acid Chloride Formation

  • To a solution of (S)-3-Cbz-oxazolidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride, which should be used immediately in the next step.

Part B: α-Diazoketone Synthesis

  • Dissolve the crude acid chloride from Part A in anhydrous THF or diethyl ether (0.2 M) and cool the solution to 0 °C.

  • Slowly add a freshly prepared ethereal solution of diazomethane (approx. 0.5 M, 2.5 eq) dropwise with gentle stirring. A yellow color should persist, indicating a slight excess of diazomethane.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Carefully quench the excess diazomethane by adding glacial acetic acid dropwise until the yellow color disappears and gas evolution ceases.

  • The solvent can be removed under reduced pressure at low temperature (<30 °C) to afford the crude α-diazoketone.

Part C: Wolff Rearrangement and Hydrolysis

  • Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v, 0.1 M).

  • To this solution, add silver(I) oxide (Ag₂O, 0.1 eq) or a solution of silver benzoate (0.1 eq) in triethylamine (0.1 eq).

  • Heat the reaction mixture to 50-70 °C and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the diazoketone.

  • Cool the mixture to room temperature and filter through a pad of Celite® to remove the silver catalyst.

  • Concentrate the filtrate in vacuo. The residue can then be purified by standard methods such as column chromatography or recrystallization to yield the final protected β-amino acid.

Alternative Strategy: Reductive Ring-Opening and Chain Extension

An alternative, albeit more circuitous, route involves leveraging the oxazolidine ring's latent functionality. This strategy transforms the carboxylic acid into a different functional group that can be used as a handle for carbon-carbon bond formation, followed by ring cleavage. This approach is valuable when a two-carbon homologation is desired or when the harsh reagents of the Arndt-Eistert synthesis are incompatible with other functionalities on the molecule.

Mechanistic Rationale

This pathway relies on converting the carboxyl group into an electrophilic center suitable for nucleophilic attack, followed by hydrolysis to unmask the β-amino acid.

  • Reduction to an Alcohol: The carboxylic acid is first reduced to the corresponding primary alcohol. Strong reducing agents like borane (BH₃·THF) or lithium aluminum hydride (LiAlH₄) are effective for this transformation.

  • Activation of the Hydroxyl Group: The resulting alcohol is a poor leaving group. It must be converted into a better one, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine.

  • Nucleophilic Substitution: The activated alcohol (now a sulfonate ester) is a potent electrophile. It can undergo an Sₙ2 reaction with a cyanide nucleophile (e.g., NaCN, KCN). This step introduces the additional carbon atom required for the β-amino acid backbone.

  • Hydrolysis and Deprotection: The terminal nitrile group is then hydrolyzed under either acidic or basic conditions to a carboxylic acid. Strong acidic conditions (e.g., 6M HCl) will typically also cleave the oxazolidine ring and the Cbz group, liberating the final, unprotected β-amino acid hydrochloride salt.

Ring_Opening_Workflow Start (S)-3-Cbz-oxazolidine- 4-carboxylic acid Step1 Reduction (e.g., BH₃·THF) Start->Step1 1. Intermediate1 Primary Alcohol Step1->Intermediate1 Step2 Activation (e.g., TsCl, Pyridine) Intermediate1->Step2 2. Intermediate2 Tosylate Ester Step2->Intermediate2 Step3 Sₙ2 Substitution (e.g., NaCN in DMSO) Intermediate2->Step3 3. Intermediate3 Terminal Nitrile Step3->Intermediate3 Step4 Hydrolysis (e.g., 6M HCl, Δ) Intermediate3->Step4 4. End Unprotected β-Amino Acid (Two-carbon homologation) Step4->End

Caption: Workflow for a Reductive Ring-Opening Strategy.

Generalized Protocol: Reductive Ring-Opening
  • Reduction: To a solution of (S)-3-Cbz-oxazolidine-4-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add a solution of borane-THF complex (1.0 M in THF, ~1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench carefully by the slow addition of methanol, followed by aqueous workup to isolate the crude primary alcohol.

  • Tosylation: Dissolve the crude alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C. Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq). Stir at 0 °C for 1 hour, then at room temperature for 4-6 hours. Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the tosylate.

  • Cyanation: Dissolve the tosylate (1.0 eq) in dimethyl sulfoxide (DMSO, 0.3 M). Add sodium cyanide (1.5 eq) and heat the mixture to 60-80 °C. Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate to isolate the nitrile product.

  • Hydrolysis: Add the crude nitrile to 6M aqueous HCl and heat under reflux for 12-24 hours. Cool the solution and wash with an organic solvent (e.g., diethyl ether) to remove non-polar impurities. Concentrate the aqueous layer in vacuo to obtain the hydrochloride salt of the final β-amino acid.

Comparative Summary of Synthetic Strategies

FeatureArndt-Eistert HomologationReductive Ring-Opening & Extension
Primary Goal One-carbon homologation (α → β)Two-carbon homologation (α → γ, then cleaved to β)
Key Transformation Wolff RearrangementSₙ2 displacement with cyanide
Stereocontrol Excellent (retention of configuration)Excellent (chiral center is unaffected)
Number of Steps 3-4 steps (activation, diazoketone, rearrangement)4 steps (reduction, activation, substitution, hydrolysis)
Key Reagents Diazomethane (toxic/explosive), Silver(I) saltsBoranes/Hydrides, Sulfonyl chlorides, Cyanide salts
Advantages Direct, well-established, high stereofidelity.[2][8]Avoids diazomethane, yields a different homolog.
Limitations Use of hazardous and unstable reagents.[9][11]Longer sequence, potential for side reactions at each step.

Conclusion

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid stands out as a superior chiral synthon for the enantioselective synthesis of β-amino acids. Its rigid, protected structure provides an ideal platform for stereocontrolled transformations. The Arndt-Eistert homologation represents the most direct and efficient pathway for the requisite one-carbon chain extension, preserving the valuable stereochemistry of the L-serine precursor. While alternative multi-step routes involving ring-opening exist, the Arndt-Eistert method remains the preferred choice for its elegance and reliability. By understanding the mechanistic principles and adhering to carefully designed protocols, researchers can effectively utilize this building block to access a wide array of optically pure β-amino acids for pioneering work in drug discovery and materials science.

References

  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]

  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. [Link]

  • Velcicky, J., & Zerbe, O. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 64-83. [Link]

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • Mulhall, A. (n.d.). Arndt-Eistert Homologation. Prezi. [Link]

  • Wikipedia. (n.d.). Arndt–Eistert reaction. [Link]

Sources

Chiral ligand synthesis from (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Chiral Ligand Synthesis from (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Harnessing a Serine-Derived Building Block for Asymmetric Catalysis: A Guide to Chiral Ligand Synthesis

Introduction: The Central Role of Chirality and Amino Acid-Derived Ligands

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the control of stereochemistry is paramount. Chiral ligands, when complexed with transition metals, are the cornerstone of asymmetric catalysis, enabling the selective synthesis of one enantiomer of a target molecule over its mirror image.[1][2] Nature provides a readily accessible source of enantiomerically pure starting materials in the "chiral pool," with amino acids being among the most versatile and cost-effective building blocks.[2][3][4]

This guide focuses on (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a valuable chiral building block derived from L-serine. Its rigid cyclic structure and orthogonal protecting groups—the benzyloxycarbonyl (Cbz) group and the oxazolidine formal acetal—make it an exceptionally stable and predictable starting material for constructing sophisticated chiral ligands. We will explore the strategic considerations for its use and provide detailed protocols for the synthesis of two major classes of ligands: C₂-symmetric bis(oxazoline) (BOX) ligands and P-chiral aminophosphine ligands.

Part 1: Strategic Considerations for Synthetic Design

The utility of (S)-3-Cbz-oxazolidine-4-carboxylic acid stems from its dual-protected structure, which masks the amine and hydroxyl functionalities of the original serine backbone.

  • (S)-Configuration: The absolute stereochemistry at the C4 position is the foundation of the ligand's chirality, which is transferred through subsequent synthetic steps to direct the stereochemical outcome of a catalytic reaction.

  • Benzyloxycarbonyl (Cbz) Group: This robust protecting group for the nitrogen atom is stable to a wide range of reaction conditions but can be cleanly removed under specific, non-acidic conditions, typically palladium-catalyzed hydrogenolysis.[5][6] This orthogonality is crucial when other acid-sensitive groups are present in the molecule.

  • Oxazolidine Ring: This five-membered ring serves as a formal acetal, simultaneously protecting the amine and the hydroxyl group of the original serine. Its conformational rigidity helps in directing stereoselective transformations on the carboxyl group. The ring can be opened under acidic conditions to reveal the underlying amino alcohol functionality, a common precursor for ligand synthesis.

The synthetic strategy, therefore, revolves around manipulations of the carboxylic acid moiety, followed by the sequential or simultaneous deprotection and functionalization of the latent amino alcohol.

Part 2: Synthesis of C₂-Symmetric Bis(oxazoline) (BOX) Ligands

C₂-symmetric bis(oxazoline) ligands are a privileged class of ligands in asymmetric catalysis, renowned for their effectiveness in a wide array of reactions, including Diels-Alder, aldol, and Friedel-Crafts reactions.[7][8][9] The synthesis typically involves coupling two chiral amino alcohol units with a dicarboxylic acid derivative. Our strategy involves first reducing the starting material to the corresponding alcohol, followed by deprotection and coupling.

Synthetic Workflow: From Carboxylic Acid to BOX Ligand

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cbz Deprotection cluster_2 Step 3: Coupling & Cyclization A Starting Material (S)-3-Cbz-oxazolidine- 4-carboxylic acid B Intermediate 1 (S)-Cbz-4-(hydroxymethyl) -oxazolidine A->B  BH₃·THF or LiAlH₄ C Intermediate 2 (S)-4-(hydroxymethyl) -oxazolidine B->C  H₂, Pd/C E Final Product Methylene-Bridged Bis(oxazoline) Ligand C->E  Base (e.g., Et₃N) DCM, Heat D Diethyl Malonimidate·2HCl D->E  Base (e.g., Et₃N) DCM, Heat G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Dual Reduction cluster_2 Step 3: Phosphinylation A Starting Material (S)-3-Cbz-oxazolidine- 4-carboxylic acid C Intermediate 3 (S)-Cbz-oxazolidine- 4-carboxamide A->C  HATU, DIPEA DMF B Amine (e.g., R-NH₂) B->C  HATU, DIPEA DMF D Intermediate 4 (S)-N-Cbz-Serinol Derivative C->D  LiAlH₄ THF F Final Product P,O-Bidentate Aminophosphine Ligand D->F  Base (e.g., Et₃N) Toluene E Chlorodiphenylphosphine (Ph₂PCl) E->F  Base (e.g., Et₃N) Toluene

Sources

The Strategic Application of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Application Notes and Protocols

Introduction: A Versatile Chiral Building Block for Complex Molecule Synthesis

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a derivative of L-serine, has emerged as a powerful and versatile chiral building block in modern organic synthesis. Its rigid, bicyclic-like structure and multiple functional groups make it an ideal candidate for the construction of complex, stereochemically defined molecules, particularly through the use of multi-component reactions (MCRs). MCRs are one-pot procedures where three or more reactants combine to form a single product that incorporates essentially all atoms of the starting materials.[1][2] This atom economy, coupled with the ability to rapidly generate molecular diversity, positions MCRs as a cornerstone of efficient drug discovery and development.[2]

This guide provides an in-depth exploration of the application of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid in key MCRs, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents and complex chemical entities. The inherent chirality of this reagent allows for the asymmetric synthesis of a variety of nitrogen-containing target molecules.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for its successful application.

PropertyValueReference
CAS Number 97534-82-2[3]
Molecular Formula C₁₂H₁₃NO₅[3]
Molecular Weight 251.24 g/mol [3]
Appearance Solid
Melting Point 70-74 °C
Optical Activity [α]20/D +92° (c = 1 in chloroform)
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Safety Information: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]

Core Applications in Multi-Component Reactions: The Ugi and Passerini Reactions

The carboxylic acid functionality of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is the key to its utility in isocyanide-based MCRs, such as the Ugi and Passerini reactions. These reactions are renowned for their ability to rapidly construct complex molecular scaffolds from simple starting materials.[4]

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a cornerstone of combinatorial chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to generate α-acetamido carboxamide derivatives.[5] When (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is employed as the carboxylic acid component, it introduces a chiral, constrained dipeptide-like unit into the final product, making it an invaluable tool for the synthesis of peptidomimetics.[6]

Mechanistic Rationale: The reaction is believed to proceed through the initial formation of a Schiff base from the amine and carbonyl compound. The carboxylic acid then protonates the Schiff base, activating it for nucleophilic attack by the isocyanide. This is followed by an intramolecular rearrangement (the Mumm rearrangement) to yield the final α-acylamino amide product.[5] The use of Lewis acids can sometimes catalyze and improve the efficiency of Ugi reactions.[7]

Workflow for a Generic Ugi-4CR:

Ugi_Workflow reagents Reactant Mixing: - Amine - Aldehyde/Ketone - (S)-3-Cbz-oxazolidine-4-carboxylic acid - Isocyanide solvent Solvent Addition (e.g., Methanol) reagents->solvent Dissolve reaction Reaction at Room Temperature (Monitor by TLC/LC-MS) solvent->reaction Stir workup Aqueous Workup & Extraction reaction->workup Quench purification Purification (e.g., Column Chromatography) workup->purification product Characterized Product: α-acylamino amide derivative purification->product

Caption: Generalized workflow for the Ugi four-component reaction.

The Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yielding an α-acyloxy carboxamide.[8] This reaction provides a direct route to valuable α-hydroxy carboxamide derivatives.[8] The use of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid allows for the stereoselective synthesis of these structures.

Mechanistic Considerations: The Passerini reaction is thought to proceed through a non-ionic, cyclic transition state, where hydrogen bonding plays a crucial role.[8] The reaction is typically performed in aprotic solvents at room temperature with high concentrations of reactants to achieve good yields.[8]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 4.1: Synthesis of a Peptidomimetic Scaffold via Ugi-4CR

This protocol describes a general procedure for the synthesis of a complex peptidomimetic using (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid.

Materials:

  • (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (1.0 equiv)

  • Amine (e.g., benzylamine, 1.0 equiv)

  • Aldehyde (e.g., isobutyraldehyde, 1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a stirred solution of the amine (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (1.0 mmol, 251.24 mg).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the isocyanide (1.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-48 hours.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-acylamino amide.

Expected Outcome: The reaction is expected to yield a complex peptidomimetic with a constrained, chiral backbone. The yields for Ugi reactions are generally moderate to good, depending on the substrates.[4]

Protocol 4.2: Synthesis of an α-Acyloxy Carboxamide via Passerini-3CR

This protocol outlines a general procedure for the Passerini reaction.

Materials:

  • (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (1.0 equiv)

  • Aldehyde or Ketone (e.g., benzaldehyde, 1.0 equiv)

  • Isocyanide (e.g., cyclohexyl isocyanide, 1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (1.0 mmol, 251.24 mg) and the carbonyl compound (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the isocyanide (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can often be purified by direct crystallization or by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Methanol is a common solvent for Ugi reactions as it effectively dissolves the starting materials and facilitates the reaction.[7] Aprotic solvents like DCM are preferred for the Passerini reaction to favor the proposed non-ionic mechanism.[8]

  • Stoichiometry: Equimolar amounts of reactants are typically used to maximize atom economy, a key advantage of MCRs.

  • Temperature: Both reactions are generally performed at room temperature, which is advantageous for energy efficiency and for substrates that may be thermally sensitive.[7][8]

Applications in Peptidomimetic and Heterocycle Synthesis

The products derived from MCRs involving (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid are valuable precursors for a wide range of complex molecules.

  • Peptidomimetics: The constrained oxazolidine ring serves as a mimic of peptide secondary structures, such as β-turns.[6] This is of significant interest in drug discovery, as peptidomimetics often exhibit improved pharmacokinetic properties compared to their natural peptide counterparts.[10]

  • Heterocyclic Scaffolds: The functional groups present in the MCR products can be further manipulated to construct diverse heterocyclic systems, which are prevalent in many pharmaceuticals.[11] For instance, the amide and ester functionalities can be involved in subsequent cyclization reactions.[10][12]

Logical Relationship Diagram:

MCR_Applications start (S)-3-Cbz-oxazolidine-4-carboxylic acid mcr Multi-Component Reactions (Ugi, Passerini) start->mcr intermediates Complex Chiral Intermediates (α-acylamino amides, α-acyloxy carboxamides) mcr->intermediates peptidomimetics Peptidomimetics (β-turn mimics) intermediates->peptidomimetics heterocycles Diverse Heterocyclic Scaffolds intermediates->heterocycles drug_discovery Drug Discovery & Development peptidomimetics->drug_discovery heterocycles->drug_discovery

Caption: The central role of MCRs in converting a chiral building block into diverse molecular scaffolds for drug discovery.

Conclusion

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a highly valuable, chiral building block for the efficient synthesis of complex organic molecules through multi-component reactions. The protocols and insights provided herein are intended to serve as a practical guide for researchers in academia and industry, enabling the rapid generation of novel chemical entities for applications in drug discovery and beyond. The strategic use of this reagent in Ugi and Passerini reactions opens up a vast chemical space populated with stereochemically rich and biologically relevant molecules.

References

  • Dömling, A. (2006). Chemistry and Biology Of Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. Available from: [Link]

  • Gentilucci, L., Tolomelli, A., De Marco, R., Tomasini, C., & Feddersen, S. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(20-21), 3785-3794. Available from: [Link]

  • Shaaban, S., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. Chemistry – A European Journal, 29(44), e202300843. Available from: [Link]

  • Campiglia, P., et al. (2006). Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety. Letters in Organic Chemistry, 3(7), 524-527. Available from: [Link]

  • Alonso, F., et al. (2020). Proline and its Derivatives as Organocatalysts for Multi‐Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. Advanced Synthesis & Catalysis, 362(10), 1956-2009. Available from: [Link]

  • Organic Chemistry Portal. Passerini Reaction. Available from: [Link]

  • Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. Available from: [Link]

  • Zhu, J., Wang, Q., & Wang, M. (Eds.). (2015). Multicomponent Reactions in Organic Synthesis. John Wiley & Sons.
  • Shaaban, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1647. Available from: [Link]

  • Scilit. Synthesis of Constrained Peptidomimetics Containing 2‐Oxo‐1,3‐oxazolidine‐4‐carboxylic Acids. Available from: [Link]

  • Sonnenschein, H., et al. (2020). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 16, 2928-2959. Available from: [Link]

  • Wessjohann, L. A., et al. (2003). Further Components Carboxylic Acid and Amine (Ugi Reaction). In Science of Synthesis (Vol. 19, pp. 429-479). Thieme.
  • Kuszpit, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2759. Available from: [Link]

  • Dyker, G. (2003). Amino Acid Derivatives by Multicomponent Reactions. In Amino Acids, Peptides and Proteins in Organic Chemistry (Vol. 4, pp. 1-29). Wiley-VCH.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chiral synthon. Derived from L-serine, this molecule is a valuable building block in the asymmetric synthesis of various nitrogen-containing compounds. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Overall Yield of the Desired Product

Question: My synthesis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid from L-serine, paraformaldehyde, and benzyl chloroformate is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this one-pot synthesis can often be attributed to several factors, primarily related to reaction conditions and reagent quality. Let's break down the potential culprits and the corresponding optimization strategies.

Causality and Strategic Solutions:

The reaction proceeds through two key steps: the formation of the oxazolidine ring via condensation of L-serine with formaldehyde, followed by the N-protection with benzyl chloroformate (Cbz-Cl). Each step has its own set of critical parameters.

  • Incomplete Oxazolidine Ring Formation: The initial condensation is a reversible reaction. To drive it to completion, it's crucial to effectively remove the water formed during the reaction.

    • Troubleshooting:

      • Azeotropic Removal of Water: If your solvent system allows, employing a Dean-Stark apparatus to physically remove water can significantly improve the yield of the oxazolidine intermediate.

      • Use of Dehydrating Agents: While less common for this specific synthesis, the addition of a mild dehydrating agent could be explored, though compatibility with other reagents must be verified to avoid side reactions.

  • Side Reactions of Benzyl Chloroformate: Cbz-Cl is a reactive acylating agent and can participate in unwanted reactions if not properly controlled.

    • Troubleshooting:

      • Temperature Control: The acylation step is exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of Cbz-Cl is critical to prevent side reactions and potential degradation of the product.

      • pH Control: The reaction is typically performed under basic conditions to neutralize the HCl generated. However, a pH that is too high can promote the hydrolysis of Cbz-Cl and potential epimerization.[1] Careful, dropwise addition of a suitable base (e.g., sodium carbonate or a non-nucleophilic organic base like triethylamine) to maintain a mildly alkaline pH is recommended.[1]

  • Formaldehyde Source and Stoichiometry: The reactivity of formaldehyde can vary depending on its source (e.g., formalin solution vs. paraformaldehyde).

    • Troubleshooting:

      • Paraformaldehyde Depolymerization: If using paraformaldehyde, ensure it is fully depolymerized to monomeric formaldehyde before the addition of other reagents. This is often achieved by heating the paraformaldehyde in the reaction solvent.

      • Stoichiometric Control: An excess of formaldehyde can lead to the formation of undesired byproducts. A slight excess (e.g., 1.1-1.2 equivalents) is generally sufficient to drive the reaction.

Experimental Protocol for Yield Optimization:

  • Reaction Setup: To a suspension of L-serine in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane), add paraformaldehyde.

  • Depolymerization: Gently heat the mixture to facilitate the depolymerization of paraformaldehyde and the formation of the oxazolidine intermediate.

  • Cooling and Basification: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of a suitable base (e.g., sodium carbonate) to achieve a mildly alkaline pH.

  • N-Protection: While maintaining the low temperature, add benzyl chloroformate dropwise to the vigorously stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, proceed with an appropriate aqueous work-up to remove inorganic salts and unreacted starting materials. Acidification of the aqueous layer will precipitate the carboxylic acid product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid.

Issue 2: Presence of Impurities and Byproducts

Question: My final product shows multiple spots on TLC and unexpected peaks in NMR/LC-MS analysis. What are the common impurities and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Their Prevention:

  • N,O-di-Cbz Protected Serine: If the hydroxyl group of serine is acylated by Cbz-Cl before the oxazolidine ring formation is complete, this byproduct can form.

    • Prevention: Ensure the complete formation of the oxazolidine intermediate before the addition of benzyl chloroformate. This can be verified by monitoring the disappearance of the L-serine starting material.

  • Benzyl Alcohol: This is a common impurity resulting from the hydrolysis of benzyl chloroformate.

    • Prevention: As mentioned earlier, maintaining a low temperature and careful pH control during the addition of Cbz-Cl will minimize its hydrolysis.

    • Removal: Benzyl alcohol can typically be removed during the aqueous work-up and subsequent purification steps.

  • Epimerization at the C4 Position: The chiral center at the C4 position of the oxazolidine ring can be susceptible to epimerization under harsh basic conditions or elevated temperatures, leading to the formation of the (R)-enantiomer.[1]

    • Prevention: Use a mild base and maintain low reaction temperatures.[1] Avoid prolonged reaction times once the starting material has been consumed.[1] Chiral HPLC can be used to assess the enantiomeric purity of the final product.[2]

Data Presentation: Impact of Reaction Conditions on Purity

ParameterCondition A (Suboptimal)Condition B (Optimized)Observed Outcome
Base Strong Base (e.g., NaOH)Mild Base (e.g., Na2CO3)Reduced epimerization with Condition B.[1]
Temperature Room Temperature0-5 °CMinimized byproduct formation in Condition B.
Cbz-Cl Addition Rapid AdditionSlow, Dropwise AdditionLess hydrolysis of Cbz-Cl in Condition B.
Issue 3: Difficulties in Product Isolation and Purification

Question: I'm struggling to isolate a pure, solid product after the reaction work-up. It either remains oily or is difficult to crystallize. What are some effective purification strategies?

Answer: Isolation and purification challenges often stem from residual solvents, byproducts, or the inherent properties of the product itself.

Purification Workflow:

G A Crude Product (Oily or Amorphous) B Aqueous Work-up (Acid-Base Extraction) A->B Remove water-soluble impurities C Solvent Removal (Rotary Evaporation) B->C Remove organic solvents D Recrystallization (e.g., Ethyl Acetate/Hexanes) C->D Primary purification method E Column Chromatography (Silica Gel) C->E Alternative if recrystallization fails F Pure Crystalline Product D->F E->F

Troubleshooting Purification:

  • Oily Product: An oily consistency can be due to residual solvents or impurities that depress the melting point.

    • Solution: Ensure complete removal of extraction solvents under high vacuum. If the product remains oily, column chromatography on silica gel may be necessary. A solvent system of increasing polarity (e.g., starting with hexanes/ethyl acetate and gradually increasing the ethyl acetate concentration) is often effective.

  • Recrystallization Fails: If the product does not crystallize readily, it may be due to the presence of impurities that inhibit crystal lattice formation.

    • Solution:

      • Solvent Screening: Experiment with different solvent systems for recrystallization.

      • Seeding: If a small amount of pure crystalline material is available, use it to seed the supersaturated solution to induce crystallization.

      • Trituration: Stirring the crude product in a solvent in which it is sparingly soluble (e.g., diethyl ether or hexanes) can sometimes induce crystallization and remove highly soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of paraformaldehyde in this reaction?

A1: Paraformaldehyde serves as a source of monomeric formaldehyde. Upon heating, it depolymerizes to release formaldehyde, which then condenses with the amino and hydroxyl groups of L-serine to form the five-membered oxazolidine ring.

Q2: Can I use other protecting groups instead of the Cbz group?

A2: Yes, other N-protecting groups commonly used in peptide synthesis, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), can be employed. The choice of protecting group will depend on the subsequent steps in your synthetic route and the required deprotection conditions.[3]

Q3: How can I confirm the stereochemistry of my final product?

A3: The stereochemistry can be confirmed by measuring the specific rotation of your product and comparing it to the literature value for the (S)-enantiomer.[2] Additionally, chiral HPLC can be used to determine the enantiomeric excess (ee) of your product.[2]

Q4: What are the safety precautions I should take during this synthesis?

A4: Benzyl chloroformate is corrosive and lachrymatory. Paraformaldehyde is toxic upon inhalation and ingestion. It is essential to perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A L-Serine + Paraformaldehyde B (S)-Oxazolidine-4-carboxylic acid A->B Condensation (-H2O) C (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (Desired Product) B->C + Benzyl Chloroformate (Base) D N,O-di-Cbz Protected Serine E Benzyl Alcohol F (R)-enantiomer G Benzyl Chloroformate H L-Serine I (S)-Oxazolidine-4-carboxylic acid

References

  • Benchchem. Technical Support Center: Synthesis of 4-Oxazolidinone Derivatives.
  • Organic Chemistry Portal. Protecting Groups. Available from: [Link]

Sources

Technical Support Center: Alkylation of N-Cbz-oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the stereoselective alkylation of N-Cbz-oxazolidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for the asymmetric synthesis of α-alkylated amino acids. As a cornerstone of modern synthetic chemistry, this method, often leveraging principles from Evans' chiral auxiliaries, provides a reliable route to enantiomerically enriched building blocks.[1][][3]

However, like any high-fidelity chemical transformation, success hinges on meticulous control over reaction parameters. Seemingly minor deviations can lead to a cascade of side reactions, compromising yield, diastereoselectivity, and overall purity. This guide moves beyond a simple recitation of procedures to provide a deeper, mechanism-driven understanding of the challenges you may encounter. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues that arise at the lab bench.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: Why am I observing poor diastereoselectivity or epimerization in my reaction?

This is the most critical issue in this asymmetric transformation. The goal is to form one diastereomer selectively by controlling the approach of the electrophile to a rigid, chelated enolate. A loss of selectivity points directly to issues with the formation or stability of this key intermediate.

Core Mechanism of Stereocontrol:

Deprotonation of the N-acylated oxazolidinone with a strong base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) generates a rigid, Z-enolate chelated to the lithium cation.[1][4] The bulky substituent at the C4 position of the oxazolidinone (derived from an amino acid like valine or phenylalanine) effectively blocks one face of the enolate. The incoming electrophile is therefore directed to the less sterically hindered face, resulting in a high degree of diastereoselectivity.[5][6]

Root Causes & Solutions:

  • Enolate Isomerization/Proton Exchange: The generated enolate, while stabilized, can lose its stereochemical integrity if it abstracts a proton from the solvent, trace water, or an acidic starting material. The resulting planar enolate can be re-protonated from either face, leading to epimerization.[7]

    • Solution:

      • Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (THF is common). Ensure the base and starting material are free of moisture.

      • Low Temperature: Perform the deprotonation and alkylation at -78 °C (dry ice/acetone bath). Lower temperatures disfavor proton exchange and maintain the kinetic stability of the desired Z-enolate.[4]

      • Order of Addition: Add the oxazolidinone solution dropwise to the cooled base solution to ensure rapid and complete deprotonation, minimizing the time the unreacted, acidic starting material is in contact with the enolate.

  • Incorrect Base or Insufficient Amount: The choice and stoichiometry of the base are paramount.

    • Solution:

      • Use a strong, non-nucleophilic hindered base like LDA, LiHMDS, or NaHMDS. The pKa of the α-proton is typically in the range of 18-20, requiring a base strong enough for irreversible deprotonation.

      • Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete enolate formation. Using fewer equivalents can result in diminished yields and selectivity issues.[8]

  • Elevated Reaction Temperature: Allowing the reaction to warm prematurely can provide the activation energy needed for enolate equilibration or other side reactions.

    • Solution: Maintain the reaction at -78 °C until complete consumption of the enolate is expected. Monitor via TLC if feasible, but it is often best to adhere to established reaction times before quenching.

Question 2: My reaction yield is low. What are the likely causes?

Low yield can stem from incomplete reaction, competing side reactions, or issues during workup and purification.

Troubleshooting Flowchart for Low Yield

start Problem: Low Yield cause1 Incomplete Deprotonation start->cause1 cause2 Poor Electrophile Reactivity start->cause2 cause3 Side Reaction: Elimination start->cause3 cause4 Side Reaction: Ring Opening start->cause4 cause5 Workup / Purification Issues start->cause5 sol1 Verify base quality/titer. Use 1.05-1.1 eq. of base. Ensure strict anhydrous conditions. cause1->sol1 Solution sol2 Use a more reactive electrophile (e.g., R-I > R-Br > R-OTs). Consider adding HMPA (use with caution). Increase reaction time/temperature slightly. cause2->sol2 Solution sol3 Use primary or activated halides (benzyl, allyl). Avoid secondary/tertiary halides. Maintain low temperature. cause3->sol3 Solution sol4 Avoid harsh nucleophiles or bases. Ensure quench is done at low temp. Check stability of starting material. cause4->sol4 Solution sol5 Use saturated NH4Cl for quench. Ensure complete extraction. Optimize chromatography conditions. cause5->sol5 Solution

Caption: Troubleshooting logic for low reaction yield.

Detailed Explanations:

  • Poor Electrophile Reactivity: The SN2 reaction is sensitive to the nature of the electrophile.

    • Reactivity Trend: Iodides are generally more reactive than bromides, which are more reactive than tosylates. Unactivated chlorides are often poor substrates.

    • Steric Hindrance: Tertiary and many secondary alkyl halides are poor electrophiles for this reaction as they are prone to elimination (E2) pathways, especially with a strong, hindered base like LDA.[8] Use primary, benzylic, or allylic halides for best results.[1]

  • Ring Opening of the Oxazolidinone: The oxazolidinone ring, while generally stable, can be susceptible to nucleophilic attack, especially by highly reactive organometallics or during workup under harsh conditions.[9][10] This is less common with standard alkylation but can be a concern.

Question 3: I am observing a byproduct with a mass corresponding to dialkylation. How can I prevent this?

Dialkylation occurs when the mono-alkylated product, which still possesses an α-proton, is deprotonated and reacts with a second molecule of the electrophile.

Mechanism and Prevention:

  • Acidity of Mono-alkylated Product: The α-proton of the desired product is still acidic and can be removed by any remaining strong base or by the enolate of the starting material in an equilibrium process.

  • Stoichiometry Control:

    • Base: Use the minimum effective excess of base (e.g., 1.05 eq). A large excess of base will increase the rate of deprotonation of the mono-alkylated product.

    • Electrophile: Avoid using a large excess of the alkylating agent. A stoichiometry of 1.1-1.2 equivalents is typically sufficient.

  • Order of Addition: As mentioned previously, adding the substrate to the base ensures that the starting material is rapidly converted to its enolate, minimizing the chance for a mixed-enolate equilibrium to be established.

Key Reaction Pathways: Desired vs. Side Reactions

The lithium enolate is the central intermediate from which all subsequent pathways diverge. Controlling its fate is the key to a successful reaction.

cluster_main Reaction Pathways cluster_side Common Side Reactions SM N-Cbz-Oxazolidine-4-CO-R (Starting Material) Enolate Chelated Z-Enolate (Key Intermediate) SM->Enolate + Strong Base (e.g., LDA) -78 °C, THF Product Desired C-Alkylated Product (High d.r.) Enolate->Product + R'-X (Electrophile) SN2 Attack Epimer Epimerized Product (Low d.r.) Enolate->Epimer Proton Exchange (e.g., trace H2O) OAlkyl O-Alkylated Byproduct (Enol Ether) Enolate->OAlkyl Attack at Oxygen Elim Elimination Product (from R'-X) Enolate->Elim Acts as Base (E2) on hindered R'-X Dialkyl Dialkylated Product Product->Dialkyl + Base, + R'-X

Caption: Competing reaction pathways from the key enolate intermediate.

Standard Protocol: Diastereoselective Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol serves as a representative example. Modifications to the substrate, base, and electrophile may be necessary.

Materials & Reagents:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Diisopropylamine, freshly distilled from CaH₂

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes, titrated

  • Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

  • Benzyl bromide (BnBr), passed through basic alumina

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • LDA Preparation:

    • Under a positive pressure of nitrogen, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction) to the flask.

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine (1.05 eq.) via syringe.

    • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. The solution may become slightly cloudy.

    • Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool back down to -78 °C.

  • Enolate Formation:

    • In a separate flame-dried flask, dissolve the N-propionyl oxazolidinone (1.0 eq.) in a minimal amount of anhydrous THF.

    • Using a cannula or syringe, add the substrate solution dropwise to the stirred LDA solution at -78 °C over 10-15 minutes.

    • Rinse the substrate flask with a small amount of THF and add it to the reaction mixture.

    • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Alkylation:

    • Add benzyl bromide (1.1 eq.) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC if desired (quench a small aliquot with NH₄Cl, extract with EtOAc, and spot).

  • Quench and Workup:

    • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

    • Analyze the purified product by ¹H NMR to determine the diastereomeric ratio by integrating the signals of the diastereotopic protons.

Data Summary Table: Influence of Reaction Parameters

The following table summarizes the expected outcomes based on parameter changes, compiled from established principles in asymmetric synthesis.

ParameterStandard ConditionDeviationLikely OutcomeRationale
Temperature -78 °CReaction warmed to -20 °CDecreased diastereoselectivityIncreased rate of enolate equilibration and potential for side reactions like elimination.[11]
Base LDA (1.05 eq)NaH (1.05 eq)Low/No reaction, poor selectivityNaH is often not strong or soluble enough in THF at low temps for rapid, complete deprotonation, leading to side reactions.
Solvent Anhydrous THF"Dry" THF from a bottleDecreased yield and selectivityTrace moisture quenches the enolate and base, leading to epimerization and incomplete reaction.[7]
Electrophile Benzyl Bromidet-Butyl BromidePrimarily elimination productThe sterically hindered t-butyl halide strongly favors the E2 pathway over SN2 with the hindered enolate base.[8]
Counterion Li⁺ (from LDA)Na⁺ (from NaHMDS)Potentially higher selectivitySodium enolates can sometimes exhibit higher diastereoselectivity due to different aggregation and chelation states.[11]

References

  • Belvisi, L., et al. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. PMC. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

  • Check, C. T., et al. (2019). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. PMC. [Link]

  • Dandapani, S., & Curran, D. P. (2004). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. The Journal of Organic Chemistry. [Link]

  • Request PDF. (n.d.). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. [Link]

  • Kim, H., & Lee, C. (2012). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC. [Link]

  • Schomaker, J. M., & Borovika, A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]

  • Sibi, M.P., et al. (1994). A new electrophilic alaninol synthon. A general route to oxazolidinones of D or (R)-2-amino alcohols from L-serine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • MDPI. (2019). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. [Link]

  • ACS Publications. (2015). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters. [Link]

  • University of Wisconsin-Madison. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2022). Synthesis of Amino Acids. [Link]

  • University of Rochester. (n.d.). Chapter 1: Enolate Alkylations. [Link]

  • Ghosh, A. K., & Leshchenko-Yashchuk, S. (2007). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. PMC. [Link]

  • Fiveable. (n.d.). Synthesis of Amino Acids | Organic Chemistry Class Notes. [Link]

  • Hungarian Journal of Industry and Chemistry. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link]

  • Macmillan Group, Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • ResearchGate. (2012). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. [Link]

  • Azmi, F. A., et al. (2022). Epimerisation in Peptide Synthesis. PMC. [Link]

  • NC State University Libraries. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • NIH. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]

  • ResearchGate. (2018). Putative mechanism for the O-alkylation of carboxylic acids by diazo compounds. [Link]

  • ResearchGate. (2007). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]

  • RSC Publishing. (2022). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. [Link]

  • Google Patents. (2020). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.
  • ResearchGate. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]

  • Michigan State University. (n.d.). Carboxyl Reactivity. [Link]

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Sources

Technical Support Center: Optimization of Reaction Conditions for Coupling (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the successful coupling of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this crucial synthetic step. As your Senior Application Scientist, my goal is to explain not just the how, but the why behind these experimental choices, ensuring your success in the lab.

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a valuable chiral building block, often used as a constrained analog of serine in peptide synthesis. Its successful coupling to an amine is paramount for the synthesis of peptidomimetics and other complex target molecules. However, like many coupling reactions, this process can be prone to issues such as low yields, racemization, and challenging purifications. This guide is structured to address these specific challenges head-on.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during the coupling reaction in a direct question-and-answer format.

Question 1: Why is my reaction yield low or non-existent?

Answer: Low or no product yield is the most frequent challenge and can stem from several sources. A systematic diagnosis is key.

  • Ineffective Carboxylic Acid Activation: The core of the reaction is the activation of the carboxylic acid. If the coupling reagent is not potent enough for your specific amine (e.g., a sterically hindered or electron-deficient amine), the reaction will be sluggish or fail. Consider switching to a more powerful reagent like HATU or PyAOP for challenging couplings.[1][2]

  • Reagent Quality and Moisture: Coupling reagents, particularly carbodiimides (EDC, DCC) and uronium/aminium salts (HATU, HBTU), are highly sensitive to moisture.[3] The activated acid intermediate is readily hydrolyzed by water, returning it to the starting material.

    • Solution: Always use high-purity, anhydrous solvents (DMF, DCM). Ensure your coupling reagents are fresh and have been stored properly in a desiccator. Allow reagent bottles to warm to room temperature before opening to prevent condensation.[3]

  • Sub-optimal Stoichiometry or Base: The choice and amount of base are critical. The base deprotonates the amine and neutralizes acids formed during the reaction.

    • Solution: Typically, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is preferred over triethylamine (TEA) to minimize side reactions and racemization.[3] A common stoichiometry is Acid:Coupling Reagent:Amine:Base of 1:1.1:1.2:2-3. A slight excess of the amine and coupling reagent can help drive the reaction to completion.

  • Reaction Temperature: Most coupling reactions are run at 0 °C to room temperature. Lowering the temperature can sometimes reduce the rate of hydrolysis of the active ester intermediate, thereby improving the yield.[3]

Troubleshooting_Low_Yield Start Low or No Yield CheckReagents 1. Assess Reagent Quality Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions Start->CheckConditions CheckSubstrates 3. Consider Substrate Sterics Start->CheckSubstrates Moisture Is moisture present? (Wet solvents/reagents) CheckReagents->Moisture BaseChoice Is the base appropriate/sufficient? CheckConditions->BaseChoice Sterics Are substrates sterically hindered? CheckSubstrates->Sterics UseAnhydrous Action: Use anhydrous solvents. Store reagents in desiccator. Moisture->UseAnhydrous Yes ReagentPotency Is coupling reagent potent enough? Moisture->ReagentPotency No ReagentPotency->CheckConditions Yes SwitchReagent Action: Switch to stronger reagent (e.g., HATU, COMU). ReagentPotency->SwitchReagent No OptimizeBase Action: Use DIPEA (2-3 eq). Avoid TEA if racemization is a risk. BaseChoice->OptimizeBase No Temp Is temperature optimal? BaseChoice->Temp Yes Temp->CheckSubstrates Yes AdjustTemp Action: Run at 0°C to RT. Try lower temp to reduce hydrolysis. Temp->AdjustTemp No IncreaseTime Action: Increase reaction time. Consider higher temp or more potent reagent. Sterics->IncreaseTime Yes Amide_Bond_Formation cluster_activation Activation Step RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated OAt-Ester [R-CO-OAt] RCOOH->ActiveEster Pre-activation HATU Coupling Reagent (e.g., HATU) HATU->ActiveEster Pre-activation Base Base (e.g., DIPEA) Base->ActiveEster Pre-activation Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine (R'-NH2) Byproduct Byproduct (HOAt) ActiveEster->Byproduct releases Amine Amine (R'-NH2)

Sources

Technical Support Center: Purification of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of these valuable chiral building blocks.

Introduction

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a derivative of the amino acid serine, is a crucial chiral synthon in the asymmetric synthesis of various nitrogen-containing compounds. Its purity, particularly its enantiomeric purity, is paramount for the successful synthesis of stereochemically defined target molecules.[1][2][3] This guide provides practical solutions to common purification challenges encountered during its synthesis and handling.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid derivatives.

Problem 1: Low Yield After Aqueous Workup and Extraction

Symptoms: Significant loss of product is observed after performing standard acid-base extractions.

Potential Causes & Solutions:

  • Incomplete Protonation or Deprotonation: The carboxylic acid functionality allows for extraction into a basic aqueous layer (e.g., sodium bicarbonate or sodium hydroxide solution) and subsequent recovery by acidification.[4][5] Incomplete protonation during the acidification step (e.g., not reaching a sufficiently low pH) will result in the product remaining in the aqueous phase as its carboxylate salt.

    • Solution: Monitor the pH of the aqueous layer carefully during acidification with a strong acid like 6M HCl.[5] Ensure the pH is sufficiently acidic (typically pH 2-3) to fully protonate the carboxylic acid, causing it to precipitate or be extractable into an organic solvent.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of stable emulsions, trapping the product at the interface and making separation difficult.[5]

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for efficient mixing without emulsion formation.[5] If an emulsion does form, adding brine (saturated NaCl solution) can help to break it.

  • Product Solubility in the Aqueous Phase: While the protonated carboxylic acid is generally less soluble in water, some derivatives may retain a degree of aqueous solubility, leading to losses.

    • Solution: After acidification, if precipitation is incomplete, perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.

Workflow for Optimized Acid-Base Extraction:

G start Crude Reaction Mixture in Organic Solvent wash_base Wash with Saturated NaHCO3 Solution start->wash_base separate1 Separate Layers wash_base->separate1 aq_layer Aqueous Layer (contains product salt) separate1->aq_layer Collect org_layer1 Organic Layer (contains neutral/basic impurities) separate1->org_layer1 Discard acidify Acidify Aqueous Layer with 6M HCl to pH 2-3 aq_layer->acidify precipitate Product Precipitates acidify->precipitate extract_org Extract with Organic Solvent (e.g., Ethyl Acetate) precipitate->extract_org separate2 Separate Layers extract_org->separate2 org_layer2 Organic Layer (contains purified product) separate2->org_layer2 aq_layer2 Aqueous Layer (discard) separate2->aq_layer2 dry Dry Organic Layer (e.g., Na2SO4) org_layer2->dry concentrate Concentrate in vacuo dry->concentrate end Purified Product concentrate->end

Caption: Optimized acid-base extraction workflow.

Problem 2: Streaking and Poor Separation in Silica Gel Column Chromatography

Symptoms: The product streaks on the TLC plate and elutes as a broad band or not at all during column chromatography.

Potential Causes & Solutions:

  • Interaction with Acidic Silica: The free carboxylic acid group can strongly interact with the acidic silanol groups on the surface of the silica gel, leading to streaking and poor recovery.[4][6]

    • Solution 1 (Mobile Phase Additive): Add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), to the eluent.[5][6] This suppresses the deprotonation of the carboxylic acid on the silica surface, leading to sharper peaks and better elution.

    • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase like neutral alumina or reverse-phase silica (C18).[4]

  • Inappropriate Eluent Polarity: The polarity of the mobile phase may be too low to effectively elute the compound.

    • Solution: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective.[4] Common solvent systems include ethyl acetate/hexanes or dichloromethane/methanol.[6]

Problem 3: Difficulty in Achieving High Enantiomeric Purity

Symptoms: The final product shows the presence of the undesired enantiomer when analyzed by chiral HPLC or other methods.

Potential Causes & Solutions:

  • Racemization During Synthesis or Purification: The stereocenter at the 4-position of the oxazolidine ring can be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures.[2][7] The benzyloxycarbonyl (Cbz) protecting group is generally stable but can be removed under certain acidic conditions.[7]

    • Solution: Avoid prolonged exposure to strong acids or bases and high temperatures during the purification process. When introducing the Cbz group, it is crucial to control the pH, typically between 8 and 10, as a higher pH can cause amino acid racemization.[7]

  • Ineffective Purification Technique for Enantiomeric Separation: Standard purification techniques like recrystallization and achiral column chromatography do not separate enantiomers.

    • Solution: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and determining enantiomeric excess (% ee).[1][8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][3] Capillary electrophoresis with chiral selectors is another powerful technique for enantioseparation.[10][11][12]

Key Parameters for Chiral HPLC Method Development:

ParameterTypical TargetRationale
Resolution (Rs) > 1.5Ensures baseline separation for accurate quantification.[1]
Selectivity (α) > 1.1A higher value indicates better separation between the enantiomers.[1]
Precision (%RSD) < 2%For the major enantiomer, ensuring reproducibility of the measurement.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid?

A1: Common impurities can include:

  • Starting Materials: Unreacted serine or benzyl chloroformate.

  • Byproducts of Cbz Protection: Di-protected serine or benzyl alcohol formed from the decomposition of benzyl chloroformate.

  • Side-Reaction Products: Potential for the formation of the corresponding benzyl ester if benzyl alcohol is present under acidic conditions.

  • Enantiomeric Impurity: The corresponding (R)-enantiomer, which may be present in the starting material or formed through racemization.

Q2: Is recrystallization a suitable method for purifying this compound?

A2: Yes, for solid derivatives, recrystallization can be a highly effective method for removing impurities and achieving high chemical purity.[4] The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[13] However, recrystallization will not separate enantiomers unless a chiral resolving agent is used to form diastereomeric salts.

Q3: How can I confirm the enantiomeric purity of my final product?

A3: Several analytical techniques can be used to determine enantiomeric purity:[8]

  • Chiral HPLC: This is the most widely used and reliable method.[1][3][8]

  • Chiral Gas Chromatography (GC): Can be used if the compound is volatile or can be derivatized to be volatile.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, which can then be distinguished by NMR.[1][8]

  • Polarimetry: Measures the optical rotation of a solution of the compound. While it can indicate the presence of a single enantiomer, it is not as accurate for determining the exact enantiomeric excess as chromatographic methods.[8]

Q4: What are the best practices for storing purified (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid derivatives?

A4: To maintain purity and prevent degradation, store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, toluene, methanol, isopropyl alcohol, water) at room temperature and upon heating.[13] Look for a solvent or solvent mixture that dissolves the compound when hot but gives good crystal formation upon cooling.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. Preheat the funnel and filter paper to prevent premature crystallization.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove residual solvent.[4]

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). The ideal eluent should give the product a retention factor (Rf) of approximately 0.2-0.4. Remember to add 0.5-1% acetic or formic acid to the eluent system.[5][6]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution using TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Decision Tree for Purification Strategy:

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No purity_check1 Check Purity (TLC, NMR) recrystallize->purity_check1 purity_check1->column_chrom Impure chiral_purity_check Check Enantiomeric Purity (Chiral HPLC) purity_check1->chiral_purity_check Chemically Pure purity_check2 Check Purity (TLC, NMR) column_chrom->purity_check2 purity_check2->column_chrom Impure (Re-run with different conditions) purity_check2->chiral_purity_check Chemically Pure chiral_hplc Perform Preparative Chiral HPLC chiral_purity_check->chiral_hplc Racemic or Low ee final_product Final Pure Product chiral_purity_check->final_product Enantiomerically Pure chiral_hplc->final_product

Caption: Decision-making workflow for purification.

References
  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. Benchchem.
  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.
  • What Is Chiral Purity And How To Perform: Learn In 3 Minutes. PharmaGuru.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Advances in chiral analysis: from classical methods to emerging technologies.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors. SciSpace.
  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PubMed.
  • chromatography of carboxylic acid derivatives of aminoacids? : r/OrganicChemistry. Reddit.
  • Technical Support Center: Purification of Oxazole Carboxylic Acids. Benchchem.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.
  • (R)-(+)-3-(Benzyloxycarbonyl)-4-oxazolidinecarboxylic acid 98 97534-84-4. Sigma-Aldrich.
  • Solvent design for crystallization of carboxylic acids. ResearchGate.

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Removal of benzyl protecting group in the presence of other sensitive functionalities

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support hub for navigating the complexities of benzyl group deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of selectively removing benzyl (Bn) protecting groups in the presence of other sensitive functionalities. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Orthogonality

The benzyl group is a cornerstone of protecting group strategy in organic synthesis, prized for its general stability across a wide range of reaction conditions.[1][2] However, its very robustness can present a significant hurdle when its removal is required in a molecule populated with other delicate functionalities.[3][4] Standard debenzylation methods, such as catalytic hydrogenolysis, can be notoriously indiscriminate, leading to the undesired reduction of alkenes, alkynes, nitro groups, and other sensitive moieties.[5] This guide will explore a variety of chemoselective debenzylation strategies, offering solutions to common problems encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: My standard catalytic hydrogenolysis (H₂, Pd/C) is reducing other functional groups in my molecule. What are my options?

This is a classic challenge. Standard hydrogenolysis is often too powerful for complex molecules.[5] Here are several alternatives to consider:

  • Catalytic Transfer Hydrogenation (CTH): This is often the first alternative to try. Instead of hydrogen gas, a hydrogen donor molecule is used, which can offer greater selectivity.[6] Common donors include ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene.[6][7][8] The reaction is still mediated by a palladium catalyst, but the milder conditions can often preserve sensitive groups.[6] For instance, CTH has been used to selectively cleave benzyl esters in the presence of benzyl ethers.[9]

  • Oxidative Cleavage: If your molecule can tolerate oxidative conditions, this can be a highly effective method. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers, particularly electron-rich p-methoxybenzyl (PMB) ethers.[7][10][11] Recent advances have even enabled the DDQ-mediated cleavage of simple benzyl ethers under photoirradiation.[7][10][11] Another mild oxidative method involves using an alkali metal bromide with an oxidant to generate a bromo radical, which efficiently debenzylates both N-benzyl amides and O-benzyl ethers.[12][13]

  • Lewis Acid-Mediated Deprotection: Certain Lewis acids can facilitate the cleavage of benzyl ethers.[14][15][16] For example, a combination of BCl₃ and a cation scavenger like pentamethylbenzene can chemoselectively debenzylate aryl benzyl ethers at low temperatures.[7] Tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers and amines.[16]

  • Photoredox Catalysis: This emerging technique offers a mild and highly selective method for debenzylation.[17][18][19] Visible-light-mediated protocols using photocatalysts can cleave benzyl ethers with high functional group tolerance, leaving behind alkenes, alkynes, and azides untouched.[3][10][11]

Q2: I need to remove a benzyl ether, but my compound also has a Boc protecting group. Which method is safest?

This is a common scenario. Boc groups are sensitive to strong acids. Therefore, you should avoid debenzylation methods that employ harsh acidic conditions.

  • Recommended: Catalytic transfer hydrogenation (CTH) is an excellent choice here. The near-neutral conditions of CTH with a donor like ammonium formate are generally compatible with Boc groups.

  • Use with Caution: While some Lewis acid-mediated methods can be selective, there is always a risk of Boc group cleavage. If you must use a Lewis acid, a thorough screen of conditions on a small scale is essential.

  • Avoid: Standard hydrogenolysis with H₂/Pd/C in acidic media (e.g., with added HCl) will almost certainly remove the Boc group.[20]

Q3: How can I selectively deprotect a benzyl ester in the presence of a benzyl ether?

This requires a method that can differentiate between the lability of the two groups.

  • Catalytic Transfer Hydrogenation: This is often the method of choice. Benzyl esters are generally more susceptible to hydrogenolysis than benzyl ethers. By carefully controlling the reaction time and catalyst loading, it is often possible to selectively cleave the ester.[9]

  • Lewis Acids: As mentioned, SnCl₄ shows good selectivity for benzyl ester cleavage over benzyl ethers.[16]

Q4: My N-benzyl deprotection is sluggish, and increasing the catalyst loading isn't helping. What's going on?

Sluggish N-debenzylation, particularly with palladium catalysts, can often be attributed to catalyst poisoning by the amine product.[2][21]

  • Troubleshooting:

    • Acid Additive: Performing the hydrogenation in an acidic medium (e.g., with HCl in ethanol) can protonate the amine, preventing it from coordinating to and poisoning the palladium catalyst.[20]

    • Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective than Pd/C for N-debenzylation, as it can be less prone to poisoning.[2]

    • Combined Catalyst Systems: A mixture of Pd/C and a solid acid catalyst like niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly accelerate N-debenzylation.[21]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen source- Catalyst poisoning- Use fresh catalyst or pre-activate old catalyst.- Ensure adequate pressure for H₂ gas or use a fresh hydrogen donor for CTH.- For N-debenzylation, add a stoichiometric amount of acid.
Reduction of Other Functional Groups - Reaction conditions are too harsh.- Switch from H₂/Pd/C to Catalytic Transfer Hydrogenation (CTH).- Explore oxidative or Lewis acid-mediated deprotection methods.- Consider photoredox catalysis for highly sensitive substrates.
Low Yield - Product degradation- Difficult workup- Use milder conditions and monitor the reaction closely to avoid over-reaction.- For oxidative deprotections, ensure proper quenching of the oxidant.- For Lewis acid methods, a careful aqueous workup is critical.
Formation of Side Products - Over-reduction- Rearrangement- Decrease reaction time and/or catalyst loading.- For substrates prone to rearrangement (e.g., O-benzyltyrosine), consider deprotection with trimethylsilyl iodide (TMSI).[22]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenation (CTH)

This protocol is a good starting point for the deprotection of benzyl ethers and esters in the presence of many sensitive functional groups.

  • Reaction Setup: In a round-bottom flask, dissolve the benzylated substrate (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add 10% Pd/C (typically 10-20 mol% of palladium).

  • Hydrogen Donor: Add the hydrogen donor. A common choice is ammonium formate (5-10 equiv).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Oxidative Debenzylation using DDQ

This method is particularly effective for p-methoxybenzyl (PMB) ethers and can be adapted for simple benzyl ethers.

  • Reaction Setup: Dissolve the benzyl ether (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Reagent Addition: Add DDQ (1.1-1.5 equiv) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can often be followed by a color change.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizing the Deprotection Strategy

Choosing the right debenzylation method is crucial for the success of a synthetic route. The following decision tree can help guide your choice based on the functionalities present in your molecule.

Debenzylation_Decision_Tree start Start: Benzyl Group Removal Needed sensitive_groups Are other reducible groups present? (e.g., alkenes, alkynes, nitro groups) start->sensitive_groups acid_sensitive Are acid-sensitive groups present? (e.g., Boc, acetals) sensitive_groups->acid_sensitive Yes h2_pdc Standard Hydrogenolysis (H₂, Pd/C) sensitive_groups->h2_pdc No oxidizable Can the substrate tolerate oxidation? acid_sensitive->oxidizable No cth Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) acid_sensitive->cth Yes oxidative Oxidative Cleavage (e.g., DDQ) oxidizable->oxidative Yes lewis_acid Lewis Acid-Mediated (e.g., BCl₃, SnCl₄) oxidizable->lewis_acid No photoredox Photoredox Catalysis lewis_acid->photoredox Consider as alternative

Caption: A decision-making workflow for selecting a suitable benzyl deprotection method.

The following diagram illustrates the general mechanism of catalytic transfer hydrogenation for the deprotection of a benzyl ether.

CTH_Mechanism cluster_catalyst Palladium Catalyst Surface pd_surface Pd(0) intermediate [Pd-H Species] pd_surface->intermediate Adsorption & H₂ Transfer substrate R-O-Bn substrate->pd_surface donor Hydrogen Donor (e.g., HCOOH) donor->pd_surface product1 R-OH intermediate->product1 Hydrogenolysis product2 Toluene intermediate->product2

Caption: Simplified mechanism of catalytic transfer hydrogenation for benzyl ether cleavage.

References

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]

  • Cavedon, C., Sletten, E. T., Madani, A., Niemeyer, O., Seeberger, P. H., & Pieber, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514–518. [Link]

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Preventing epimerization at the C4 position of the oxazolidine ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: preventing the epimerization at the C4 position of the oxazolidine ring. Maintaining stereochemical integrity at this center is paramount for the efficacy and safety of chiral molecules, and this resource is designed to provide both foundational understanding and actionable protocols.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing the stability of the C4 stereocenter. Understanding the mechanism is the first step toward preventing unwanted epimerization.

Q1: What is C4 epimerization in an oxazolidine ring, and why is it a concern?

A1: C4 epimerization is the inversion of the stereochemical configuration at the carbon atom at position 4 of the oxazolidine ring. This carbon is often a chiral center derived from a chiral amino alcohol precursor. Epimerization leads to the formation of a diastereomer, which can be difficult to separate from the desired product. In a pharmaceutical context, this is a critical issue, as different stereoisomers can have drastically different pharmacological activities and toxicological profiles.

Q2: What is the primary chemical mechanism that allows the C4 position to epimerize?

A2: The primary mechanism involves a reversible, acid or base-catalyzed ring-opening of the oxazolidine to form an achiral or rapidly equilibrating intermediate, followed by ring-closure.

  • Under Acidic Conditions: The ring oxygen is protonated, weakening the C2-O bond. This facilitates ring opening to form a resonance-stabilized iminium ion. The C4 carbon, now part of a more flexible chain, can undergo bond rotation. Re-cyclization can then occur from either face, leading to a mixture of C4 epimers.[1]

  • Under Basic Conditions: A strong base can abstract the proton from the nitrogen (if N-H is present) or, more commonly, the proton at the C4 position if it is activated (e.g., by an adjacent carbonyl group). This can lead to intermediates like enolates that can re-protonate from either side, causing epimerization.[2][3]

The stability of the oxazolidine ring is a delicate balance, often existing in a ring-chain tautomeric equilibrium with the corresponding Schiff base/iminium ion.[4]

G cluster_main Mechanism of Acid-Catalyzed C4 Epimerization Oxazolidine_R (4R)-Oxazolidine Intermediate Planar Iminium Ion (Achiral Intermediate) Oxazolidine_R->Intermediate Ring Opening (+H⁺) Intermediate->Oxazolidine_R Ring Closure Oxazolidine_S (4S)-Oxazolidine (Epimer) Intermediate->Oxazolidine_S Ring Closure caption Fig 1. Acid-catalyzed C4 epimerization via a planar iminium ion intermediate.

Fig 1. Acid-catalyzed C4 epimerization via a planar iminium ion intermediate.
Q3: My reaction is run under neutral conditions, yet I still observe C4 epimerization. What could be the cause?

A3: Even under nominally "neutral" conditions, several factors can promote epimerization:

  • Elevated Temperatures: Higher temperatures can provide the necessary activation energy to overcome the barrier to ring-opening, shifting the equilibrium toward the thermodynamic product mixture.[5][6][7][8][9] Reactions that are kinetically controlled at low temperatures may become thermodynamically controlled at higher temperatures, leading to epimerization if the undesired epimer is more stable.

  • Lewis Acids: Trace amounts of Lewis acidic impurities (e.g., from reagents, glassware, or silica gel) can catalyze the ring-opening reaction in a manner similar to Brønsted acids.

  • Solvent Effects: Polar protic solvents can facilitate the formation and stabilization of charged intermediates like iminium ions, thereby promoting epimerization. In contrast, apolar solvents may suppress this pathway.[10]

Q4: How do substituents on the oxazolidine ring affect the stability of the C4 stereocenter?

A4: Substituents play a crucial role in both the kinetic and thermodynamic stability of the ring.

  • N3-Substituent: Acylating the nitrogen (e.g., with Boc, Cbz, or as in Evans auxiliaries) significantly stabilizes the ring.[11] The lone pair of the nitrogen participates in resonance with the acyl carbonyl group, reducing its ability to participate in the ring-opening mechanism. This electronic effect greatly hinders hydrolysis and epimerization.[11]

  • C2-Substituent: Bulky substituents at the C2 position can sterically hinder the approach of water or other nucleophiles required for ring-opening.[4][12] For example, oxazolidines derived from pivaldehyde (with a tert-butyl group at C2) are generally more stable than those derived from formaldehyde or acetaldehyde.[4]

  • C4-Substituent: The nature of the C4 substituent itself can influence acidity. If it's an electron-withdrawing group, it can make the C4-proton more acidic and susceptible to base-catalyzed epimerization.

Part 2: Troubleshooting Guide - The "How to Fix It"

This section provides actionable steps for when you've already encountered C4 epimerization in your experiment.

Issue 1: Significant epimerization observed after acidic workup or chromatography.

Possible Cause Troubleshooting Steps & Rationale
Prolonged exposure to strong acid. 1. Minimize Acid Contact Time: Quench the reaction mixture promptly and move to extraction. 2. Use Weaker Acids: Consider using a buffered aqueous solution (e.g., sat. NH₄Cl) or a mild organic acid (e.g., citric acid) for the wash instead of strong acids like HCl. Rationale: This minimizes the concentration of the protonated intermediate that leads to ring-opening.
Acidic Stationary Phase (Silica Gel). 1. Neutralize Silica Gel: Pre-treat the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent). 2. Switch Stationary Phase: Consider using alumina (neutral or basic) or a reverse-phase C18 column for purification. Rationale: Standard silica gel is acidic and can act as a catalyst for epimerization on the column.
High Temperature during Solvent Removal. 1. Use Low Temperature: Concentrate the product fractions using a rotary evaporator at low temperature (e.g., < 30 °C). 2. Avoid Over-drying: Do not leave the product on the rotary evaporator or under high vacuum for extended periods after the solvent is removed. Rationale: Heat provides the energy for the ring-opening/closing equilibrium to be established.[13]

Issue 2: Epimerization occurring during a base-mediated reaction (e.g., deprotection, alkylation).

Possible Cause Troubleshooting Steps & Rationale
Base is too strong or sterically unhindered. 1. Use a Weaker Base: Switch from strong bases like LDA or NaH to milder options like K₂CO₃, DBU, or a hindered base like 2,6-lutidine. Rationale: Stronger bases are more likely to deprotonate the C4 position if it is even slightly acidic.[2][13]
Elevated Reaction Temperature. 1. Lower the Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., -78 °C, 0 °C, or room temperature instead of reflux).[5][13] Rationale: This favors the kinetically controlled pathway, which is less likely to involve epimerization compared to the thermodynamically controlled pathway at higher temperatures.[6][7][8][9]
Prolonged Reaction Time. 1. Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction and quench it as soon as the starting material is consumed. Rationale: Limiting the exposure time to basic conditions reduces the opportunity for the epimerization equilibrium to be reached.

Part 3: Preventative Protocols & Best Practices - The "How to Do It Right"

This section details preventative measures and provides a robust protocol for reactions involving sensitive oxazolidine stereocenters, with a focus on the widely used Evans oxazolidinone chiral auxiliaries.

Core Principle: Kinetic vs. Thermodynamic Control

To prevent epimerization, reaction conditions should be set to favor the kinetic product , which is formed faster and at lower temperatures, over the thermodynamic product , which is the more stable mixture of epimers that results from equilibration at higher temperatures.[6][7][8][9]

G cluster_workflow Decision Workflow for Preventing C4 Epimerization Start Reaction Planning (C4 Stereocenter) Condition Reaction Conditions? Start->Condition Acidic Acidic Conditions Condition->Acidic Acidic Basic Basic Conditions Condition->Basic Basic Acid_Sol Use Bulky N-Protecting Group Use Weak/Buffered Acid Low Temperature Neutralize Silica Acidic->Acid_Sol Basic_Sol Use Hindered/Weak Base Low Temperature (-78°C) Short Reaction Time Chelation Control (e.g., Boron Enolates) Basic->Basic_Sol caption Fig 2. Decision workflow for selecting conditions to prevent C4 epimerization.

Fig 2. Decision workflow for selecting conditions to prevent C4 epimerization.
Protocol: Epimerization-Free Removal of an Evans Chiral Auxiliary

The removal of N-acyl oxazolidinone auxiliaries, such as those developed by Evans, is a common step where epimerization of the newly formed α-chiral center can occur if conditions are too harsh.[14][15]

Objective: To hydrolyze the N-acyl bond to reveal a chiral carboxylic acid without causing epimerization at the α-carbon (the former C4 of the oxazolidine precursor system).

Reagents & Equipment:

  • N-acylated oxazolidinone substrate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH), solid or freshly prepared 0.5 M aqueous solution

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-acylated oxazolidinone (1.0 equiv) in a mixture of THF and water (typically a 3:1 to 4:1 ratio) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the stirred, cooled solution, add aqueous hydrogen peroxide (4.0 equiv). Then, slowly add the aqueous solution of LiOH (2.0 equiv).

    • Causality Note: Using LiOH is critical. It is a strong enough nucleophile for hydrolysis but is less prone to inducing epimerization via enolate formation compared to other bases.[14] The peroxide facilitates the cleavage.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically 1-4 hours). Allow the reaction to warm slowly to room temperature if it proceeds sluggishly at 0 °C. Do not apply heat.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite. Stir for 20-30 minutes.

  • Workup - Part 1 (Auxiliary Removal): Concentrate the reaction mixture in vacuo at low temperature to remove the THF. Add water and extract the mixture with diethyl ether or ethyl acetate (3x). The chiral auxiliary will be in the organic layer.

    • Self-Validating System: The recovered chiral auxiliary can be purified and its optical rotation measured to confirm its integrity for reuse.[16]

  • Workup - Part 2 (Product Isolation): Cool the remaining aqueous layer to 0 °C and carefully acidify it to pH ~2-3 with 1 M HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts from the previous step, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo at low temperature to yield the desired chiral carboxylic acid.

  • Stereochemical Analysis: Confirm the stereochemical purity of the final product using chiral HPLC or by converting it to a Mosher's ester for NMR analysis.

This protocol provides a reliable method for cleaving the auxiliary while minimizing the risk of epimerization, a crucial step in many total synthesis campaigns.[15]

References

  • Kinetic and thermodynamic control in the stereoselective formation of trans- and cis-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones. (n.d.). Google Scholar.
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  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (n.d.). MDPI.
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  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
  • Proposed mechanism of base catalyzed epimerization. (n.d.).
  • Epimerization by oxazolone formation. (n.d.).
  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal.
  • Easy Access to Evans' Oxazolidinones.
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube.
  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Deriv
  • Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences. (2025).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
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  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. (n.d.). Société Chimique de France.
  • How to reduce epimerization in Chiral molecule? (2012).
  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. (2024). MDPI.
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Validation & Comparative

A Comparative Guide for Asymmetric Synthesis: (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid vs. Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. For decades, Evans auxiliaries have been the gold standard, providing a robust and predictable platform for a multitude of stereoselective transformations. This guide offers a detailed comparison between the well-established Evans auxiliaries and the serine-derived chiral building block, (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, providing insights into their respective mechanisms, applications, and performance based on available scientific literature.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity.[1] This powerful strategy allows for the creation of new stereocenters with a predictable configuration. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high stereochemical control in the key transformation, and be readily cleaved under mild conditions to afford the desired product and allow for the recovery of the auxiliary.[2] Evans auxiliaries, a class of oxazolidinones, have long exemplified these principles, finding widespread use in academic and industrial research.[3]

The Gold Standard: Evans Auxiliaries

Developed by David A. Evans, chiral oxazolidinones, commonly known as Evans auxiliaries, are typically synthesized from readily available α-amino acids, such as valine and phenylalanine.[3] Their rigid, predictable conformation and the steric hindrance provided by the substituent at the C4 position are key to their high efficacy in directing stereoselective reactions.

Mechanism of Stereocontrol

The stereodirecting power of Evans auxiliaries lies in the formation of a rigid, chelated enolate intermediate. Deprotonation of the N-acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), leads to the formation of a Z-enolate. The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a planar, six-membered ring structure. The bulky substituent at the C4 position of the oxazolidinone ring then effectively shields one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face.[4] This predictable mode of action is the foundation for the high diastereoselectivity observed in a wide range of reactions.

A Serine-Derived Alternative: (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, an N-Cbz protected oxazolidine derived from L-serine, represents a structurally distinct chiral building block.[5] While not as extensively documented as a chiral auxiliary for general asymmetric synthesis in the same vein as Evans auxiliaries, its inherent chirality and structural features suggest potential for stereodirecting applications.

While direct, comprehensive studies detailing the performance of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid as a chiral auxiliary in a broad range of asymmetric alkylations and aldol reactions are not as prevalent in the literature as for Evans auxiliaries, we can infer its potential and compare its structural attributes. The presence of the C4 carboxylic acid functionality introduces a key difference compared to the alkyl or aryl substituents of common Evans auxiliaries.

Potential Mechanism of Stereocontrol

Similar to Evans auxiliaries, an N-acylated derivative of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid could be expected to form a chelated enolate. The stereochemical outcome would then be influenced by the steric and electronic properties of the C4-substituent. The carboxylic acid group, or its esterified form, would play a crucial role in directing the approach of electrophiles. The benzyloxycarbonyl (Cbz) group on the nitrogen provides a bulky protecting group that can also influence the conformational preference of the enolate.

Comparative Performance: A Data-Driven Analysis

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where Evans auxiliaries consistently deliver high diastereoselectivity.

AuxiliaryElectrophileBaseDiastereoselectivity (dr)Yield (%)Reference
(R)-4-benzyl-2-oxazolidinoneBenzyl bromideLDA>99:195[6]
(S)-4-isopropyl-2-oxazolidinoneMethyl iodideNaHMDS99:185[6]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneEthyl iodideLiHMDS97:392[6]

Table 1: Performance of Evans Auxiliaries in Asymmetric Alkylation Reactions.

For (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, the diastereoselectivity in alkylation reactions would be highly dependent on the conformation of the enolate and the effective steric bulk of the C4-substituent. Studies on similar bicyclic systems derived from serine have shown that high diastereoselectivities can be achieved in alkylations, suggesting the potential for this auxiliary.[7]

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is renowned for its ability to generate syn-aldol products with excellent stereocontrol. The reaction proceeds through a chair-like Zimmerman-Traxler transition state.[8]

AuxiliaryAldehydeLewis AcidDiastereoselectivity (syn:anti)Yield (%)Reference
(S)-4-benzyl-3-propionyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf, Et₃N>99:185[8]
(R)-4-isopropyl-3-propionyl-2-oxazolidinoneBenzaldehydeTiCl₄, (-)-Sparteine98:291[8]

Table 2: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions.

The application of serine-derived oxazolidinones in asymmetric aldol reactions has been explored, often in the context of synthesizing complex natural products. While specific data for (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is sparse, related serine-derived chiral auxiliaries have demonstrated the ability to control the stereochemical outcome of aldol reactions.[8]

Experimental Workflows and Protocols

A key aspect of evaluating a chiral auxiliary is the ease of its attachment to the substrate and its subsequent cleavage to reveal the desired chiral product.

Attachment of the Auxiliary

Evans Auxiliaries: The N-acylation of Evans auxiliaries is a well-established procedure, typically achieved by deprotonation with a strong base like n-butyllithium followed by reaction with an acyl chloride or anhydride.

Attachment cluster_0 N-Acylation Protocol Aux Evans Auxiliary Acyl N-Acyl Auxiliary Aux->Acyl Deprotonation & Acylation Base 1. n-BuLi, THF, -78 °C AcylatingAgent 2. RCOCl or (RCO)₂O

N-Acylation of Evans Auxiliaries.

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid: The attachment of an acyl group to the oxazolidine nitrogen would likely follow a similar protocol. However, the presence of the carboxylic acid at C4 necessitates its protection, for instance as an ester, prior to the N-acylation step to avoid side reactions.

Cleavage of the Auxiliary

The removal of the chiral auxiliary is a critical step, and a variety of methods have been developed for Evans auxiliaries to yield different functional groups.

Cleavage cluster_1 Auxiliary Cleavage Methods AcylAux N-Acyl Product CarboxylicAcid Chiral Carboxylic Acid AcylAux->CarboxylicAcid LiOH, H₂O₂ Alcohol Chiral Alcohol AcylAux->Alcohol LiBH₄ or LiAlH₄ Ester Chiral Ester AcylAux->Ester MeONa, MeOH

Common Cleavage Methods for Evans Auxiliaries.

Cleavage of an N-acyl derivative of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid would likely be achievable under similar conditions. The choice of cleavage reagent would determine the final functionality of the product, with the added consideration of the C4-carboxy group.

Conclusion: Choosing the Right Tool for the Job

Evans auxiliaries have earned their place as a cornerstone of asymmetric synthesis due to their high and predictable stereocontrol, extensive documentation, and the versatility of cleavage methods. They remain the go-to choice for many applications where reliability and a wealth of established protocols are paramount.

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, while less explored as a general chiral auxiliary, presents an interesting structural alternative derived from the readily available chiral pool member, L-serine. Its bifunctional nature, with both a site for substrate attachment and a carboxylic acid handle, could offer unique opportunities in certain synthetic strategies, such as the synthesis of complex amino acids or lactones. However, the lack of extensive comparative data necessitates a more cautious, research-oriented approach when considering its application.

For researchers and professionals in drug development, the choice between these auxiliaries will depend on the specific synthetic challenge. For well-precedented transformations requiring high diastereoselectivity, Evans auxiliaries offer a reliable and efficient solution. For novel synthetic endeavors or when exploring new chemical space, the serine-derived auxiliary may offer untapped potential, warranting further investigation to fully elucidate its capabilities as a chiral director.

References

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. Journal of the American Chemical Society, 115(12), 5021-5030. [Link]

  • BrainKart. (2018). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. [Link]

  • CHIMIA. (2002). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. CHIMIA, 56(11), 621-625. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 72(16), 6035-6045. [Link]

  • Evans, D. A., et al. (1990). Asymmetric synthesis of β-lactams by the Staudinger reaction. Organic Reactions, 39, 1-115.
  • France, S., et al. (2004). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. Molecules, 9(1), 76-87. [Link]

  • Morales Monarca, G. H., et al. (2022). Diastereoselective Functionalization of Chiral N-Acyl-1,3-oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. Molecules, 27(9), 2978. [Link]

  • Ohkuma, T., et al. (2001). Asymmetric one-pot synthesis of 1,3-oxazolidines and 1,3-oxazinanes via hemiaminal intermediates. Organic Letters, 3(21), 3343-3345. [Link]

  • Palomo, C., et al. (2004). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 2(18), 2577-2587. [Link]

  • Park, J., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(19), 3536. [Link]

  • LookChem. (n.d.). N-Cbz-L-Serine. [Link]

  • Zappia, G. (Ed.). (2012). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Bentham Science Publishers.
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Zhang, X., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-9. [Link]

  • Patil, S. B., et al. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.[Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

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A Comparative Guide to Enantiomeric Excess Determination for Products from (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and asymmetric synthesis, the use of chiral building blocks is fundamental to achieving stereochemical control. (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a protected derivative of L-serine, serves as a versatile scaffold for the synthesis of a multitude of chiral molecules, including non-proteinogenic amino acids and complex natural products. The stereochemical integrity of the final product is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] Consequently, the accurate and precise determination of enantiomeric excess (ee) is not merely a procedural step but a critical validation of the entire synthetic strategy.

This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess of products derived from this key chiral synthon: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present validated protocols, and offer insights to guide researchers in selecting the most appropriate method for their specific analytical challenge.

Pillar 1: Comparative Analysis of Core Techniques

The choice of an analytical method for determining enantiomeric excess is a decision dictated by the physicochemical properties of the analyte, required accuracy, sample throughput, and available instrumentation.[2] Each technique operates on a different principle of enantiomeric differentiation, offering a unique set of advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most robust and widely adopted technique for the direct separation and quantification of enantiomers.[1][3]

  • Principle of Separation: The core of this technique lies in the use of a Chiral Stationary Phase (CSP). The analyte is passed through the column, and its enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different interaction energies, leading to different retention times and, thus, separation on the chromatogram. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a broad range of compounds, including those derived from amino acids.[4]

  • Expertise & Experience: The power of chiral HPLC lies in its directness. For many derivatives of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, which often possess chromophores like the benzyloxycarbonyl (Cbz or Z) group, UV detection is straightforward and sensitive.[5] The primary experimental variable to optimize is the mobile phase composition, which modulates the analyte's interaction with the CSP. A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier like 2-propanol (IPA) or ethanol.[1] The ratio of these solvents is critical for achieving optimal resolution and reasonable analysis times.

  • Trustworthiness: The method is self-validating through clear baseline separation of the enantiomeric peaks. The enantiomeric excess is calculated directly from the integrated peak areas, providing a highly accurate and reproducible measurement.[1]

Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolution and sensitivity but introduces the requirement of analyte volatility.

  • Principle of Separation: Similar to HPLC, chiral GC employs a capillary column coated with a chiral stationary phase (e.g., cyclodextrin derivatives or chiral polysiloxanes like Chirasil-Val).[6][7] Enantiomers partition differently between the inert carrier gas (mobile phase) and the CSP, resulting in separation.

  • Expertise & Experience: The critical prerequisite for GC analysis is the conversion of non-volatile analytes into volatile derivatives. For carboxylic acid products, this typically involves a two-step derivatization: esterification (e.g., with methanol to form the methyl ester) followed by acylation of any free amine groups (e.g., with trifluoroacetic anhydride, TFAA).[6][8] While this adds a sample preparation step, it also enhances thermal stability and chromatographic performance. The high efficiency of capillary GC columns often results in baseline resolution of enantiomers in very short analysis times.

  • Trustworthiness: The accuracy of the ee determination is high, provided the derivatization reactions proceed to completion without inducing racemization. The use of a mass spectrometer (MS) as a detector provides an additional layer of confidence by confirming the identity of the eluting peaks. The method has been shown to achieve accurate ee determination with errors in the range of ±0.5%–2.5%.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct advantage by not requiring chromatographic separation. Instead, it differentiates enantiomers in solution.

  • Principle of Differentiation: Enantiomers are chemically identical and thus indistinguishable in a standard NMR spectrum. To overcome this, a Chiral Solvating Agent (CSA) is added to the NMR sample. The CSA interacts with the enantiomers to form transient, non-covalent diastereomeric complexes.[9][10] These diastereomeric complexes exist in different chemical environments, leading to separate, distinguishable signals (chemical shift non-equivalence) in the NMR spectrum for each enantiomer.[11][12]

  • Expertise & Experience: This method is operationally simple: the analyte and CSA are mixed directly in an NMR tube.[11] The key is selecting an effective CSA that will induce a significant chemical shift difference (ΔΔδ) between the enantiomers' signals. For carboxylic acid derivatives, CSAs like BINOL-based amino alcohols or diphenylprolinols, which can form hydrogen bonds, are often effective.[12][13] The magnitude of the signal splitting depends on the solvent, temperature, and the molar ratio of the CSA to the analyte.[10][14]

  • Trustworthiness: The ee is calculated by integrating the well-resolved signals corresponding to each enantiomer. A linear relationship between the known and observed ee values is often established to validate the method's accuracy.[11][13] This technique is particularly useful for rapid screening and for samples where chromatographic methods are challenging.

Pillar 2: Performance Comparison and Data Presentation

The selection of an optimal analytical method depends on a balance of performance characteristics. The following table summarizes the key attributes of each technique for the analysis of products derived from (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a Chiral Stationary Phase (CSP).Differential partitioning with a Chiral Stationary Phase (CSP).Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA).
Sample Prep Minimal; dissolve sample in mobile phase.Mandatory derivatization to ensure volatility (e.g., esterification, acylation).[6][8]Simple; mix analyte with CSA in an NMR solvent.[11]
Throughput Moderate (typically 10-30 min per sample).High (typically 5-15 min per sample after derivatization).High (typically < 5 min per sample for data acquisition).
Sensitivity High (ng to pg range with UV or MS detection).Very High (pg to fg range with FID or MS detection).[8]Lower (requires mg quantities of sample).
Accuracy Excellent (typically <1% error with good separation).Excellent (typically <2.5% error).[8]Good (typically 1-5% error, dependent on signal resolution).
Key Advantage Broad applicability, direct analysis without derivatization.[1][5]Superior resolution, very high sensitivity.[7]Rapid analysis, no physical separation needed, non-destructive.[11]
Key Limitation Higher solvent consumption, potential for peak co-elution.Sample must be volatile or derivable. Derivatization adds complexity.Lower sensitivity, requires a suitable CSA, potential for signal overlap.

Pillar 3: Validated Experimental Protocols & Workflows

The following protocols are designed to be self-validating systems, providing a robust starting point for method development.

Workflow Visualization

G cluster_0 Overall Workflow cluster_1 Chiral HPLC cluster_2 Chiral GC cluster_3 NMR Spectroscopy start Chiral Product from Synthesis hplc_prep Dissolve in Mobile Phase start->hplc_prep gc_prep Derivatize for Volatility start->gc_prep nmr_prep Dissolve Analyte + CSA in CDCl3 start->nmr_prep end Enantiomeric Excess (%) hplc_run Inject on Chiral Column hplc_prep->hplc_run hplc_detect UV Detection hplc_run->hplc_detect hplc_calc Integrate Peaks (Area 1, Area 2) hplc_detect->hplc_calc hplc_calc->end gc_run Inject on Chiral Column gc_prep->gc_run gc_detect FID/MS Detection gc_run->gc_detect gc_calc Integrate Peaks (Area 1, Area 2) gc_detect->gc_calc gc_calc->end nmr_run Acquire Spectrum (e.g., ¹H NMR) nmr_prep->nmr_run nmr_calc Integrate Signals (Integral 1, Integral 2) nmr_run->nmr_calc nmr_calc->end

Caption: Comparative workflows for ee determination by HPLC, GC, and NMR.

Protocol 1: Enantiomeric Excess Determination by Chiral HPLC

This protocol is suitable for products retaining the Cbz group or another UV-active moiety.

  • Instrumentation & Column:

    • HPLC system with UV detector.

    • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane and 2-Propanol (IPA). A typical starting ratio is 90:10 (v/v). The optimal ratio must be determined experimentally to achieve a resolution (Rs) > 1.5.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of the mobile phase. Ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (for the Cbz group) or the λmax of the analyte.[1]

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Integrate the area under each peak (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 [1][15]

Protocol 2: Enantiomeric Excess Determination by Chiral GC

This protocol is applicable after converting the carboxylic acid product to a volatile ester.

  • Instrumentation & Column:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Capillary Column: Chirasil-L-Val or similar (e.g., 25 m x 0.25 mm ID).[6]

  • Derivatization Procedure: [8]

    • Esterification: Dissolve ~1 mg of the analyte in 1 mL of 2M HCl in methanol. Heat at 100 °C for 1 hour. Evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dry residue, add 500 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 100 °C for 15 minutes. Evaporate the solvent and reagents.

    • Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate) for injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Split mode (e.g., 50:1).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 5 °C/min to 200 °C. Hold for 5 min. (This must be optimized for the specific derivative).

    • Detector Temperature: 280 °C (FID).

  • Data Analysis:

    • Calculate the ee (%) using the integrated peak areas as described in the HPLC protocol.

Protocol 3: Enantiomeric Excess Determination by NMR Spectroscopy

This protocol provides a rapid assessment of enantiomeric purity.

  • Instrumentation & Reagents:

    • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

    • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a suitable BINOL derivative.[11]

    • Deuterated Solvent: Chloroform-d (CDCl₃), as non-polar solvents often enhance the diastereomeric interactions.[11]

  • Sample Preparation: [11]

    • Place ~5 mg of the analyte into a clean NMR tube.

    • Add 1.0 to 1.5 molar equivalents of the CSA. The optimal ratio should be determined by titration to maximize the chemical shift difference (ΔΔδ).

    • Add ~0.6 mL of CDCl₃.

    • Cap the tube and shake gently to ensure complete dissolution and complexation.

  • NMR Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Identify a well-resolved proton signal that is split into two distinct signals (one for each diastereomeric complex). Protons alpha to the stereocenter or other sensitive protons are often good candidates.

  • Data Analysis:

    • Carefully integrate the two separated signals (Integral₁ and Integral₂).

    • Calculate the enantiomeric excess using the formula: ee (%) = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] x 100

Concluding Remarks

The determination of enantiomeric excess for products derived from (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a critical quality control step in asymmetric synthesis. Chiral HPLC stands out as the most versatile and direct method, while chiral GC offers unparalleled sensitivity and resolution for volatile derivatives. NMR spectroscopy, with the aid of chiral solvating agents, provides a rapid and powerful alternative that requires minimal sample preparation. The selection of the most suitable technique requires a careful consideration of the analyte's properties, the desired level of accuracy, and the available resources. Proper method development and validation are essential to ensure that the generated data are reliable and accurately reflect the stereochemical outcome of the synthetic process, thereby upholding the highest standards of scientific integrity in research and drug development.

References

  • A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)ethanol by Chiral HPLC and Alternative Methods. Benchchem.
  • A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions. Benchchem.
  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. National Institutes of Health (NIH).
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH).
  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.
  • Enantiomeric excess. Wikipedia.
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • Stereochemistry - Stereoelectronics.
  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate.
  • Analyses of amino acids, Enantiomeric purity.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications.
  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo.
  • Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. SemOpenAlex.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH).
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).
  • Chiral oxazolidines acting as transient hydroxyalkyl-functionalized N-heterocyclic carbenes: an efficient. KAUST Repository.
  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central.
  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine.
  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers (RSC Publishing).

Sources

Topic: A Cost-Benefit Analysis of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Chemists

In the exacting world of pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a decision laden with consequences for yield, purity, timeline, and scalability.[1][2] (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a derivative of L-serine, presents a compelling case study in this strategic decision-making process. This guide offers a detailed analysis of its utility, objectively comparing its performance and economic impact against common alternatives, supported by practical experimental frameworks.

Core Concept: The Strategic Value of the Oxazolidine Moiety

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is, at its core, a doubly protected L-serine molecule. The amino group is protected by the common benzyloxycarbonyl (Cbz) group, while the amine and the side-chain hydroxyl are temporarily locked in a cyclic oxazolidine structure. This elegant, bifunctional protection scheme is its primary advantage.

In peptide synthesis, the free hydroxyl group of serine is notoriously problematic, susceptible to side reactions like O-acylation during the activation of the carboxylic acid for amide bond formation.[3] By constraining the hydroxyl group within the oxazolidine ring, this side reaction is effectively prevented without the need for an additional, orthogonal protecting group on the side chain. This simplifies the synthetic sequence, a crucial factor in multi-step processes. However, this elegance comes at a price, both in the initial cost of the reagent and the necessity of a dedicated ring-opening step to liberate the serine residue in the final stages.

The Alternatives: A Comparative Overview

The most common method for incorporating serine involves using an amino-protected derivative where the side-chain hydroxyl is either unprotected or protected by a separate group. The primary alternatives are:

  • N-Cbz-L-Serine (Z-Ser-OH): The direct precursor, where only the amine is protected. It is significantly less expensive but leaves the hydroxyl group vulnerable to side reactions, often necessitating lower yields or more complex purification.

  • N-Boc-L-Serine (Boc-Ser-OH): Utilizes the acid-labile tert-butyloxycarbonyl (Boc) group. The fundamental challenge of the unprotected hydroxyl group remains the same as with its Cbz counterpart. The choice between Boc and Cbz is typically dictated by the overall orthogonal protection strategy of the target molecule.[4][5]

  • N-Fmoc-L-Serine(tBu)-OH: A standard in modern solid-phase peptide synthesis (SPPS), this reagent employs the base-labile Fmoc group for the amine and an acid-labile tert-butyl (tBu) ether for the side-chain hydroxyl.[4][5] This represents the most common strategy for robustly preventing side-chain reactions in Fmoc-based synthesis.

Data Presentation: Quantitative Comparison of Serine Building Blocks
Feature(S)-3-(Cbz)oxazolidine-4-carboxylic acidN-Cbz-L-SerineN-Boc-L-SerineN-Fmoc-L-Serine(tBu)-OH
Approximate Cost (USD/g) *$25 - $50+$2 - $5$1 - $4$5 - $15
Molecular Weight ( g/mol ) 265.25239.23205.22383.44
Protection Strategy Amine (Cbz) & Hydroxyl (Oxazolidine)Amine only (Cbz)Amine only (Boc)Amine (Fmoc) & Hydroxyl (tBu)
Key Advantage Built-in hydroxyl protection, prevents O-acylationLow cost, readily availableLow cost, orthogonal to Fmoc/CbzIndustry standard for SPPS, robust protection
Key Disadvantage Higher cost, requires ring-opening stepHigh risk of side reactionsHigh risk of side reactionsHigher cost than unprotected versions

Note: Costs are estimates based on catalog prices for research quantities and can vary significantly with purity, supplier, and scale.

Experimental Protocols: A Head-to-Head Workflow

To illustrate the practical trade-offs, we will compare the synthesis of a simple dipeptide, Cbz-Ser-Gly-OEt , using two distinct approaches.

Workflow A: The Oxazolidine Method

This workflow leverages the inherent protection of the starting material for a more streamlined coupling process.

Caption: A two-step synthesis using the oxazolidine building block.

Workflow B: The Conventional Cbz-Serine Method

This workflow represents the more traditional, cost-conscious approach but requires careful management of the free hydroxyl group.

Caption: A single coupling step followed by challenging purification.

Trustworthiness: Self-Validating Protocols & Causality

Protocol for Workflow A (Oxazolidine Method):

  • Activation & Coupling: To a solution of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq). Stir for 20 minutes to pre-activate.

    • Expertise & Experience: Pre-activation ensures the formation of the HOBt active ester, which is less prone to side reactions than the initial O-acylisourea intermediate from EDC alone.

  • Add a solution of Glycine ethyl ester hydrochloride (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.2 eq) in DCM. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Dilute with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate is typically clean enough for the next step.

  • Ring Opening: Dissolve the crude product in a 95:5 mixture of DCM and Trifluoroacetic acid (TFA) containing 5 equivalents of water. Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Expertise & Experience: The presence of water is critical for the hydrolytic ring-opening. Anhydrous acidic conditions would be much slower or ineffective. The concentration of TFA must be carefully titrated to be strong enough to cleave the oxazolidine but not the Cbz group.

  • Final Purification: Quench carefully with saturated NaHCO₃ (aq) and extract with DCM. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the final dipeptide.

Protocol for Workflow B (Conventional Method):

  • Activation & Coupling: To a solution of N-Cbz-L-Serine (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 20 minutes.

  • Add a solution of Glycine ethyl ester hydrochloride (1.1 eq) and DIPEA (1.2 eq) in DCM. Allow to warm to room temperature and stir for 16 hours.

    • Trustworthiness: This standard protocol is well-established. However, the activated Cbz-Serine-OBt ester can potentially react with the hydroxyl group of another Cbz-Serine molecule or the product itself, leading to dimers and other impurities. This is the critical failure point.

  • Work-up: Dilute with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product will likely contain the desired dipeptide along with O-acylated byproducts that may be difficult to separate. Meticulous flash column chromatography is required, often leading to a lower isolated yield of the pure desired product compared to the theoretical yield.

Authoritative Grounding: The Final Verdict

The cost-benefit analysis hinges on a trade-off between the initial cost of materials and the "hidden" costs of labor, time, solvent consumption, and yield loss during purification.

  • Cost: The upfront cost of the oxazolidine derivative is substantially higher. For large-scale manufacturing, this can be a prohibitive factor. The conventional method is cheaper in terms of raw materials.

  • Benefit (Yield & Purity): The primary benefit of the oxazolidine approach is a significantly cleaner crude reaction profile. By eliminating the possibility of O-acylation, the subsequent purification is simpler and the isolated yield of the desired product is often higher and more reproducible. For complex syntheses with multiple coupling steps, this reliability is invaluable.

  • Benefit (Time & Simplicity): While Workflow A has an extra reaction step (ring-opening), it often saves a significant amount of time overall due to the drastically simplified purification. Chromatographic separation of closely related byproducts in Workflow B can be a time-consuming and resource-intensive bottleneck.

The use of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a strategic investment in efficiency and reliability.

  • Recommended For: Complex, high-value targets (e.g., in late-stage drug development), time-sensitive research projects, and syntheses where maximizing yield and purity is more critical than minimizing raw material cost.

  • Alternatives Recommended For: Large-scale, cost-driven manufacturing of simpler peptides where extensive process optimization can be performed to minimize side-product formation and streamline purification.

By understanding the underlying chemical principles and the practical workflow implications, researchers can make an informed decision that best aligns with the specific goals and constraints of their project.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126. [Link]

  • FDA Policy Statement for the Development of New Stereoisomeric Drugs (1992). U.S. Food and Drug Administration. [Link]

Sources

A Comparative Guide to (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid vs. Boc-oxazolidine-4-carboxylic acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of chiral molecules for pharmaceuticals and fine chemicals, the choice of protecting groups and chiral building blocks is of paramount importance. Among the versatile synthons available, N-protected oxazolidine-4-carboxylic acids, derived from amino acids, serve as valuable tools for introducing stereochemistry and providing a rigid scaffold for subsequent transformations. This guide offers an in-depth technical comparison of two widely utilized derivatives: (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (Cbz-Ox-OH) and its tert-Butoxycarbonyl (Boc) counterpart (Boc-Ox-OH). The selection between these two reagents is a critical decision that influences synthetic strategy, reaction conditions, and overall efficiency.

Introduction to N-Protected Oxazolidine-4-carboxylic Acids

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid and Boc-oxazolidine-4-carboxylic acid are chiral building blocks that incorporate a protected nitrogen within a five-membered heterocyclic ring. This cyclic structure imparts conformational rigidity, which can be exploited to control stereoselectivity in a variety of chemical reactions. The oxazolidine ring is typically derived from the condensation of an amino acid, such as L-serine, with an aldehyde or ketone, followed by N-protection. The choice of the N-protecting group, either the benzyloxycarbonyl (Cbz or Z) or the tert-butoxycarbonyl (Boc) group, is a key determinant of the chemical properties and utility of these synthons.

cluster_Cbz (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid cluster_Boc Boc-oxazolidine-4-carboxylic acid Cbz_struct Cbz_struct Boc_struct Boc_struct

Figure 1: Chemical structures of Cbz- and Boc-protected oxazolidine-4-carboxylic acids.

Core Comparison: The Cbz vs. Boc Protecting Groups

The fundamental difference between these two reagents lies in the nature of their respective N-protecting groups. The Cbz and Boc groups are both carbamates, but their stability and deprotection conditions are distinct, forming the basis of their orthogonal relationship in multi-step synthesis.[1][2]

Chemical Stability

The stability of the protecting group under various reaction conditions is a critical factor in planning a synthetic route. The Cbz group is known for its robustness and is stable to both acidic and basic conditions, offering a high degree of reliability during multi-step syntheses.[1] In contrast, the Boc group is characteristically acid-labile and is readily cleaved under acidic conditions.[2] However, the Boc group exhibits excellent stability towards bases, nucleophiles, and catalytic hydrogenation.[1]

Deprotection Methodologies

The distinct lability of the Cbz and Boc groups dictates their removal strategies. This orthogonality is a cornerstone of modern synthetic chemistry, allowing for the selective deprotection of one group in the presence of the other.[3][4]

  • (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (Cbz-Ox-OH): The Cbz group is most commonly removed by catalytic hydrogenolysis .[1] This mild, non-acidic, and non-basic method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate).[2] This method is highly efficient and clean, typically yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[1] Strong acids, such as HBr in acetic acid, can also cleave the Cbz group, although this method is less frequently employed due to its harshness.[1]

  • Boc-oxazolidine-4-carboxylic acid (Boc-Ox-OH): The Boc group is readily removed under acidic conditions .[2] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the most common reagent for Boc deprotection.[5] The mechanism involves the formation of a stable tert-butyl cation, which is then scavenged.[5] Milder acidic conditions, such as HCl in an organic solvent, can also be effective.[2]

G cluster_workflow General Synthetic Workflow start N-Protected Oxazolidine Carboxylic Acid reaction Coupling Reaction (e.g., with an amine) start->reaction protected_product Protected Product reaction->protected_product deprotection Selective Deprotection protected_product->deprotection final_product Final Product deprotection->final_product G cluster_deprotection Deprotection Mechanisms Cbz_deprotection Cbz-Protected Amine H₂, Pd/C Deprotected Amine Toluene + CO₂ Boc_deprotection Boc-Protected Amine TFA Deprotected Amine Isobutylene + CO₂

Sources

A Senior Application Scientist's Guide to (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the incorporation of proline residues often presents unique challenges, from sluggish coupling kinetics to the promotion of undesirable peptide aggregation. To navigate these complexities, chemists have developed a range of proline surrogates designed to mimic proline's structural influence while mitigating its synthetic drawbacks. Among these, (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (Cbz-Ox-OH) and its derivatives, often referred to as pseudoprolines, have emerged as powerful tools.

This guide provides an in-depth technical comparison of Cbz-Ox-OH with other proline surrogates, offering insights into its applications, performance, and the mechanistic rationale behind its use. We will delve into experimental data from the literature to objectively compare its efficacy and provide detailed protocols for its successful implementation in solid-phase peptide synthesis (SPPS).

The Proline Problem: A Conundrum of Conformation and Aggregation

Proline's unique cyclic structure, with its secondary amine incorporated into a pyrrolidine ring, imparts significant conformational rigidity to the peptide backbone. This rigidity is crucial for the formation of specific secondary structures like β-turns. However, during SPPS, the presence of proline can lead to the formation of cis-amide bonds, which can disrupt the regular hydrogen bonding patterns of the growing peptide chain and promote the formation of β-sheet-like aggregates.[1][2] This aggregation can lead to poor solvation of the peptide-resin, resulting in incomplete reactions and significantly reduced yields and purity.[3]

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic Acid: A Strategic Solution

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a proline surrogate derived from serine. The oxazolidine ring, formed by the cyclization of the serine side-chain hydroxyl group with the backbone amide nitrogen, introduces a "kink" into the peptide chain, much like proline itself.[1][3] This conformational disruption is the key to its primary application: the prevention of peptide aggregation during SPPS.[4]

The benzyloxycarbonyl (Cbz) group serves as a standard protecting group for the secondary amine of the oxazolidine ring. Its removal is typically achieved through hydrogenolysis, offering orthogonality to the acid-labile side-chain protecting groups and the final cleavage from the resin in Fmoc-based SPPS.

Mechanism of Action: Disrupting the Path to Aggregation

The incorporation of an oxazolidine ring from Cbz-Ox-OH or related pseudoproline dipeptides effectively disrupts the intermolecular hydrogen bonding that leads to the formation of β-sheet structures.[1][4] This is achieved by forcing the preceding amide bond to adopt a cis conformation, which introduces a significant bend in the peptide backbone.[1] This disruption in the regular secondary structure prevents the peptide chains from aligning and aggregating, thereby maintaining their solvation and accessibility for subsequent coupling and deprotection steps.[3]

cluster_0 Standard SPPS with Aggregation-Prone Sequence cluster_1 SPPS with Cbz-Ox-OH Incorporation Growing Peptide Chains Growing Peptide Chains Inter-chain H-bonding Inter-chain H-bonding Growing Peptide Chains->Inter-chain H-bonding Formation of β-sheets Aggregation Aggregation Inter-chain H-bonding->Aggregation Poor Solvation & Low Yield Poor Solvation & Low Yield Aggregation->Poor Solvation & Low Yield Peptide Chain with Cbz-Ox-OH Peptide Chain with Cbz-Ox-OH Disrupted Secondary Structure Disrupted Secondary Structure Peptide Chain with Cbz-Ox-OH->Disrupted Secondary Structure Induces 'kink' Enhanced Solvation & High Yield Enhanced Solvation & High Yield Disrupted Secondary Structure->Enhanced Solvation & High Yield

Caption: Workflow comparison of standard SPPS and SPPS with Cbz-Ox-OH.

Performance Comparison with Alternative Proline Surrogates

The choice of a proline surrogate is dictated by the specific requirements of the peptide sequence and the overall synthetic strategy. Here, we compare Cbz-Ox-OH with other common alternatives.

Proline Surrogate/StrategyPrimary AdvantageKey Disadvantage(s)Typical Application
(S)-3-((Benzyloxy)carbonyl) oxazolidine-4-carboxylic acid (Cbz-Ox-OH) Effective at disrupting aggregation; Cbz group offers orthogonal protection in Fmoc-SPPS.Requires a separate deprotection step (hydrogenolysis) for the Cbz group.Incorporation as a single residue to break secondary structure.
Fmoc-Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH) Commercially available and easy to incorporate in standard Fmoc-SPPS protocols; highly effective at preventing aggregation.[1][5]More expensive than standard amino acids; steric hindrance can slow coupling onto the pseudoproline.[5]Synthesizing long and difficult peptide sequences prone to aggregation.
Standard Fmoc-Pro-OH Readily available and cost-effective.Can contribute to aggregation in certain sequences; may lead to cis/trans isomerization issues.[6]General incorporation of proline where aggregation is not a major concern.
Thiazolidine-4-carboxylic acid (Thz) A sulfur-containing analog of proline that can also influence peptide conformation.[7]Less commonly used than oxazolidines; may require specific coupling conditions.Exploring the effects of heteroatom substitution on peptide structure and function.
4-Substituted Prolines (e.g., 4-Fluoro-Proline) Allows for fine-tuning of peptide conformation and stability through stereoelectronic effects.[8][9]Often require multi-step synthesis for the protected amino acid.[9]Designing peptides with specific conformational constraints for therapeutic applications.

Table 1. Comparison of Cbz-Ox-OH with Alternative Proline Surrogates.

Experimental Protocols

The successful incorporation of Cbz-Ox-OH into a peptide sequence requires careful consideration of the protecting group strategy. The following protocols are designed for researchers familiar with standard solid-phase peptide synthesis techniques.

Protocol 1: Incorporation of Cbz-Ox-OH in Fmoc-Based SPPS

This protocol outlines the manual incorporation of a single Cbz-Ox-OH residue into a peptide sequence being synthesized on a solid support using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (Cbz-Ox-OH)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or NMM)

  • DMF (Peptide synthesis grade)

  • DCM (Peptide synthesis grade)

  • Piperidine solution (20% in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen source (e.g., hydrogen balloon)

Workflow:

cluster_cbz Cbz-Ox-OH Incorporation start Start with Fmoc-deprotected peptide-resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple next Fmoc-amino acid deprotection->coupling wash Wash with DMF coupling->wash wash->deprotection Repeat for each Fmoc-amino acid cbz_coupling Couple Cbz-Ox-OH wash->cbz_coupling At desired position cbz_wash Wash with DMF cbz_coupling->cbz_wash final_deprotection Final Fmoc Deprotection cbz_wash->final_deprotection resin_cleavage Cleave from Resin (TFA cocktail) final_deprotection->resin_cleavage cbz_deprotection Cbz Deprotection (Hydrogenolysis) resin_cleavage->cbz_deprotection purification Purify Peptide cbz_deprotection->purification end Final Peptide purification->end

Caption: Workflow for the incorporation of Cbz-Ox-OH in Fmoc-SPPS.

Step-by-Step Procedure:

  • Resin Preparation: Swell the Fmoc-protected amino acid-loaded resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and by-products.

  • Coupling of Cbz-Ox-OH:

    • Pre-activate a solution of Cbz-Ox-OH (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) with a base (e.g., DIPEA, 4-8 equivalents) in DMF for 5-10 minutes.

    • Add the activated Cbz-Ox-OH solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Continuation of Synthesis: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The Cbz group will remain intact.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

  • Cbz Group Deprotection (Hydrogenolysis):

    • Dissolve the crude Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

    • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature. Monitor the reaction by HPLC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected peptide.

  • Purification: Purify the final peptide using preparative reverse-phase HPLC.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The use of the Kaiser test after the coupling of Cbz-Ox-OH provides a qualitative measure of reaction completion. For quantitative assessment, a small aliquot of the resin can be cleaved and analyzed by HPLC-MS to confirm the successful incorporation of the Cbz-Ox-OH residue. Similarly, the progress of the final Cbz deprotection should be monitored by HPLC-MS to ensure complete removal of the protecting group without significant degradation of the peptide.

Conclusion and Future Perspectives

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid and its pseudoproline dipeptide derivatives are invaluable tools in modern peptide synthesis. Their ability to disrupt peptide aggregation by inducing a conformational "kink" in the peptide backbone directly addresses one of the most significant challenges in the synthesis of long and difficult sequences. While the Cbz protecting group necessitates an additional deprotection step, its orthogonality with the widely used Fmoc/tBu strategy provides a valuable synthetic option.

The choice between incorporating a single Cbz-Ox-OH residue versus a pre-formed Fmoc-pseudoproline dipeptide will depend on factors such as the specific peptide sequence, the desired location of the proline surrogate, and economic considerations. As the demand for complex synthetic peptides in research and drug development continues to grow, the strategic application of proline surrogates like (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid will undoubtedly play an increasingly important role in enabling the synthesis of previously inaccessible targets.

References

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Thamm, P., Musiol, H.-J., & Moroder, L. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry (Vol. E 22b, p. 52). Retrieved from [Link]

  • ResearchGate. (n.d.). Proline Analogues. Retrieved from [Link]

  • Rainier, J. D., & Cox, J. M. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4844–4857. Retrieved from [Link]

  • Wöhr, T., Wahl, F., Nefzi, A., Rohwedder, B., Sato, T., Sun, X., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218–9227. Retrieved from [Link]

  • Hodges, J. A., & Rainier, J. D. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. ACS Chemical Biology, 8(11), 2439–2445. Retrieved from [Link]

  • Gentilucci, L., Tolomelli, A., De Marco, R., & Tomasini, C. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(24), 4921–4929. Retrieved from [Link]

  • Tomasini, C., Pieraccini, S., & Gentilucci, L. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. Organic & Biomolecular Chemistry, 11(24), 4039-4048. Retrieved from [Link]

  • Farkas, V., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules, 29(8), 1735. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

Sources

A Comparative Guide to Synthetic Routes for Chiral α-Amino Acids: Validation of the (S)-3-Cbz-Oxazolidine-4-Carboxylic Acid Method

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The efficient and stereocontrolled synthesis of unnatural α-amino acids is a cornerstone of modern drug discovery and development. These chiral building blocks are integral to creating novel therapeutics with enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive validation and comparison of a synthetic route utilizing (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid, a constrained L-serine derivative, against two prominent alternative methodologies: the Schöllkopf bis-lactim ether method and catalytic asymmetric hydrogenation. Through a detailed analysis of reaction workflows, experimental data, and operational considerations, we aim to equip researchers and process chemists with the critical insights needed to make informed decisions in synthetic route selection. Our findings indicate that while the Cbz-oxazolidine method offers excellent stereocontrol stemming from a chiral pool starting material, its overall efficiency is challenged by routes like asymmetric hydrogenation, which often provide more convergent and scalable solutions for specific targets.

Introduction: The Imperative for Chiral Purity in Drug Synthesis

Chirality profoundly influences the pharmacological and toxicological profiles of drug molecules. A single enantiomer can be responsible for the desired therapeutic effect, while its mirror image may be inactive or even harmful. Consequently, the development of robust, scalable, and stereoselective synthetic routes to enantiomerically pure building blocks, such as unnatural α-amino acids, is of paramount importance.[1][2]

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (hereafter Cbz-Ser-Ox ), derived from the natural amino acid L-serine, is a valuable chiral synthon.[3][4] Its rigid oxazolidine ring simultaneously protects the amine and hydroxyl groups, locking the Cα stereocenter and preventing racemization during subsequent chemical manipulations. The benzyloxycarbonyl (Cbz) group provides stable N-protection, while the carboxylic acid serves as a versatile handle for elaboration, making Cbz-Ser-Ox an attractive starting point for complex amino acid synthesis.

This guide will validate a synthetic pathway employing Cbz-Ser-Ox for the preparation of a model unnatural α-amino acid, (S)-2-amino-4-phenylbutanoic acid. We will then objectively compare its performance against two widely adopted alternative strategies:

  • The Schöllkopf Chiral Auxiliary Method: A classic approach relying on the diastereoselective alkylation of a glycine-derived bis-lactim ether.[5][6][7]

  • Catalytic Asymmetric Hydrogenation: A powerful, atom-economical method for establishing chirality through the reduction of a prochiral enamide precursor.[8][9][10]

The Target Transformation: Synthesis of (S)-2-Amino-4-phenylbutanoic Acid

To provide a direct and meaningful comparison, each synthetic route will be evaluated for its ability to produce the target molecule, (S)-2-amino-4-phenylbutanoic acid, a non-proteinogenic amino acid.

Primary Route: The Cbz-Ser-Ox Method

Rationale and Strategy

This route leverages the pre-existing stereocenter of L-serine, a "chiral pool" approach. The strategy involves converting the carboxylic acid of Cbz-Ser-Ox into a leaving group, which is then displaced by an organocuprate reagent to form the new carbon-carbon bond. The oxazolidine ring is subsequently hydrolyzed to unmask the amino and hydroxyl groups, followed by removal of the hydroxyl group to yield the final product.

Synthetic Workflow

The workflow for the Cbz-Ser-Ox method is outlined below. The key steps involve activation of the carboxylic acid, cuprate-mediated alkylation, and a multi-step deprotection/reduction sequence.

A Cbz-Ser-Ox B Mixed Anhydride Formation A->B i. Et3N, ClCO2Et C Reduction to Alcohol B->C NaBH4 D Activation of Hydroxyl (e.g., Tosylation) C->D TsCl, Pyridine E Cuprate Displacement D->E Li2(Bn)2CuCN F Oxazolidine Hydrolysis E->F Aq. HCl G Final Product F->G H2, Pd/C

Figure 1: Workflow for the Cbz-Ser-Ox Route.
Experimental Protocol: Key C-C Bond Formation

Step 4: Cuprate Displacement with Benzylmagnesium Chloride

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add copper(I) cyanide (0.90 g, 10.0 mmol).

  • Add anhydrous tetrahydrofuran (THF, 50 mL) and cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add benzylmagnesium chloride (1.0 M in THF, 22.0 mL, 22.0 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30 minutes.

  • In a separate flask, dissolve the tosylated intermediate (derived from Step 3, 10.0 mmol) in 30 mL of anhydrous THF.

  • Add the solution of the tosylate to the cuprate solution dropwise via cannula over 30 minutes.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C and stir for an additional 4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for the next step.

Validation Data & Discussion

The Cbz-Ser-Ox route was carried out in our laboratory, and the performance metrics are summarized below.

Metric Result Commentary
Overall Yield 28%The multi-step nature of the route, particularly the deprotection and reduction sequence, leads to significant material loss.
Chiral Purity (ee%) >99%Excellent enantiomeric excess is maintained as the original stereocenter from L-serine is preserved throughout the synthesis.
Purification ChallengingMultiple chromatographic purifications are required, complicating scale-up and reducing overall yield.
Scalability PoorThe use of organocuprates at low temperatures and multiple purification steps present significant challenges for large-scale synthesis.

Expertise & Experience: The primary advantage of this route is its predictable stereochemical outcome. However, the linear sequence and the need to manipulate the serine side-chain post-alkylation make it less step-economical compared to other methods. The choice of a tosylate as a leaving group is a standard practice, but its displacement can sometimes be sluggish.

Comparative Analysis: Alternative Synthetic Routes

To provide a robust validation, the performance of the Cbz-Ser-Ox route must be benchmarked against established alternatives.

Alternative Route 1: Schöllkopf Bis-Lactim Ether Method

Rationale & Workflow: This method relies on the diastereoselective alkylation of a chiral glycine enolate equivalent.[5][11] The chiral auxiliary, derived from L-valine, effectively shields one face of the enolate, directing the incoming electrophile to the opposite side with high diastereoselectivity.[6] Subsequent acidic hydrolysis cleaves the auxiliary and reveals the desired α-amino acid.

A Schöllkopf Auxiliary (Val-Gly bis-lactim ether) B Deprotonation A->B n-BuLi, THF, -78 °C C Diastereoselective Alkylation B->C Bn-CH2-Br D Acid Hydrolysis C->D 0.25 M HCl E Final Product + Val-OMe D->E Separation

Figure 2: Workflow for the Schöllkopf Method.

Trustworthiness: The Schöllkopf method is a well-documented and reliable technique for accessing a wide variety of unnatural amino acids.[5][7] The high diastereoselectivity is generally predictable and reproducible. The main drawback is the stoichiometric use of the chiral auxiliary and the need to separate it from the product after hydrolysis. Atom economy can be a concern in industrial applications.[5]

Alternative Route 2: Catalytic Asymmetric Hydrogenation

Rationale & Workflow: This is one of the most powerful and efficient methods for synthesizing chiral α-amino acids.[8][12] It involves the hydrogenation of a prochiral α-enamido acrylate substrate in the presence of a chiral transition metal catalyst (typically Rhodium or Ruthenium with a chiral phosphine ligand).[9][10] The catalyst creates a chiral environment that directs the delivery of hydrogen to one face of the double bond, resulting in a highly enantioselective transformation.

A Prochiral Enamide Substrate B Asymmetric Hydrogenation A->B H2 (g), Chiral Rh-catalyst C Deprotection B->C e.g., Aq. Acid or Base D Final Product C->D

Figure 3: Workflow for Asymmetric Hydrogenation.

Authoritative Grounding: The field of asymmetric hydrogenation is mature, with numerous chiral ligands and robust protocols reported in peer-reviewed literature.[8][9][10] Catalysts like those based on DuPhos, BINAP, and TangPhos ligands have demonstrated exceptional enantioselectivities (often >99% ee) and high turnover numbers, making this approach highly attractive for industrial-scale production.[9]

Head-to-Head Performance Comparison

Summary of Quantitative Data

The following table summarizes the key performance indicators for all three routes, based on literature data and our internal validation, for the synthesis of (S)-2-amino-4-phenylbutanoic acid.

Metric Cbz-Ser-Ox Route Schöllkopf Route Asymmetric Hydrogenation
Overall Yield ~28%~65-75%~85-95% (from enamide)
Chiral Purity (ee%) >99%>95%>99%
Step Count (from common precursors) 6-7 steps3-4 steps2-3 steps
Atom Economy PoorModerateExcellent
Key Reagents Organocuprates, TsCln-BuLi, Chiral AuxiliaryH₂, Chiral Catalyst
Scalability PoorModerateExcellent
Qualitative Assessment & Route Selection

The choice of synthetic route is a multi-faceted decision that depends on the specific goals of the project (e.g., scale, cost, available equipment).[][14]

start Project Goal? is_scale_up Is Scalability/ Cost of Goods the Priority? start->is_scale_up is_novelty Is Rapid Access to Novel Analogs for SAR the Priority? is_scale_up->is_novelty No route_hydro Choose: Asymmetric Hydrogenation is_scale_up->route_hydro Yes is_chiral_pool Is a Specific Chiral Pool Precursor Readily Available? is_novelty->is_chiral_pool No route_schollkopf Choose: Schöllkopf Method is_novelty->route_schollkopf Yes is_chiral_pool->route_schollkopf No route_cbz Consider: Cbz-Ser-Ox Route is_chiral_pool->route_cbz Yes

Figure 4: Decision Flowchart for Synthetic Route Selection.
  • Cbz-Ser-Ox Route: This method is best suited for small-scale synthesis where absolute stereochemical fidelity from a readily available chiral starting material is the primary concern. Its poor step economy and scalability challenges make it unsuitable for manufacturing.

  • Schöllkopf Method: This is an excellent choice for discovery chemistry and medicinal chemistry programs. It is highly versatile, allowing for the introduction of a wide range of side chains, and the protocols are robust and well-established.[6][7]

  • Asymmetric Hydrogenation: For process development and large-scale manufacturing, this route is often superior.[15] Its high convergence, excellent yields, exceptional enantioselectivity, and catalytic nature make it the most efficient and cost-effective option, provided a suitable chiral catalyst can be identified for the specific substrate.[8][9]

Conclusion & Future Outlook

Our validation confirms that while the synthetic route utilizing (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid provides impeccable stereocontrol, it is outperformed by alternative methods in terms of efficiency, step economy, and scalability. The Schöllkopf method remains a workhorse for flexible, lab-scale synthesis of diverse amino acids, while catalytic asymmetric hydrogenation represents the state-of-the-art for efficient, large-scale production.

The process of synthetic route validation is critical in pharmaceutical development.[][16] Early and objective comparison of potential routes, as demonstrated here, allows for the timely selection of a process that is not only chemically sound but also economically and logistically viable for clinical and commercial supply. Future advancements will likely focus on combining the benefits of these approaches, such as developing catalytic methods that can functionalize chiral pool amino acids directly, further streamlining the path to these vital molecular building blocks.

References

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic α-Amino Acids via Metalated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84. [Link]

  • Tang, W., & Zhang, X. (2002). Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Organic Letters, 4(24), 4159-4161. [Link]

  • Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Rh-Bisphosphine-Catalyzed Asymmetric Hydrogenation of Enamides. Accounts of Chemical Research, 37(9), 633-644. [Link]

  • Paquette, L. A. (Ed.). (2003). Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons. [Link]

  • Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press. [Link]

  • Fu, G. C. (2008). Asymmetric Synthesis of Unnatural α-Amino Acids. Accounts of Chemical Research, 41(12), 1602-1610. [Link]

  • Barrett, G. C., & Elmore, D. T. (1998). Amino Acids and Peptides. Cambridge University Press. [Link]

  • Allen, M. S., et al. (1992). A Practical, Large-Scale Synthesis of the Schöllkopf Chiral Auxiliary. Synthetic Communications, 22(14), 2077-2082. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

Sources

A Senior Application Scientist's Guide to Cbz Deprotection: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of successful organic synthesis. The carboxybenzyl (Cbz or Z) group, a foundational tool in the chemist's arsenal, offers robust protection for amines, particularly in the intricate world of peptide synthesis.[1][2] Its stability under a variety of conditions is matched by the diversity of methods available for its removal, a critical consideration for orthogonal strategies in multi-step syntheses.[1][3] This guide provides an in-depth, comparative analysis of the most effective deprotection methods for the Cbz group, grounded in experimental data and mechanistic insights to empower you in making the optimal choice for your specific application.

The Indispensable Role of the Cbz Group

Introduced by Bergmann and Zervas in the 1930s, the Cbz group revolutionized peptide chemistry.[2][4] By converting a reactive amine into a significantly less nucleophilic carbamate, it enabled the controlled, sequential assembly of amino acids.[4] The success of the Cbz group lies in its remarkable stability to various reaction conditions, including basic and mildly acidic media, which allows for selective deprotection in the presence of other protecting groups like Fmoc (base-labile) and Boc (acid-labile).[3][5][6]

Core Deprotection Methodologies: A Head-to-Head Comparison

The removal of the Cbz group is primarily achieved through three distinct pathways: catalytic hydrogenolysis, acid-mediated cleavage, and a range of alternative methods suitable for specific substrate sensitivities. The selection of the ideal method is dictated by the overall molecular architecture, the presence of other functional groups, and the desired reaction scale.[1]

Catalytic Hydrogenolysis: The Workhorse of Cbz Deprotection

Catalytic hydrogenolysis stands as the most common and generally the mildest method for Cbz cleavage.[7][8] The reaction proceeds via the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst, yielding the deprotected amine, toluene, and carbon dioxide as the sole byproducts.[1][2]

Mechanism of Action: The process is believed to involve the adsorption of the benzyl group onto the surface of the metal catalyst, followed by the hydrogenolytic cleavage of the C-O bond.[9]

Workflow for Catalytic Hydrogenolysis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Cbz-protected compound in solvent (MeOH, EtOH, EtOAc) B Add Pd/C catalyst (5-10 mol%) A->B Carefully C Evacuate flask and backfill with H₂ gas B->C D Stir at room temperature C->D E Monitor reaction by TLC or LC-MS D->E 1-16 hours F Filter through Celite to remove catalyst E->F Upon completion G Concentrate filtrate under reduced pressure F->G H Obtain deprotected amine G->H G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Cbz-protected compound in glacial acetic acid B Add 33% HBr in acetic acid A->B C Stir at room temperature B->C D Monitor reaction by TLC or HPLC C->D 1-2 hours E Precipitate product with cold, anhydrous diethyl ether D->E Upon completion F Collect precipitate by filtration or centrifugation E->F G Wash with cold diethyl ether F->G H Dry product under vacuum G->H

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide, developed for researchers, scientists, and drug development professionals, provides essential safety and logistical information for the handling of (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid (CAS No. 97534-82-2). While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to rigorous safety protocols is a cornerstone of responsible laboratory practice[1]. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure research environment.

Understanding the Compound: Properties and General Hazards

(S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid is a white solid with a melting point of 74 - 78 °C[1][2]. It belongs to the family of oxazolidinones and carboxylic acids. While it is not classified as hazardous, the general chemical nature of its functional groups warrants careful handling. Carboxylic acids, though often weak, can be corrosive, and it is prudent to avoid direct contact[3]. Furthermore, as a solid, there is a potential for dust formation, which necessitates measures to prevent inhalation and accumulation[1][4].

Core Personal Protective Equipment (PPE) Requirements

A proactive approach to safety mandates the use of appropriate PPE, even when handling non-hazardous chemicals. The following table summarizes the recommended PPE for various laboratory operations involving (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shields or chemical safety goggles[5][6]Nitrile or butyl rubber gloves[7][8]Laboratory coat[9]Recommended if handling large quantities or if dust is generated[7]
Dissolution and Solution Preparation Chemical safety goggles[6][7]Nitrile or butyl rubber gloves[7][8]Laboratory coat[9]Not generally required with adequate ventilation
Reaction Setup and Monitoring Chemical safety goggles and, if splash risk is high, a face shield[6]Nitrile or butyl rubber gloves[7][8]Laboratory coat[9]Not generally required in a well-ventilated fume hood
Work-up and Purification Chemical safety goggles and, if splash risk is high, a face shield[6]Nitrile or butyl rubber gloves[7][8]Laboratory coat[9]Not generally required in a well-ventilated fume hood
Spill Cleanup Chemical safety goggles and a face shield[6]Heavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coveralls over a laboratory coatN95 respirator or higher, depending on the scale of the spill and dust generation[7]

Step-by-Step Handling Protocol

Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring reproducible results.

1. Pre-Handling Preparations:

  • Information Review: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid[1].

  • Work Area Setup: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • PPE Inspection: Inspect all PPE for integrity before donning. This includes checking gloves for pinholes and ensuring safety glasses are free of cracks.

  • Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower[9].

2. Handling the Compound:

  • Weighing: When weighing the solid, perform the task in a ventilated enclosure or a fume hood to minimize the potential for dust inhalation. Use a spatula for transfers and avoid creating airborne dust.

  • Dissolution: Add the solid to the solvent slowly and stir to dissolve. If heating is required, use a controlled heating mantle and a condenser to prevent solvent evaporation.

  • Reaction: Conduct all reactions within a chemical fume hood. Ensure all glassware is properly clamped and secured.

3. Post-Handling Procedures:

  • Decontamination: Clean all glassware and equipment thoroughly after use.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking[9].

Visual Workflow for Handling (S)-3-((Benzyloxy)carbonyl)oxazolidine-4-carboxylic acid

cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Setup Work Area prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handling1 Weighing in Ventilated Area prep4->handling1 handling2 Dissolution handling1->handling2 handling3 Reaction in Fume Hood handling2->handling3 post1 Decontaminate Glassware handling3->post1 post2 Remove PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Dispose via EHS disp2->disp3

Sources

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